molecular formula C12H10Cl2N2 B148923 2-(chloromethyl)-1H-perimidine hydrochloride CAS No. 125983-34-8

2-(chloromethyl)-1H-perimidine hydrochloride

Cat. No.: B148923
CAS No.: 125983-34-8
M. Wt: 253.12 g/mol
InChI Key: VDPGJYUNPDJHCI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1H-perimidine hydrochloride (CAS 109735-97-9) is a high-value heterocyclic building block of significant interest in medicinal and materials chemistry. This tricyclic compound features a naphthalene ring fused with a 1,3-diazine ring, creating a unique π-electron system that facilitates molecular interactions with proteins and metals . The reactive chloromethyl group at the 2-position makes this molecule an excellent precursor for the development of more complex structures via nucleophilic substitution, allowing researchers to create diverse chemical libraries for biological screening . Perimidine scaffolds, the core structure of this reagent, are extensively investigated for their broad spectrum of biological activities. Research indicates high potential in developing novel antifungal agents, particularly against phytopathogenic fungi that affect agricultural productivity . Furthermore, perimidine derivatives demonstrate substantial promise in other therapeutic areas, including acting as antitumor, antimicrobial, antioxidant, and anti-inflammatory agents . Beyond medicinal chemistry, this compound serves as a key intermediate in the synthesis of dyes for fibers and plastics, fluorescent chemosensors, corrosion inhibitors, and components in supramolecular chemistry and polymer synthesis . This product is supplied for laboratory research and development purposes. For Research Use Only. Not for human or veterinary or diagnostic use. Storage recommendations are 2-8°C.

Properties

IUPAC Name

2-(chloromethyl)-1H-perimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2.ClH/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9;/h1-6H,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPGJYUNPDJHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583260
Record name 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125983-34-8
Record name 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(chloromethyl)-1H-perimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, experience-driven methodology for the synthesis and comprehensive characterization of 2-(chloromethyl)-1H-perimidine hydrochloride (CAS No: 109735-97-9). Perimidine-based scaffolds are of significant interest in medicinal and materials science due to their unique electronic and bioactive properties.[1] The title compound, featuring a reactive chloromethyl group, serves as a crucial electrophilic building block for the development of novel molecular entities.[2][3] This document outlines a robust, self-validating protocol for its synthesis via acid-catalyzed cyclocondensation. Furthermore, it details a suite of orthogonal analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis—to ensure the unambiguous confirmation of its structure and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented approach to this valuable synthetic intermediate.

Introduction: The Strategic Importance of this compound

Nitrogen-containing heterocycles are foundational frameworks in a vast array of natural products and synthetic compounds, forming the core of many pharmaceuticals.[1] Among these, the perimidine system—a tricyclic moiety comprising a dihydropyrimidine ring peri-fused to a naphthalene core—is particularly noteworthy for its versatile applications in drug discovery, polymer chemistry, and as photosensitizers.[1]

The strategic value of this compound lies in its bifunctional nature. The rigid, aromatic perimidine scaffold provides a well-defined three-dimensional structure for molecular recognition, while the 2-(chloromethyl) group acts as a potent and versatile electrophilic handle. This reactive site is susceptible to nucleophilic substitution, allowing for the facile covalent attachment of a wide range of functional groups (amines, thiols, alcohols, etc.).[3][4] This capability makes it an indispensable starting material for constructing combinatorial libraries of novel compounds for biological screening and developing advanced materials. Analogous 2-(chloromethyl) benzimidazole derivatives have demonstrated significant potential as antifungal agents, highlighting the therapeutic promise of this structural motif.[5][6]

This guide provides a field-proven, in-depth protocol that moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring reproducibility and a deeper understanding of the process.

Synthesis Methodology: A Self-Validating Protocol

Principle and Rationale

The synthesis of the perimidine ring system is most effectively achieved through the condensation of 1,8-diaminonaphthalene (NDA) with a suitable carbonyl compound or its equivalent.[1] Our protocol employs a classic and robust acid-catalyzed cyclocondensation reaction between NDA and chloroacetic acid.

The mechanism proceeds in a stepwise fashion:

  • Amide Formation: One of the amino groups of NDA attacks the carbonyl carbon of chloroacetic acid.

  • Intramolecular Cyclization: The second amino group then attacks the newly formed amide carbonyl in an intramolecular fashion, a process greatly facilitated by the geometric proximity of the 1,8-substituents on the naphthalene core.

  • Dehydration and Aromatization: Subsequent dehydration leads to the formation of the stable, aromatic perimidine ring.

The use of hydrochloric acid as both a catalyst and the reaction medium is a critical choice. It protonates the carbonyl group of chloroacetic acid, increasing its electrophilicity, and ensures that the final product is isolated as its more stable and often more crystalline hydrochloride salt. This approach is analogous to the well-established Phillips-Ladenburg synthesis of benzimidazoles, which utilizes a similar condensation strategy.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,8-Diaminonaphthalene98% or higherStandard SupplierShould be a light tan to grey powder. Dark coloration may indicate oxidation.
Chloroacetic Acid99% or higherStandard SupplierHighly corrosive and toxic. Handle with extreme care.
Hydrochloric Acid (HCl)4 M solutionStandard SupplierCan be prepared by diluting concentrated HCl.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying.
Round-bottom flask with reflux condenser---------
Magnetic stirrer and heat plate---------
Standard laboratory glassware---------
Visualized Workflow: Synthesis and Purification

Synthesis_Workflow start 1. Reagent Setup 1,8-Diaminonaphthalene Chloroacetic Acid 4 M HCl reflux 2. Reaction Reflux for 4-6 hours Monitor by TLC start->reflux Combine in flask cool 3. Cooling & Precipitation Cool to room temperature Precipitate forms reflux->cool Reaction complete neutralize 4. Neutralization Slowly add sat. NaHCO₃(aq) until pH ~7-8 cool->neutralize Isolate crude solid or proceed directly extract 5. Extraction Extract with Ethyl Acetate (3x) neutralize->extract wash 6. Washing Wash combined organic layers with brine extract->wash dry 7. Drying Dry over anhydrous MgSO₄ wash->dry filter_conc 8. Filtration & Concentration Filter and concentrate under reduced pressure dry->filter_conc purify 9. Purification (Optional) Recrystallization from Ethanol/Water filter_conc->purify Crude Product characterize 10. Characterization NMR, MS, Elemental Analysis purify->characterize Pure Product end Final Product: 2-(chloromethyl)-1H-perimidine hydrochloride characterize->end

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,8-diaminonaphthalene (10.0 g, 63.2 mmol) and chloroacetic acid (6.6 g, 69.5 mmol, 1.1 eq).

  • Acid Addition: To this solid mixture, carefully add 100 mL of 4 M hydrochloric acid. The mixture will become a dark slurry.

  • Reflux: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Maintain reflux for 4-6 hours.

    • Causality Insight: The extended reflux in strong acid is necessary to drive the dehydration and cyclization steps to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of ethyl acetate and hexanes. The disappearance of the 1,8-diaminonaphthalene spot indicates reaction completion.

  • Cooling and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A dark precipitate of the crude hydrochloride salt should form.

  • Neutralization and Extraction: Carefully pour the cooled mixture into a beaker containing 200 mL of cold water. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate with stirring until the pH is approximately 7-8.

  • Work-up: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base as a solid.

  • Salt Formation and Purification: Redissolve the crude solid in a minimal amount of ethyl acetate and add an excess of ethereal HCl or bubble HCl gas through the solution. The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Safety Precautions
  • Handling: All operations should be conducted inside a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and tight-sealing safety goggles.[8][9]

  • Reagents: Chloroacetic acid is highly corrosive and toxic; avoid inhalation and skin contact. Concentrated and 4M HCl are corrosive and can cause severe burns.[10]

  • Product: The final product, this compound, should be handled as a potentially toxic and corrosive substance. Avoid creating dust.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[7][11]

Comprehensive Characterization

Rationale for Orthogonal Analysis

To unambiguously confirm the identity and purity of the synthesized compound, a multi-technique, or orthogonal, approach is essential. While a single technique like ¹H NMR can provide strong evidence for the structure, it cannot definitively rule out impurities that may co-resonate or be NMR-inactive. By combining NMR (structural information), Mass Spectrometry (molecular weight confirmation), and Elemental Analysis (elemental composition), we create a self-validating dataset that provides the highest degree of confidence in the final product's integrity.

Physicochemical Properties
PropertyValueSource
CAS Number109735-97-9[12]
Molecular FormulaC₁₂H₁₀Cl₂N₂[13]
Molecular Weight253.13 g/mol [12][13]
AppearanceOff-white to light brown solidExpected
Purity (Typical)>98%[12]
Spectroscopic and Analytical Data

3.3.1 ¹H NMR Spectroscopy

  • Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of DMSO-d₆. Deuterated dimethyl sulfoxide is recommended due to the hydrochloride salt's good solubility.

  • Expected Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad singlet2HN-H (and HCl)The acidic protons of the protonated perimidine ring are expected to be significantly deshielded and exchangeable.
~7.5 - 7.8Multiplet6HAr-H Protons of the naphthalene ring system. The specific coupling patterns can be complex.
~5.0Singlet2H-CH₂ ClA singlet is expected as there are no adjacent protons. The electronegative chlorine atom shifts this signal downfield.

3.3.2 Mass Spectrometry (MS)

  • Protocol: Use Electrospray Ionization (ESI) in positive ion mode.

  • Expected Data: The analysis will be on the free base (M) after the loss of HCl in the ion source. The molecular weight of the free base C₁₂H₉ClN₂ is 216.57 g/mol .

m/z (amu)Expected FragmentNotes
217.05, 219.05[M+H]⁺The characteristic ~3:1 isotopic pattern for one chlorine atom is the key diagnostic feature.
181.08[M - Cl]⁺Loss of the chlorine radical.
167.06[M - CH₂Cl]⁺Loss of the chloromethyl group.

3.3.3 Elemental Analysis

  • Protocol: Standard combustion analysis for C, H, and N.

  • Theoretical vs. Expected Experimental Values for C₁₂H₁₀Cl₂N₂:

ElementTheoretical %Expected Experimental %
Carbon (C)56.94%56.94 ± 0.4%
Hydrogen (H)3.98%3.98 ± 0.4%
Nitrogen (N)11.07%11.07 ± 0.4%
  • Trustworthiness Insight: A match within ±0.4% of the theoretical values is considered strong evidence of purity and correct elemental composition.

Applications in Drug Discovery and Chemical Biology

The title compound is not typically an end-product but rather a versatile synthetic intermediate. Its primary application stems from the reactivity of the C-Cl bond in the chloromethyl group, which readily undergoes Sₙ2 reactions.[3]

  • Library Synthesis: Researchers can react this compound with a diverse array of nucleophiles—such as primary/secondary amines, anilines, thiols, and phenols—to rapidly generate a library of novel perimidine derivatives.[2] This allows for the efficient exploration of structure-activity relationships (SAR) against a biological target.

  • Lead Optimization: In a drug development campaign, once a perimidine-based hit is identified, this reagent can be used to introduce various side chains to optimize potency, selectivity, and pharmacokinetic properties (ADME).

  • Bioconjugation: The chloromethyl group can be used to covalently attach the perimidine scaffold to biomolecules, such as peptides or proteins, to create probes for chemical biology research.

Conclusion

This guide has detailed a robust and reproducible protocol for the synthesis of this compound, a high-value intermediate for chemical and pharmaceutical research. By providing not only the procedural steps but also the underlying rationale for key experimental choices, we empower researchers to confidently execute this synthesis. The comprehensive characterization workflow, utilizing a suite of orthogonal analytical methods, establishes a benchmark for quality control and ensures the high fidelity of the synthesized material for subsequent applications. The strategic utility of this compound as a reactive building block opens the door to countless new molecular designs in the ongoing quest for novel therapeutics and advanced materials.

References

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  • Pozharskii, A. F., et al. (2020).
  • Various Authors. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
  • Aydın, F., et al. (2012).
  • BenchChem. (2025). The Versatile Role of 4-(Chloromethyl)
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. [Source 15]
  • Various Authors. (2019). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Source 19]
  • Fang, W-Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Source 20, 22]
  • BenchChem. (2025). 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers. [Source 30]

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-1H-perimidine Hydrochloride: Synthesis, Properties, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(chloromethyl)-1H-perimidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and potential applications, grounding the discussion in established chemical principles and relevant literature.

Chemical Identity and Physicochemical Properties

This compound is a substituted perimidine derivative. The perimidine core is a tricyclic aromatic system containing two nitrogen atoms, which imparts unique electronic and steric properties, making it a valuable scaffold in the design of bioactive molecules.[1]

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 109735-97-9 .[2][3][4] While the CAS number 125983-34-8 also appears in some databases, 109735-97-9 is more consistently and authoritatively cited.[2][3][4][5][6][7][8]

Molecular Formula: C₁₂H₁₀Cl₂N₂[2]

Molecular Weight: 253.13 g/mol [2]

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data are readily available from chemical suppliers and databases, experimental values for properties such as melting point and solubility are not extensively reported in peer-reviewed literature.

PropertyValue/InformationSource(s)
CAS Number 109735-97-9[2][3][4]
Molecular Formula C₁₂H₁₀Cl₂N₂[2]
Molecular Weight 253.13 g/mol [2]
IUPAC Name This compound[3]
Appearance Expected to be a solidInferred
Melting Point Not definitively reported
Boiling Point Not reported
Solubility Expected to be soluble in polar solvents like water and alcohols due to its hydrochloride salt form.Inferred
LogP (calculated) 2.826[9]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 1[8]
Rotatable Bond Count 1[8]

Synthesis and Reaction Mechanisms

The general synthesis of perimidines often involves the condensation of 1,8-diaminonaphthalene with a suitable carbonyl compound.[1] For the synthesis of the target compound, a logical precursor would be 2-methyl-1H-perimidine. The chlorination of the methyl group would then yield the desired product, which can be subsequently converted to its hydrochloride salt.

Proposed Synthetic Pathway

G cluster_0 Step 1: Perimidine Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrochloride Salt Formation 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene 2-Methyl-1H-perimidine 2-Methyl-1H-perimidine 1,8-Diaminonaphthalene->2-Methyl-1H-perimidine Condensation Acetaldehyde Acetaldehyde Acetaldehyde->2-Methyl-1H-perimidine 2-Methyl-1H-perimidine_step2 2-Methyl-1H-perimidine 2-(Chloromethyl)-1H-perimidine 2-(Chloromethyl)-1H-perimidine 2-Methyl-1H-perimidine_step2->2-(Chloromethyl)-1H-perimidine Free-radical chlorination Chlorinating_Agent e.g., SOCl₂ or NCS Chlorinating_Agent->2-(Chloromethyl)-1H-perimidine 2-(Chloromethyl)-1H-perimidine_step3 2-(Chloromethyl)-1H-perimidine Target_Compound This compound 2-(Chloromethyl)-1H-perimidine_step3->Target_Compound Acid-base reaction HCl Hydrochloric Acid HCl->Target_Compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methyl-1H-perimidine

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene in a suitable solvent such as ethanol or toluene.

  • Add a slight excess of acetaldehyde to the solution.

  • The reaction mixture may be stirred at room temperature or gently heated to facilitate the condensation reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure, followed by purification via recrystallization.

Causality: The condensation reaction between the diamine and the aldehyde is a classic method for forming the perimidine ring system. The use of a slight excess of acetaldehyde ensures the complete conversion of the starting diamine.

Step 2: Synthesis of 2-(Chloromethyl)-1H-perimidine

  • Dissolve the synthesized 2-methyl-1H-perimidine in a suitable solvent like carbon tetrachloride or dichloromethane.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂), to the solution. The reaction may require initiation by a radical initiator (e.g., AIBN) or UV light if a free-radical mechanism is desired.

  • Stir the reaction mixture at an appropriate temperature, monitoring its progress by TLC.

  • After the reaction is complete, the mixture is worked up by washing with an aqueous solution to remove any unreacted reagents and byproducts.

  • The organic layer is then dried and the solvent evaporated to yield the crude product, which can be purified by column chromatography.

Causality: The chloromethyl group is introduced via the chlorination of the methyl group. The choice of chlorinating agent and reaction conditions is crucial to control the selectivity of the reaction and avoid over-chlorination or side reactions.

Step 3: Formation of this compound

  • Dissolve the purified 2-(chloromethyl)-1H-perimidine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or as a gas) to the stirred solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Causality: The basic nitrogen atoms in the perimidine ring readily react with hydrochloric acid in an acid-base reaction to form the stable and often more crystalline hydrochloride salt.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists due to the presence of a reactive chloromethyl group attached to a biologically relevant perimidine core.

The Role of the Perimidine Scaffold: Perimidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] This broad bioactivity profile makes the perimidine nucleus an attractive starting point for the design of novel therapeutic agents.

The Utility of the Chloromethyl Group: The chloromethyl group serves as a versatile synthetic handle, allowing for the facile introduction of the perimidine moiety into larger molecules through nucleophilic substitution reactions. This enables the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, it can react with amines, thiols, and other nucleophiles to form more complex structures. This is a common strategy in drug discovery for exploring the chemical space around a particular pharmacophore.[10]

Potential Therapeutic Targets and Mechanisms of Action

While specific biological targets for this compound have not been extensively reported, its structural features suggest several potential avenues for investigation:

  • Anticancer Agents: The planar aromatic system of the perimidine ring could potentially intercalate with DNA, a mechanism of action for some anticancer drugs. Furthermore, derivatives of perimidines have been investigated as non-intercalative topoisomerase II catalytic inhibitors.[1]

  • Antimicrobial and Antifungal Agents: The ability to functionalize the chloromethyl group allows for the synthesis of derivatives that could target specific enzymes or cellular processes in microbes and fungi.[11][12] Benzimidazole derivatives containing a chloromethyl group have shown promising antifungal activity.[13][14]

  • Enzyme Inhibitors: The reactive chloromethyl group could act as an electrophile, potentially forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

The following diagram illustrates the potential utility of this compound as a building block in drug discovery.

G Start 2-(Chloromethyl)-1H-perimidine Hydrochloride Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (R-NH₂, R-SH, etc.) Nucleophile->Reaction Derivative Perimidine Derivative Reaction->Derivative SAR Structure-Activity Relationship Studies Derivative->SAR Lead Lead Compound Optimization SAR->Lead Drug Potential Drug Candidate Lead->Drug

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

Potential Hazards:

  • Toxicity: The compound is likely to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.

  • Corrosivity: As a hydrochloride salt of a chlorinated compound, it may have corrosive properties.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Ingestion and Inhalation: Do not ingest or inhale the dust or vapors.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

  • Dispose of the compound and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and medicinal chemistry. Its perimidine core offers a foundation for biological activity, while the reactive chloromethyl group provides a versatile handle for synthetic modification. While detailed experimental data for this specific compound are somewhat limited in the public domain, this guide has provided a comprehensive overview based on available information and sound chemical principles. Further research into the synthesis, biological activity, and safety of this compound is warranted to fully explore its therapeutic potential.

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  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23419161/]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/8/2126]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488029/]
  • Physical properties of 4-(chloromethyl)piperidine hydrochloride (melting point, solubility). Benchchem. [URL: https://www.benchchem.com/application-notes/B1822-61-3-physical-properties]
  • Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21802808/]
  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [URL: https://www.researchgate.
  • 2-methyl-1H-perimidine | C12H10N2 | CID 750290. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/750290]

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The Vanguard of a New Therapeutic Frontier: A Technical Guide to 2-(Chloromethyl)-1H-perimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The perimidine scaffold, a unique tricyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of a particularly reactive and versatile derivative, 2-(chloromethyl)-1H-perimidine hydrochloride. We will delve into its chemical identity, a robust and reproducible synthetic pathway, and its significant potential in the landscape of modern drug discovery. The narrative will focus on the mechanistic underpinnings of its synthesis and its putative mode of action as an anticancer agent, offering field-proven insights for researchers aiming to harness the therapeutic promise of this compound and its analogues.

Introduction: The Perimidine Core - A Nexus of Reactivity and Biological Potential

Nitrogen-containing heterocyclic compounds form the bedrock of a vast number of pharmaceuticals. Among these, the perimidine nucleus, formed by the fusion of a naphthalene ring with a pyrimidine system, presents a fascinating electronic and structural profile. This arrangement confers a unique combination of π-electron richness and specific sites for chemical modification, making it an attractive scaffold for the design of novel therapeutic agents. Perimidine derivatives have been reported to possess a diverse array of biological activities, including antitumor, antimicrobial, and antiviral properties, underscoring their significance in medicinal chemistry.[1][2]

This guide focuses on this compound, a key intermediate that leverages a reactive chloromethyl group at the 2-position. This functionalization transforms the stable perimidine core into a versatile building block, enabling facile nucleophilic substitution and the subsequent synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its successful application in research and development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(chloromethyl)-1H-perimidine;hydrochloride .[3]

The chemical structure is depicted below:

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₂H₁₀Cl₂N₂[3]
Molecular Weight 253.13 g/mol [4]
CAS Number 125983-34-8[3]
Appearance Solid (predicted)-
Purity Typically ≥98%[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted perimidines is most commonly achieved through the cyclocondensation of 1,8-diaminonaphthalene with a suitable carbonyl-containing compound.[5] For the synthesis of the target molecule, chloroacetic acid or its more reactive derivative, chloroacetyl chloride, serves as the ideal precursor. The following protocol describes a robust and reproducible method for the synthesis of this compound.

Reaction Principle

The synthesis proceeds via a two-step mechanism. First, one of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an N-acylated intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed amide carbonyl, leading to the formation of the perimidine ring after dehydration. The reaction is typically carried out in an acidic medium to facilitate the cyclization and dehydration steps. The final product is isolated as its hydrochloride salt.

G DAN 1,8-Diaminonaphthalene Intermediate N-(8-amino-1-naphthyl)-2-chloroacetamide (Intermediate) DAN->Intermediate Nucleophilic Acylation CAC Chloroacetyl Chloride CAC->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 2-(Chloromethyl)-1H-perimidine (Free Base) Cyclized->Product Dehydration HCl_Salt 2-(Chloromethyl)-1H-perimidine Hydrochloride Product->HCl_Salt HCl Treatment

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1,8-Diaminonaphthalene

  • Chloroacetyl chloride

  • Hydrochloric acid (4N solution in dioxane or concentrated HCl)

  • Anhydrous Toluene

  • Triethylamine

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve 1,8-diaminonaphthalene (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (100 mL).

  • Addition of Chloroacetyl Chloride: Cool the solution to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous toluene (20 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Free Base: Cool the reaction mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride salt. Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(chloromethyl)-1H-perimidine free base.

  • Formation of Hydrochloride Salt: Dissolve the crude product in a minimal amount of ethanol. Cool the solution in an ice bath and add a 4N solution of HCl in dioxane (or concentrated HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Crystallization and Purification: A precipitate of this compound will form. Continue stirring in the ice bath for another 30 minutes. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Self-Validation: The purity of the synthesized compound should be assessed by melting point determination, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development: Targeting the Blueprint of Life

The planar, electron-rich nature of the perimidine ring system makes it an ideal candidate for intercalation into the DNA double helix.[6] This mode of action is a well-established strategy for the development of anticancer agents.

Mechanism of Action: DNA Intercalation and Beyond

DNA Intercalation: this compound is hypothesized to exert its primary anticancer effect through DNA intercalation. The planar perimidine core can insert itself between the base pairs of the DNA, leading to a distortion of the helical structure. This structural perturbation can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Alkylation: The presence of the reactive chloromethyl group introduces a second, potent mechanism of action. This electrophilic moiety can form a covalent bond with nucleophilic sites on DNA bases (e.g., the N7 of guanine), leading to DNA alkylation. This alkylation can cause DNA damage, further disrupting its function and contributing to the cytotoxic effect. The combination of intercalation and alkylation can lead to a synergistic and potent anticancer activity.

G Perimidine 2-(Chloromethyl)-1H-perimidine Intercalation Intercalation (Insertion between base pairs) Perimidine->Intercalation Non-covalent interaction Alkylation Alkylation (Covalent bond formation) Perimidine->Alkylation Covalent interaction DNA DNA Double Helix Replication_Block Inhibition of DNA Replication DNA->Replication_Block Transcription_Block Inhibition of Transcription DNA->Transcription_Block Intercalation->DNA Alkylation->DNA Apoptosis Apoptosis (Programmed Cell Death) Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Proposed dual mechanism of action for 2-(chloromethyl)-1H-perimidine.

Potential as an Anticancer Agent: Preclinical Evidence

While specific studies on this compound are limited, extensive research on other perimidine derivatives provides strong evidence for their potential as anticancer agents. Studies have shown that various substituted perimidines exhibit significant cytotoxicity against a range of cancer cell lines.[7] For instance, certain perimidine derivatives have demonstrated potent antiproliferative effects on F2408 and 5Rp7 cell lines.[7] This body of evidence strongly supports the rationale for investigating this compound and its derivatives as novel anticancer therapeutics.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer potential of newly synthesized this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

This compound stands as a promising and highly versatile platform for the development of novel therapeutic agents. Its straightforward synthesis and the reactive nature of the chloromethyl group provide a gateway to a vast chemical space of perimidine derivatives. The strong evidence for the anticancer properties of the perimidine scaffold, likely mediated through a dual mechanism of DNA intercalation and alkylation, makes this compound a compelling candidate for further investigation in oncology drug discovery programs.

The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this fascinating molecule. Future work should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship, followed by in-depth mechanistic studies and in vivo efficacy evaluations. The journey from a reactive intermediate to a life-saving therapeutic is challenging, but for compounds like this compound, the path is illuminated by sound chemical principles and compelling biological rationale.

References

  • PubChem. 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1). [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. [Link]

  • Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines - FABAD Journal of Pharmaceutical Sciences. [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. [Link]

  • General Synthesis of Perimidines. In: Recent Advances in the Synthesis of Perimidines and their Applications. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. [Link]

  • Synthesis scheme for the reaction of the 1,8-diaminonaphthalene and salicylaldehyde. [Link]

  • Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases. [Link]

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Spectroscopic Elucidation of 2-(chloromethyl)-1H-perimidine hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(chloromethyl)-1H-perimidine hydrochloride (CAS No: 109735-97-9), a key heterocyclic building block in medicinal and materials science research. In the absence of a complete, publicly available experimental dataset, this document synthesizes information from analogous structures and foundational spectroscopic principles to present a detailed, predictive profile of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to empower researchers in the unambiguous identification, purity assessment, and structural confirmation of this compound, thereby accelerating research and development efforts.

Introduction: The Chemical Significance of this compound

Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds built upon a naphthalene framework. Their unique π-electron system, which exhibits both π-deficient and π-excessive characteristics, imparts them with interesting electronic and photophysical properties[1]. The introduction of a reactive chloromethyl group at the 2-position of the perimidine ring system creates a versatile electrophilic site, making 2-(chloromethyl)-1H-perimidine a valuable intermediate for the synthesis of a wide array of derivatives with potential applications in drug discovery, materials science, and as fluorescent probes[2].

The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, facilitating its use in various synthetic transformations. Accurate spectroscopic characterization is paramount to ensure the identity and purity of this starting material, as any impurities can have a significant impact on the outcome of subsequent reactions.

This guide will provide a detailed, predictive analysis of the spectroscopic data for this compound, grounded in the established spectral features of the perimidine core and known substituent effects.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is presented below. The protonation of one of the nitrogen atoms in the perimidine ring by hydrochloric acid is expected, leading to a delocalized positive charge across the N-C-N system. This protonation will have a notable effect on the electronic environment of the molecule and, consequently, on its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring system, the methylene protons of the chloromethyl group, and the N-H protons. The protonation of the perimidine ring will lead to a general downfield shift of the aromatic protons compared to the free base.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0broad singlet2HN-HThe acidic protons on the protonated perimidine ring are expected to be significantly deshielded and may appear as a broad signal due to exchange.
~7.5 - 8.5multiplet6HAr-HThe six aromatic protons on the naphthalene ring system will appear in this region. The exact chemical shifts and coupling patterns will be complex due to the fused ring system. Based on data from similar perimidine structures, we can expect a series of doublets and triplets.[3]
~5.0singlet2H-CH₂ClThe methylene protons adjacent to the electron-withdrawing chlorine atom and the protonated perimidine ring are expected to be significantly deshielded and appear as a singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~155C2The carbon atom at the 2-position, bonded to two nitrogen atoms and the chloromethyl group, is expected to be the most downfield of the sp² carbons.
~110 - 145Ar-CThe ten aromatic carbons of the naphthalene ring system will resonate in this region. The exact chemical shifts will depend on their position relative to the nitrogen atoms.
~45-CH₂ClThe carbon of the chloromethyl group is expected in this region, influenced by the electronegative chlorine atom.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is due to its ability to dissolve the hydrochloride salt and to avoid the exchange of the N-H protons with deuterium, which would occur in D₂O.

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher.

    • Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer instrument Place sample in NMR spectrometer transfer->instrument H1_acq Acquire ¹H Spectrum (16-32 scans) instrument->H1_acq C13_acq Acquire ¹³C Spectrum (1024-4096 scans) instrument->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H assign Peak Assignment baseline->assign integrate->assign

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Medium, BroadN-H stretchThe stretching vibration of the N-H bonds in the protonated perimidine ring. Broadening is due to hydrogen bonding.
3100 - 3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the naphthalene ring.
2950 - 2850WeakAliphatic C-H stretchStretching vibrations of the C-H bonds in the chloromethyl group.
1650 - 1500StrongC=N and C=C stretchesThe stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic perimidine ring system.
800 - 600MediumC-Cl stretchThe stretching vibration of the carbon-chlorine bond.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

For this compound, the mass spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will dissociate in the mass spectrometer. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(chloromethyl)-1H-perimidine

m/zInterpretationRationale
216/218[M]⁺ (free base)The molecular ion peak of 2-(chloromethyl)-1H-perimidine. The M+2 peak at m/z 218 will have an intensity of approximately one-third of the M+ peak at m/z 216, which is characteristic of a molecule containing one chlorine atom.
181[M-Cl]⁺Loss of a chlorine radical from the molecular ion.
167[M-CH₂Cl]⁺Loss of the chloromethyl radical from the molecular ion.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition:

    • Technique: Electrospray ionization (ESI) is a suitable technique for this polar, pre-charged molecule.

    • Parameters: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Dissolve <1 mg in 1 mL Methanol filter_ms Filter through syringe filter dissolve_ms->filter_ms instrument_ms Infuse into ESI source filter_ms->instrument_ms acquire_ms Acquire mass spectrum (Positive ion mode) instrument_ms->acquire_ms id_ion Identify molecular ion [M+H]⁺ acquire_ms->id_ion id_fragments Analyze fragmentation pattern id_ion->id_fragments isotope_pattern Confirm chlorine isotope pattern id_fragments->isotope_pattern

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, is based on a sound understanding of the chemical principles governing NMR, IR, and MS, and is supported by experimental data from closely related compounds. This comprehensive profile should serve as a valuable resource for scientists working with this compound, enabling its confident identification and use in further research. It is always recommended to acquire experimental data for the specific batch of the compound being used and to compare it with the predictions provided herein.

References

  • Gaidelis, P., et al. (2016). Synthesis and properties of glass-forming 2-substituted perimidines. Phase Transitions, 89(12), 1236-1249.
  • Sharma, V., et al. (2020).
  • Pozharskii, A. F., et al. (2011). Perimidines. In Heterocycles in Life and Society (pp. 237-264). John Wiley & Sons, Ltd.
  • Kafle, A., et al. (2019). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues.
  • Eltayb, A., et al. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 605-613.
  • PubChem. (n.d.). 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1). Retrieved from [Link]

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Solubility and stability of 2-(chloromethyl)-1H-perimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(chloromethyl)-1H-perimidine hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The perimidine core is a versatile scaffold found in various biologically active molecules, and the reactive chloromethyl group serves as a key synthetic handle for introducing this moiety into larger molecular frameworks.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, along with detailed protocols for its assessment. While specific experimental data for this compound is limited in publicly available literature, this document leverages established principles of physical organic chemistry and data from analogous structures to provide a robust framework for its handling, storage, and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 109735-97-9[2]
Molecular Formula C₁₂H₁₀Cl₂N₂[2]
Molecular Weight 253.13 g/mol [2]
Appearance Expected to be a crystalline solid
Structure 2-(chloromethyl)-1H-perimidine;hydrochloride[3]

Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in various applications, from synthetic reactions to biological assays. As a hydrochloride salt, this compound is expected to exhibit favorable solubility in polar solvents.

Predicted Solubility
  • Aqueous Solubility : The presence of the hydrochloride salt suggests that the compound will be ionizable in aqueous media, leading to moderate to good solubility in water and aqueous buffers. The solubility is anticipated to be pH-dependent, with higher solubility at lower pH values where the perimidine nitrogen atoms are protonated.[4] In neutral to alkaline conditions, the free base may precipitate, leading to a decrease in solubility.[4]

  • Organic Solvents : In organic solvents, the solubility will be governed by the polarity of the solvent and its ability to solvate the hydrochloride salt.

    • Polar Protic Solvents : Good solubility is expected in polar protic solvents such as methanol and ethanol. However, due to the reactive nature of the chloromethyl group, dissolution in these solvents may lead to solvolysis over time, affecting the stability of the solution.

    • Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be good solubilizing agents for this compound.[5] These aprotic solvents are generally preferred for preparing stock solutions due to their lower reactivity with the chloromethyl group compared to protic solvents.

    • Non-polar Solvents : Poor solubility is expected in non-polar solvents such as hexanes and toluene.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Aqueous Water, PBSpH-dependent, likely moderate to good at acidic pHHydrochloride salt enhances aqueous solubility.
Polar Protic Methanol, EthanolGoodPotential for solvolysis and degradation.
Polar Aprotic DMF, DMSOGood to ExcellentPreferred for stock solutions to minimize degradation.
Non-polar Hexanes, ToluenePoorMismatch in polarity.
Experimental Protocol for Solubility Determination

A high-performance liquid chromatography (HPLC) based method is recommended for the quantitative determination of solubility.

Objective : To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.

Methodology :

  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, methanol, DMSO).

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous stirring for 24 hours to ensure saturation.[6]

  • Sample Preparation :

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis :

    • Analyze the diluted samples using a validated stability-indicating HPLC method (see protocol below).

    • Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

  • Calculation :

    • Calculate the solubility in mg/mL or mol/L based on the dilution factor and the quantified concentration.

Stability Profile

The stability of this compound is dictated by the chemical reactivity of its functional groups, particularly the chloromethyl substituent, which is a potent alkylating agent.

Predicted Degradation Pathways

The primary degradation pathway is expected to be hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, especially in the presence of water or other nucleophiles.[7] Other potential degradation pathways include oxidation, photolysis, and thermal decomposition.[8][9]

cluster_main Predicted Hydrolytic Degradation Pathway parent This compound product 2-(hydroxymethyl)-1H-perimidine parent->product  Hydrolysis (H₂O)

Caption: Predicted primary degradation pathway via hydrolysis.

Forced Degradation Studies

To comprehensively assess the stability of this compound, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[2]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and Conditions
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24 h
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24 h
Oxidative Degradation 3% H₂O₂, Room Temperature, 24 h
Thermal Degradation Solid state, 80 °C, 48 h
Photodegradation Solution exposed to UV light (e.g., 254 nm) and visible light
Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow start Obtain Compound forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method method_dev->method_val stability_study Long-Term Stability Study (Controlled Temp & Humidity) method_val->stability_study analysis Analyze Samples at Time Points stability_study->analysis report Generate Stability Report analysis->report

Caption: Experimental workflow for stability assessment.

Recommended Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.

Protocol for HPLC Method Development

Objective : To develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products.

Chromatographic Conditions (Suggested Starting Point) :

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient : Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min

  • Detection : UV at a suitable wavelength (to be determined by UV scan, likely around 230-280 nm)

  • Column Temperature : 30 °C

  • Injection Volume : 10 µL

Method Validation : The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12]

Conclusion and Recommendations

This compound is a reactive molecule with significant potential in chemical synthesis. Its utility is, however, intrinsically linked to a thorough understanding of its solubility and stability. Based on its chemical structure, the compound is predicted to be soluble in polar solvents but susceptible to degradation, particularly through hydrolysis of the chloromethyl group.

For optimal use, it is recommended to:

  • Store the solid compound in a tightly sealed container at low temperature (e.g., -20 °C) and protected from light and moisture.

  • Prepare solutions fresh in aprotic solvents like DMF or DMSO whenever possible.

  • If aqueous solutions are necessary, they should be prepared in acidic buffers and used promptly.

  • A validated stability-indicating HPLC method should be employed for all quantitative analyses to ensure the integrity of the compound.

By adhering to these guidelines and employing the experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their work.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. (2020). PMC - NIH. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PMC - NIH. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

  • Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. (2012). PubMed. [Link]

  • Oxidative degradation of amine solvents for CO2 capture. (2015). The University of Texas at Austin. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). MDPI. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). NIH. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC - PubMed Central. [Link]

  • List of the products formed during the thermal degradation of IPBC. ResearchGate. [Link]

  • (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. [Link]

  • SOLUBILITY DATA SERIES. IUPAC. [Link]

  • (PDF) Short Term Monitor of Photodegradation Processes in Ranitidine Hydrochloride Observed by FTIR and ATR-FTIR. ResearchGate. [Link]

  • STABILITY INDICATING ISOCRATIC RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ANALYSIS OF CLONIDINE AND CHLORTHA. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2014). PubMed Central. [Link]

  • (PDF) Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. ResearchGate. [Link]

  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. [Link]

  • Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. (2011). Journal of Food and Drug Analysis. [Link]

  • 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1). PubChem. [Link]

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An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2-(Chloromethyl)-1H-perimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidines represent a class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities. The synthesis of 2-substituted perimidines is a cornerstone of medicinal chemistry research focused on this scaffold. This technical guide provides a detailed examination of the reaction mechanism for the formation of a key synthetic intermediate, 2-(chloromethyl)-1H-perimidine hydrochloride. We will explore the underlying principles of the cyclocondensation reaction between 1,8-diaminonaphthalene and chloroacetic acid under acidic conditions, offering insights into the roles of the reactants and catalyst, the key intermediates, and the experimental considerations for a successful synthesis.

Introduction to Perimidine Synthesis

The perimidine ring system, characterized by a naphthalene ring fused with a pyrimidine ring, is a privileged scaffold in drug discovery.[1] The most prevalent and direct route to 2-substituted perimidines is the cyclocondensation of 1,8-diaminonaphthalene with various carbonyl-containing compounds, such as aldehydes and carboxylic acids.[2][3] These reactions are typically facilitated by acid catalysts, which activate the carbonyl group towards nucleophilic attack by the diamine.[3] The choice of the carbonyl-containing reactant dictates the nature of the substituent at the 2-position of the perimidine ring, allowing for the synthesis of a diverse library of derivatives for biological screening.

The formation of this compound involves the reaction of 1,8-diaminonaphthalene with chloroacetic acid in the presence of hydrochloric acid. This specific derivative is a valuable building block for further functionalization due to the reactive chloromethyl group.

The Core Reaction: Mechanistic Insights

The formation of this compound from 1,8-diaminonaphthalene and chloroacetic acid is a classic example of an acid-catalyzed cyclocondensation reaction. The reaction proceeds through several key steps, each with a specific chemical rationale.

Reactants and Their Roles
Reactant/ReagentChemical StructureRole in the Reaction
1,8-Diaminonaphthalene The nucleophilic component, providing the two amino groups necessary for the formation of the pyrimidine ring.
Chloroacetic Acid The electrophilic component, providing the carbon atom that will become the C2 position of the perimidine ring and the chloromethyl substituent.
Hydrochloric Acid (HCl) HClActs as a catalyst to activate the carbonyl group of chloroacetic acid and facilitates the formation of the final hydrochloride salt.
Step-by-Step Reaction Mechanism

The reaction mechanism can be elucidated as a sequence of protonation, nucleophilic attack, dehydration, and cyclization steps.

Step 1: Acid-Catalyzed Activation of Chloroacetic Acid

The reaction is initiated by the protonation of the carbonyl oxygen of chloroacetic acid by hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by 1,8-Diaminonaphthalene

One of the amino groups of 1,8-diaminonaphthalene, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated chloroacetic acid. This results in the formation of a tetrahedral intermediate.

Step 3: Formation of the Schiff Base Intermediate

The tetrahedral intermediate is unstable and undergoes dehydration to form a protonated Schiff base (iminium ion) intermediate. This involves the elimination of a water molecule.

Step 4: Intramolecular Cyclization

The second amino group of the naphthalene backbone then performs an intramolecular nucleophilic attack on the electrophilic carbon of the iminium ion. This step leads to the formation of a five-membered ring, which is a dihydroperimidine intermediate.

Step 5: Aromatization and Formation of 2-(chloromethyl)-1H-perimidine

The dihydroperimidine intermediate undergoes tautomerization and subsequent dehydration (loss of a water molecule) to achieve the stable, aromatic perimidine ring system.

Step 6: Formation of the Hydrochloride Salt

In the acidic medium, the basic nitrogen atom of the newly formed 2-(chloromethyl)-1H-perimidine is protonated by hydrochloric acid to yield the final product, this compound.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed reaction pathway:

Reaction_Mechanism cluster_start Reactants cluster_activation Activation cluster_intermediate1 Intermediate Formation cluster_cyclization Cyclization & Aromatization cluster_product Final Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Tetrahedral_Intermediate Tetrahedral Intermediate 1,8-Diaminonaphthalene->Tetrahedral_Intermediate Nucleophilic Attack Chloroacetic_Acid Chloroacetic Acid Protonated_Chloroacetic_Acid Protonated Chloroacetic Acid Chloroacetic_Acid->Protonated_Chloroacetic_Acid Protonation HCl HCl (catalyst) Protonated_Chloroacetic_Acid->Tetrahedral_Intermediate Schiff_Base Schiff Base Intermediate Tetrahedral_Intermediate->Schiff_Base Dehydration Dihydroperimidine Dihydroperimidine Intermediate Schiff_Base->Dihydroperimidine Intramolecular Cyclization Perimidine 2-(chloromethyl)-1H-perimidine Dihydroperimidine->Perimidine Aromatization Final_Product 2-(chloromethyl)-1H-perimidine hydrochloride Perimidine->Final_Product Salt Formation (with HCl)

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials and Equipment
  • 1,8-Diaminonaphthalene

  • Chloroacetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reactants: To the stirred solution, add chloroacetic acid (1.0-1.2 equivalents).

  • Acidification: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The amount of HCl can vary, but it is typically used in excess to act as both a catalyst and to form the hydrochloride salt.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Expected Yield and Characterization

Yields for this reaction can vary depending on the specific conditions used, but moderate to good yields are generally expected. The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the compound.

Conclusion

The synthesis of this compound via the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene and chloroacetic acid is a robust and efficient method for obtaining a key intermediate in perimidine chemistry. A thorough understanding of the reaction mechanism, including the activation of the carboxylic acid, the formation of key intermediates, and the final aromatization and salt formation steps, is crucial for optimizing reaction conditions and achieving high yields of the desired product. This guide provides a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug development, enabling the further exploration of the therapeutic potential of the versatile perimidine scaffold.

References

  • BenchChem. (2025).
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  • Melha, S. A. (2018). Confirmed Mechanism for 1,8-Diaminonaphthalene and Ethyl Aroylpyrovate Derivatives Reaction, DFT/B3LYP, and Antimicrobial Activity of the Products. Journal of Chemistry, 2018, 4086824.
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An In-Depth Technical Guide to the Chemical and Physical Properties of 2-(chloromethyl)-1H-perimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(chloromethyl)-1H-perimidine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the aim is to deliver not just data, but a cohesive understanding of the compound's behavior, grounded in established chemical principles.

Introduction: The Significance of the Perimidine Scaffold

Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds, first described in 1874.[1] The fusion of a pyrimidine ring with a naphthalene system creates a unique electronic structure, making perimidine and its derivatives valuable scaffolds in various scientific domains.[1][2] These compounds are recognized for their diverse applications, including roles in drug discovery, the development of photosensors, and as catalysts in organic synthesis.[2][3] The inherent biological activities of the perimidine core, which include antimicrobial, antitumor, and anti-inflammatory properties, make it a privileged structure in medicinal chemistry.[4]

This compound is a key derivative, functionalized with a reactive chloromethyl group. This group serves as a chemical handle, allowing for the facile introduction of the perimidine moiety into larger, more complex molecular architectures. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base.[5]

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research.

synthesis_workflow cluster_reactants Reactants cluster_process Process NDA 1,8-Diaminonaphthalene Reflux Reflux for 4h NDA->Reflux CAA Chloroacetic Acid CAA->Reflux HCl 4N HCl (Solvent/Catalyst) HCl->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NH4OH Cool->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize Product 2-(chloromethyl)-1H-perimidine hydrochloride Recrystallize->Product

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 1,8-diaminonaphthalene (1.0 eq.) and 10 mL of 4N hydrochloric acid.

  • Addition of Reagent: Add chloroacetic acid (2.0 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with ammonium hydroxide until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product and recrystallize from a suitable solvent like methanol to yield the purified this compound. [6]

Spectroscopic and Physical Properties

The identity and purity of the synthesized compound must be confirmed through rigorous analysis. While a complete dataset for this specific molecule is not publicly available, expected characteristics can be inferred from the parent perimidine scaffold and related derivatives. [7][8][9] Table 2: Physical and Spectroscopic Data

Property Expected Observation/Value Rationale/Reference
Appearance White to pale brown crystalline solid. Typical for heterocyclic hydrochloride salts. [10]
Melting Point Not available. Expected to be a sharp melting point for a pure crystalline solid. Purity dependent.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF). [10]Aqueous solubility is pH-dependent. [11] The hydrochloride salt form generally increases aqueous solubility. [12]
¹H NMR Aromatic protons (naphthalene): ~δ 6.3-7.9 ppm. Methylene protons (-CH₂Cl): ~δ 4.5-5.0 ppm. N-H protons: Broad singlet, downfield. Chemical shifts are estimations based on similar perimidine structures. [7]The electron-withdrawing nature of the perimidine ring and the chlorine atom shifts the methylene peak downfield.
¹³C NMR Aromatic carbons: ~δ 100-150 ppm. Methylene carbon (-CH₂Cl): ~δ 40-50 ppm. Imine carbon (N-C=N): ~δ 150-160 ppm. Based on data for 2-methyl-1H-perimidine. [8]
IR (cm⁻¹) N-H stretch: ~3400-3200 (broad). C=N stretch: ~1630. Aromatic C-H stretch: ~3100-3000. C-Cl stretch: ~800-600. Characteristic vibrational frequencies for the functional groups present.

| Mass Spec (ESI+) | Expected [M+H]⁺ for the free base (C₁₂H₉ClN₂) at m/z ~217.05. | The molecular ion peak corresponds to the protonated free base. |

Chemical Reactivity and Stability

The utility of this compound as a building block stems directly from the reactivity of the chloromethyl group.

Nucleophilic Substitution

The primary mode of reactivity is nucleophilic substitution at the methylene carbon. The electron-withdrawing character of the adjacent perimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by nucleophiles. [10]This reaction typically proceeds via a bimolecular (Sₙ2) mechanism.

Caption: General Sₙ2 mechanism for nucleophilic substitution.

This reactivity allows for the facile coupling of the perimidine scaffold with a wide range of functional groups, including:

  • Amines: Reaction with primary or secondary amines yields 2-(aminomethyl)perimidine derivatives, which are common motifs in biologically active compounds. [10]* Thiols: Reaction with thiols produces thioethers.

  • Alcohols/Phenols: Reaction with alcohols or phenols, typically under basic conditions, forms ethers.

Stability and Storage

As a hydrochloride salt, the compound is expected to be a crystalline solid that is more stable and less volatile than its corresponding free base. [5]However, like many hydrochloride salts of heterocyclic amines, it may be hygroscopic (tendency to absorb moisture from the air). [11] Recommended Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong bases (which would deprotonate the salt to the free base) and strong oxidizing agents. [13]* Rationale: Proper storage is crucial to prevent degradation, which can be caused by moisture absorption or chemical incompatibility, ensuring the integrity of the reagent for synthetic applications. [14]

Applications in Research and Drug Development

The perimidine nucleus is a key pharmacophore, and the ability to easily functionalize it via the chloromethyl group makes this compound a valuable intermediate. [4]

  • Antifungal Agents: Derivatives of 2-chloromethyl-1H-benzimidazole, a structurally similar scaffold, have shown potent antifungal activity. [15]This suggests that novel perimidine derivatives synthesized from this starting material could be promising candidates for new antifungal drugs.

  • Anticancer Research: The perimidine ring system is found in various compounds with demonstrated antitumor properties. [4]This reagent provides a direct route to synthesize libraries of novel perimidine derivatives for screening in cancer cell lines.

  • Materials Science: The extended π-system of the perimidine core imparts interesting photophysical properties. Derivatives are used in dyes and photosensors, and this building block allows for the covalent attachment of the perimidine chromophore to polymers or surfaces. [3]

Conclusion

This compound is a versatile and reactive chemical intermediate. Its value lies in the combination of a biologically significant perimidine core with a reactive chloromethyl handle. A thorough understanding of its synthesis, properties, and reactivity profile, as outlined in this guide, is essential for researchers aiming to leverage this powerful building block in drug discovery, medicinal chemistry, and materials science. The provided protocols and data, synthesized from authoritative sources and analogous systems, offer a solid foundation for its effective application in the laboratory.

References

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The Perimidine Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidines represent a fascinating and versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention since their discovery. This in-depth technical guide provides a comprehensive overview of the perimidine core, from its initial synthesis to its modern-day applications. We will delve into the historical milestones of its discovery, explore the evolution of its synthetic methodologies, elucidate the underlying reaction mechanisms, and showcase its diverse and impactful applications in medicinal chemistry, materials science, and beyond. This guide is designed to be a valuable resource for researchers and scientists, offering both foundational knowledge and field-proven insights to inspire and facilitate future innovation in the rich field of perimidine chemistry.

Introduction: The Unique π-Amphoteric Nature of Perimidines

Perimidines are tricyclic heteroaromatic compounds resulting from the fusion of a pyrimidine ring with a naphthalene moiety at the peri-positions (1,8-positions). This unique structural arrangement imparts a distinctive electronic character to the perimidine nucleus. The presence of two nitrogen atoms in the six-membered ring, coupled with the extended π-system of the naphthalene core, results in a molecule that is simultaneously π-deficient and π-excessive.[1][2] This π-amphoteric nature is a cornerstone of perimidine chemistry, rendering the molecule susceptible to both electrophilic and nucleophilic attack and providing a rich landscape for chemical modifications.[3]

The lone pair of electrons on the pyrrole-like nitrogen atom participates in the delocalization across the entire π-system, enhancing the electron density of the naphthalene ring.[4] This electronic feature is responsible for many of the characteristic properties of perimidines, including their reactivity, spectral properties, and their ability to engage in various intermolecular interactions.[1][2] These unique electronic and structural features have made perimidines a privileged scaffold in various scientific disciplines.[5][6]

A Journey Through Time: The Discovery and Historical Development of Perimidines

The story of perimidines begins in 1874 with the first reported perception of this heterocyclic system by de Aguiar.[1] However, it was the extensive and systematic studies by Sachs in 1909 that truly laid the groundwork for the field of perimidine chemistry.[1] These early investigations established the fundamental structure and reactivity of the perimidine core.

Following these pioneering works, the field saw steady but modest progress. A significant resurgence of interest in perimidine chemistry occurred in the latter half of the 20th century, largely driven by the work of A. F. Pozharskii and his research group.[1][3] Their comprehensive studies on the synthesis, physical and chemical properties, and practical applications of perimidines significantly expanded the scope of this field. Pozharskii's seminal review articles have served as a critical resource for researchers for decades.[1]

In recent years, the field has experienced exponential growth, fueled by the discovery of the diverse biological activities and material properties of perimidine derivatives.[1][5] Modern synthetic methodologies, including green chemistry approaches, have further accelerated the exploration of this versatile scaffold.[5][7]

The Art of Creation: Synthesis of the Perimidine Nucleus

The most prevalent and versatile method for the synthesis of the perimidine core is the cyclocondensation of 1,8-diaminonaphthalene (NDA) with a suitable one-carbon electrophile, typically an aldehyde or a ketone.[1][8] This robust reaction can be performed under a variety of conditions, offering chemists a high degree of control over the synthesis of a diverse library of perimidine derivatives.

General Reaction Mechanism

The generally accepted mechanism for the formation of 2-substituted-2,3-dihydro-1H-perimidines proceeds through a multi-step sequence, as illustrated below.[1][8]

Perimidine Synthesis Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization NDA 1,8-Diaminonaphthalene (NDA) Schiff_Base Schiff Base Intermediate NDA->Schiff_Base + R-CHO, - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Cyclic_Intermediate Cyclic Intermediate Schiff_Base->Cyclic_Intermediate Intramolecular nucleophilic attack Perimidine 2-Substituted-2,3-dihydro-1H-perimidine Cyclic_Intermediate->Perimidine 1,3-Proton transfer

Figure 1: General mechanism for the synthesis of 2-substituted-2,3-dihydro-1H-perimidines.

The reaction is typically initiated by the activation of the carbonyl carbon of the aldehyde by a catalyst or solvent.[1] This is followed by the nucleophilic attack of one of the amino groups of NDA to form a Schiff base intermediate.[1] Subsequent intramolecular cyclization via the attack of the second amino group on the imine carbon leads to a cyclic intermediate, which then undergoes a 1,3-proton transfer to yield the final 2,3-dihydro-1H-perimidine product.[1]

Evolution of Synthetic Methodologies

The synthesis of perimidines has evolved significantly from the early methods, with a strong emphasis on the development of more efficient, selective, and environmentally benign protocols.

A wide array of Brønsted and Lewis acids have been employed to catalyze the condensation of NDA with carbonyl compounds. Common catalysts include:

  • Protic Acids: Glacial acetic acid, p-toluenesulfonic acid (PTSA), and sulfamic acid are effective and readily available catalysts.[1][8]

  • Lewis Acids: Metal triflates (e.g., Yb(OTf)₃), bismuth salts (e.g., BiCl₃), and indium chloride (InCl₃) have been shown to be highly efficient catalysts, often allowing the reaction to proceed under mild conditions.[1]

  • Solid Acids: Heterogeneous catalysts such as zeolites (e.g., NaY), Amberlyst-15, and silica-supported sulfuric acid offer advantages in terms of ease of separation and reusability.[1][5]

Various transition metal catalysts have been developed for perimidine synthesis, often enabling novel reaction pathways. For instance, ruthenium(III) chloride and copper(II) nitrate have been used for the cyclocondensation of NDA with ketones and aldehydes, respectively.[1] More recently, cobalt-catalyzed hydrogenative synthesis from 1,8-dinitronaphthalene and aldehydes has been reported as a sustainable alternative.[9]

In line with the principles of green chemistry, several eco-friendly methods for perimidine synthesis have been developed:

  • Solvent-Free Synthesis: Grinding the reactants together, often with a solid catalyst, can lead to high yields in short reaction times, eliminating the need for solvents.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to improved yields and reduced reaction times.[10]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting the reaction, often under mild conditions.[1]

  • Use of Green Solvents: Water and ethanol are increasingly being used as environmentally benign solvents for perimidine synthesis.[1]

A Spectrum of Functionality: Applications of Perimidine Compounds

The unique structural and electronic properties of perimidines have led to their exploration in a wide range of applications, from medicine to materials science.

Medicinal Chemistry and Biological Activities

Perimidine derivatives exhibit a broad spectrum of biological activities, making them a scaffold of significant interest in drug discovery.[5][11]

Biological ActivityRepresentative Perimidine DerivativesReference
Antimicrobial 2-Aryl-2,3-dihydro-1H-perimidines[12][13]
Antifungal 2-Substituted perimidines[12]
Antitumor 2-Substituted 2,3-dihydro-1H-perimidines[5]
Anti-ulcer 2-(R'-oxymethyl)-perimidine derivatives[5]
Anthelmintic Vinyl derivatives of perimidine[5]

Table 1: Summary of reported biological activities of perimidine derivatives.

The antimicrobial activity of perimidines has been extensively studied, with many derivatives showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] Some perimidine-based compounds have also demonstrated significant antitumor activity, with mechanisms of action that are currently under investigation.[5]

Materials Science: Dyes, Fluorescent Probes, and Sensors

The extended π-conjugation and the presence of nitrogen atoms in the perimidine ring system give rise to interesting photophysical properties.

  • Dyes and Pigments: Perimidine derivatives have been utilized as dyes for various materials due to their intense color and good stability.[1]

  • Fluorescent Probes and Sensors: The fluorescence of the perimidine core can be modulated by the introduction of different substituents and by its interaction with various analytes.[11] This has led to the development of perimidine-based fluorescent probes for the detection of metal ions, pH, and other biologically relevant species.[14][15] The design of these probes often relies on mechanisms such as Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT).[14]

In the Laboratory: A Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-substituted-2,3-dihydro-1H-perimidine using a simple and efficient acid-catalyzed method.[8]

Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine

G start Start reactants Combine 1,8-Diaminonaphthalene (1 mmol) and Benzaldehyde (1 mmol) in Glacial Acetic Acid (10 mL) start->reactants stir Stir at Room Temperature (monitor by TLC) reactants->stir precipitate Precipitate Formation stir->precipitate filter Filter the Solid precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry product Obtain 2-Phenyl-2,3-dihydro-1H-perimidine dry->product

Figure 2: Experimental workflow for the synthesis of 2-phenyl-2,3-dihydro-1H-perimidine.

Materials:

  • 1,8-Diaminonaphthalene (NDA)

  • Benzaldehyde

  • Glacial Acetic Acid

  • Water (distilled or deionized)

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of 1,8-diaminonaphthalene in 10 mL of glacial acetic acid.

  • To this solution, add 1.0 mmol of benzaldehyde dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically indicated by the disappearance of the starting materials), a solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with water to remove any residual acetic acid.

  • Dry the product in a desiccator or a vacuum oven to obtain pure 2-phenyl-2,3-dihydro-1H-perimidine.

Characterization Data

The synthesized compound can be characterized by various spectroscopic techniques:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene and phenyl rings, a singlet for the methine proton at the 2-position, and broad signals for the N-H protons.[16][17]

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the aromatic carbons and a characteristic signal for the sp³-hybridized carbon at the 2-position.[17]

  • IR (KBr): The infrared spectrum will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.[12]

  • Mass Spectrometry (ESI-MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.[10]

Future Perspectives and Conclusion

The field of perimidine chemistry continues to be an active and exciting area of research. The unique properties of the perimidine core, coupled with the versatility of its synthesis, ensure its continued relevance in the development of new therapeutic agents, advanced materials, and sophisticated chemical sensors. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for perimidine-based drugs, and the design of advanced functional materials with tailored photophysical and electronic properties.

References

  • Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(4), 30. Available from: [Link].

  • Ganer, O. P., et al. (2021). Review on Perimidines: A synthetic Pathways Approach. Material Science Research India, 18(1). Available from: [Link].

  • Ganer, O. P., et al. (2021). Review on Perimidines: A synthetic Pathways Approach. Oriental Journal of Chemistry, 37(2), 253-272. Available from: [Link].

  • Ganer, O. P., et al. (2021). Review on Perimidines: A synthetic Pathways Approach. ResearchGate. Available from: [Link].

  • Various authors. (n.d.). Various approaches of perimidine synthesis. ResearchGate. Available from: [Link].

  • Pozharskii, A. F., & Dal'nikovskaya, V. V. (1981). Perimidines. Russian Chemical Reviews, 50(9), 816-833. Available from: [Link].

  • Various authors. (n.d.). Application of perimidines in diverse areas. ResearchGate. Available from: [Link].

  • Yuan, L., et al. (2017). Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry, 34(6), 685-692. Available from: [Link].

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Reactions of Perimidines and Their Fused Systems. ResearchGate. Available from: [Link].

  • Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Oriental Journal of Chemistry, 36(4). Available from: [Link].

  • PubChem. (n.d.). Perimidine. National Center for Biotechnology Information. Available from: [Link].

  • Kahveci, B., et al. (2013). Synthesis of new perimidine derivatives from the reaction of 1,8-diaminonapthalene with iminoester hydrochlorides. Journal of Chemical Research, 37(6), 377-379. Available from: [Link].

  • Various authors. (n.d.). Some important biological active perimidines. ResearchGate. Available from: [Link].

  • Kempe, R., et al. (2019). A Cobalt Catalyst Permits the Direct Hydrogenative Synthesis of 1H-Perimidines from a Dinitroarene and an Aldehyde. Angewandte Chemie International Edition, 58(41), 14693-14697. Available from: [Link].

  • Various authors. (n.d.). ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... ResearchGate. Available from: [Link].

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Reactions of Perimidines and Their Fused Systems. Bentham Science. Available from: [Link].

  • Sahiba, N., et al. (2024). Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies. Discover Chemistry, 1, 30. Available from: [Link].

  • Al-Juboori, A. A. H., et al. (2021). Diagnostic peaks in 1 H-NMR spectra for some synthesized2-substituted-2,3. ResearchGate. Available from: [Link].

  • Various authors. (n.d.). Synthesis and structural characterization of Pd(II) complexes derived from perimidine ligand and their in vitro antimicrobial studies. ResearchGate. Available from: [Link].

  • Nagano, T., et al. (2007). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 83(4), 99-111. Available from: [Link].

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Available from: [Link].

  • SpectraBase. (n.d.). Piperidine. Wiley. Available from: [Link].

  • Li, Y., et al. (2024). Applications of fluorescent probes in the detection and monitoring of sepsis. Chemical Communications, 60(5), 512-528. Available from: [Link].

  • Chemistry - A-Level & P.U.C. (2021, February 19). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE [Video]. YouTube. Available from: [Link].

  • Cui, D. W. (2006). Design, Synthesis And Spectra Research Of Fluorescent Sensors With 2-Imino-thiazolidine (Oxazolidine) As Receptors (Doctoral dissertation, Dalian University of Technology). Globe Thesis. Available from: [Link].

  • Gumus, M., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. IUCrData, 6(1). Available from: [Link].

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link].

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available from: [Link].

  • Jampilek, J., & Kralova, K. (2022). A Review on Medicinally Important Heterocyclic Compounds. Molecules, 27(9), 2823. Available from: [Link].

  • Borovlev, I. V., et al. (2022). Annulation of Perimidines with 5-Alkynylpyrimidines en Route to 7-Formyl-1,3-Diazopyrenes. Molecules, 27(24), 8788. Available from: [Link].

  • El-Gamel, N. E. A., et al. (2018). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Bioinorganic Chemistry and Applications, 2018, 9485293. Available from: [Link].

Sources

Methodological & Application

The Versatile Synthon: Application Notes for 2-(Chloromethyl)-1H-perimidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic incorporation of heterocyclic moieties is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. Perimidines, a class of π-amphoteric tricyclic aromatic heterocycles, have garnered significant attention due to their diverse biological activities and unique electronic properties.[1][2] Within this family, 2-(chloromethyl)-1H-perimidine hydrochloride emerges as a highly versatile and reactive building block. Its utility stems from the presence of a reactive chloromethyl group at the 2-position of the perimidine core, rendering it an excellent electrophile for a variety of nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this valuable synthon, complete with detailed protocols and mechanistic insights. While direct literature on the reactivity of this compound is nascent, extensive studies on the analogous 2-(chloromethyl)-1H-benzimidazole derivatives provide a strong predictive framework for its synthetic applications.[3]

Core Reactivity: The SN2 Displacement Pathway

The primary mode of reactivity for this compound involves the nucleophilic displacement of the chloride ion. The electron-withdrawing nature of the perimidine ring system enhances the electrophilicity of the benzylic-like carbon, facilitating its reaction with a broad range of nucleophiles. The general mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

SN2_Mechanism reagents Nu:⁻ + 2-(chloromethyl)-1H-perimidine transition_state [Nu---CH₂---Cl]⁻ (Perimidine Ring) reagents->transition_state Sɴ2 Attack products 2-((Nu)methyl)-1H-perimidine + Cl⁻ transition_state->products Chloride departure

Caption: Generalized Sɴ2 mechanism for the reaction of 2-(chloromethyl)-1H-perimidine.

Application I: Synthesis of 2-(Aminomethyl)-1H-perimidine Derivatives

The introduction of an aminomethyl side chain at the 2-position of the perimidine ring is a key transformation for the synthesis of compounds with potential biological activity. This is readily achieved through the reaction of this compound with primary or secondary amines.

Protocol: General Procedure for the N-Alkylation of Amines

This protocol describes a general method for the synthesis of 2-((dialkylamino)methyl)-1H-perimidine derivatives, based on established procedures for analogous benzimidazole systems.[3]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the desired amine (1.2 equivalents) in anhydrous DMF (10 mL per mmol of the limiting reagent) in a round-bottom flask, add potassium carbonate (2.5 equivalents).

  • Add this compound (1.0 equivalent) portion-wise at room temperature. The hydrochloride salt will be neutralized in situ by the base.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture can be heated to 50-60 °C.

  • Upon completion, pour the reaction mixture into cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(aminomethyl)-1H-perimidine derivative.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate or triethylamine is essential to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: DMF and MeCN are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) more reactive.

  • Workup: The aqueous workup is necessary to remove the inorganic salts and the polar solvent (DMF). The brine wash helps to remove any remaining water from the organic layer.

Application II: Synthesis of 2-((Aryloxy)methyl)-1H-perimidine Derivatives

The ether linkage is a common motif in many biologically active molecules. The reaction of this compound with phenols provides a straightforward route to 2-((aryloxy)methyl)-1H-perimidine derivatives.

Protocol: General Procedure for the O-Alkylation of Phenols

This protocol is adapted from the well-known Williamson ether synthesis and is expected to be highly effective for the target transformation.

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the phenol (1.1 equivalents) in anhydrous DMF (10 mL per mmol), add potassium carbonate (2.0 equivalents). If using sodium hydride, add it portion-wise (1.2 equivalents) to the phenol solution at 0 °C and allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the mixture at 60-80 °C for 8-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water (if K₂CO₃ was used) or saturated aqueous NH₄Cl solution (if NaH was used).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-((aryloxy)methyl)-1H-perimidine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile (Amine/Phenol/Thiol) in Anhydrous Solvent B Add Base (e.g., K₂CO₃ or NaH) A->B C Add 2-(chloromethyl)-1H-perimidine HCl B->C D Stir at appropriate temperature (RT to 80°C) C->D E Monitor by TLC D->E F Aqueous Quench E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: General experimental workflow for nucleophilic substitution reactions.

Application III: Synthesis of 2-((Alkyl/Arylthio)methyl)-1H-perimidine Derivatives

Thioethers are important functionalities in medicinal chemistry and materials science. The synthesis of 2-((alkyl/arylthio)methyl)-1H-perimidine derivatives can be readily accomplished by reacting this compound with thiols.

Protocol: General Procedure for the S-Alkylation of Thiols

This protocol outlines a general method for the S-alkylation of both aliphatic and aromatic thiols.

Materials:

  • This compound

  • Alkyl or aryl thiol

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 equivalents) in ethanol or DMF (15 mL per mmol).

  • Add potassium carbonate (2.0 equivalents) or a 1M aqueous solution of sodium hydroxide (1.2 equivalents).

  • Add this compound (1.0 equivalent) and stir the mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (30 mL) and water (30 mL).

  • Separate the organic layer, wash with water (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to dryness to obtain the crude product.

  • Recrystallize or purify by column chromatography to obtain the pure 2-((alkyl/arylthio)methyl)-1H-perimidine.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields based on analogous reactions with 2-(chloromethyl)-1H-benzimidazole.[3] Actual yields with the perimidine substrate may vary and should be optimized.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Amines MorpholineK₂CO₃DMF251285-95
BenzylamineTEAMeCN501880-90
Phenols PhenolNaHDMF601075-85
4-MethoxyphenolK₂CO₃AcetoneReflux1280-90
Thiols ThiophenolNaOHEtOH25890-98
EthanethiolK₂CO₃DMF25688-95

Safety and Handling

This compound is expected to be a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

Conclusion

This compound is a valuable and versatile synthon for the introduction of the 2-methyl-1H-perimidine moiety into a wide range of organic molecules. Its reactivity, analogous to that of 2-(chloromethyl)-1H-benzimidazole, allows for predictable and efficient nucleophilic substitution reactions with amines, phenols, and thiols. The protocols provided in this application note serve as a robust starting point for researchers to explore the rich chemistry of this heterocyclic building block in their synthetic endeavors, paving the way for the discovery of novel compounds with significant potential in various scientific fields.

References

  • Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(4), 1-47. Available at: [Link]

  • Material Science Research India (2021). Review on Perimidines: A synthetic Pathways Approach. Available at: [Link]

  • Pozharskii, A. F., et al. (2020). Perimidines. In Comprehensive Organic Chemistry II (Second Edition). Elsevier.
  • Bentham Science (2021). Synthesis and Reactions of Perimidines and Their Fused Systems. Available at: [Link]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-1H-perimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated nucleophilic substitution reactions of 2-(chloromethyl)-1H-perimidine hydrochloride (CAS 109735-97-9). While direct literature on this specific substrate is limited, this document leverages established principles of heterocyclic chemistry and draws parallels with analogous, well-studied systems such as 2-(chloromethyl)benzimidazole and 2-(chloromethyl)quinoline.[1][2][3] This guide presents detailed protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and alcohols. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This document aims to empower researchers to explore the synthetic utility of this versatile building block for applications in medicinal chemistry, materials science, and beyond.

Introduction: Predicted Reactivity and Mechanistic Considerations

This compound possesses a highly reactive electrophilic center at the methylene carbon adjacent to the perimidine ring. The electron-withdrawing nature of the heterocyclic system, further enhanced by the protonation of the perimidine nitrogens in the hydrochloride salt, significantly activates the chloromethyl group for nucleophilic attack. This reactivity profile is analogous to that of other 2-(chloromethyl)-N-heterocycles, which are known to readily undergo SN2 reactions.[1][3]

The general mechanism for the nucleophilic substitution reaction is depicted below. A nucleophile (Nu:-) attacks the electrophilic methylene carbon, leading to the displacement of the chloride leaving group in a concerted fashion. The hydrochloride form of the starting material necessitates the use of a base to either neutralize the substrate in situ or to deprotonate the nucleophile, thereby increasing its nucleophilicity.

SN2_Mechanism reagents 2-(Chloromethyl)-1H-perimidine (as Hydrochloride) + Nucleophile (Nu:⁻) transition_state [Nu---CH₂---Perimidine---Cl]⁻ (Transition State) reagents->transition_state products 2-(Nucleophilomethyl)-1H-perimidine + Cl⁻ transition_state->products

Caption: Generalized SN2 mechanism for the reaction of 2-(chloromethyl)-1H-perimidine with a nucleophile.

The choice of base, solvent, and temperature will be critical in controlling the reaction rate and minimizing potential side reactions, such as elimination or reaction at the perimidine ring itself.

Synthesis of 2-Substituted-1H-perimidine Derivatives: Protocols

The following protocols are provided as a starting point for the exploration of the nucleophilic substitution reactions of this compound. Optimization of these conditions for specific nucleophiles is highly recommended.

General Experimental Workflow

The following workflow provides a general outline for performing nucleophilic substitution reactions with this compound.

experimental_workflow start Start: Weigh Reagents dissolve Dissolve 2-(chloromethyl)-1H-perimidine HCl and nucleophile in appropriate solvent. start->dissolve add_base Add base (e.g., triethylamine, K₂CO₃) to the reaction mixture. dissolve->add_base react Stir at specified temperature (monitor by TLC/LC-MS). add_base->react workup Aqueous workup: - Quench reaction - Extract with organic solvent react->workup purify Purify the crude product by column chromatography or recrystallization. workup->purify characterize Characterize the final product (NMR, MS, IR). purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis of 2-(Aminomethyl)-1H-perimidine Derivatives

The reaction with amines is expected to proceed smoothly to yield the corresponding 2-(aminomethyl)-1H-perimidines, which are valuable scaffolds in medicinal chemistry.

Rationale:

  • Nucleophile: Primary and secondary amines are good nucleophiles for this reaction. An excess of the amine can also serve as the base to neutralize the HCl salt and the HCl generated during the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is suitable to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or a mild inorganic base like potassium carbonate (K₂CO₃) can be used to neutralize the hydrochloride and the HCl formed during the reaction.

  • Temperature: Room temperature to gentle heating (40-60 °C) is typically sufficient for these reactions.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add the desired amine (2.2 eq).

  • Add triethylamine (2.5 eq) to the mixture.

  • Stir the reaction mixture at 50 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 2-(aminomethyl)-1H-perimidine derivative.

ParameterRecommended ConditionRationale
Nucleophile Primary or Secondary Amine (2.2 eq)Good nucleophilicity; excess acts as a base.
Solvent Acetonitrile (CH₃CN)Polar aprotic, good solubility for reactants.
Base Triethylamine (Et₃N) (2.5 eq)Neutralizes HCl without competing as a nucleophile.
Temperature 50 °CProvides sufficient energy for the reaction.
Work-up Aqueous wash with NaHCO₃Removes excess acid and salts.
Purification Column ChromatographySeparates the product from unreacted starting materials and byproducts.
Protocol 2: Synthesis of 2-(Thiolmethyl)-1H-perimidine Derivatives

Thiols are excellent nucleophiles and are expected to react readily with this compound to form the corresponding thioethers.

Rationale:

  • Nucleophile: Thiols are potent nucleophiles. They are typically deprotonated with a base to form the more nucleophilic thiolate anion.

  • Solvent: A polar aprotic solvent such as DMF or DMSO is ideal for this reaction.

  • Base: A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be used to deprotonate the thiol. K₂CO₃ is a milder and safer option.

  • Temperature: The high nucleophilicity of thiolates often allows these reactions to proceed at room temperature.

Step-by-Step Protocol:

  • To a suspension of potassium carbonate (2.5 eq) in DMF (0.2 M), add the desired thiol (1.2 eq) at room temperature.

  • Stir the mixture for 15-20 minutes to form the thiolate.

  • Add this compound (1.0 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-(thiolmethyl)-1H-perimidine derivative.

ParameterRecommended ConditionRationale
Nucleophile Thiol (1.2 eq)Highly nucleophilic upon deprotonation.
Solvent Dimethylformamide (DMF)Polar aprotic, effectively dissolves reactants.
Base Potassium Carbonate (K₂CO₃) (2.5 eq)Generates the thiolate and neutralizes HCl.
Temperature Room TemperatureSufficient for the highly reactive thiolate.
Work-up Precipitation in water and extractionRemoves DMF and inorganic salts.
Purification Column ChromatographyIsolates the desired thioether product.
Protocol 3: Synthesis of 2-(Alkoxymethyl)-1H-perimidine Derivatives

Alcohols are weaker nucleophiles than amines and thiols, so their reaction with this compound will likely require more forcing conditions or the use of a strong base to generate the alkoxide.

Rationale:

  • Nucleophile: Alcohols require deprotonation to form the more nucleophilic alkoxide.

  • Solvent: The corresponding alcohol can often be used as the solvent if it is a liquid and inexpensive. Otherwise, a polar aprotic solvent like THF or DMF is suitable.

  • Base: A strong base such as sodium hydride (NaH) is typically required to generate the alkoxide in situ.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Step-by-Step Protocol:

  • Caution: Sodium hydride is highly reactive and pyrophoric. Handle with care under an inert atmosphere (Nitrogen or Argon).

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add the desired alcohol (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench with a few drops of water, followed by saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the 2-(alkoxymethyl)-1H-perimidine derivative.

ParameterRecommended ConditionRationale
Nucleophile Alcohol (1.5 eq)Requires deprotonation to form the alkoxide.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and compatible with strong bases.
Base Sodium Hydride (NaH) (1.5 eq)Strong base to effectively deprotonate the alcohol.
Temperature RefluxTo overcome the lower nucleophilicity of the alkoxide.
Work-up Careful quenching and aqueous extractionSafely neutralizes excess NaH and removes salts.
Purification Column ChromatographyFor the isolation of the pure ether product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is expected to be a reactive alkylating agent and should be handled with care as a potential irritant and mutagen.

  • Exercise extreme caution when using sodium hydride, as it is a flammable solid that reacts violently with water.

Characterization of Products

The successful synthesis of the 2-substituted-1H-perimidine derivatives should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the newly introduced nucleophilic moiety and the characteristic signals of the perimidine core.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Potential Applications

The 2-substituted-1H-perimidine derivatives synthesized via these methods are expected to have a wide range of applications, including:

  • Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents, leveraging the known biological activities of the perimidine core.

  • Materials Science: As building blocks for functional dyes, fluorescent probes, and organic electronic materials.

  • Agrochemicals: For the development of new pesticides and herbicides.

Conclusion

References

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Crimson Publishers. Available from: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Amines and Heterocycles. In Organic Chemistry. Cengage Learning. Available from: [Link]

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Applications of Perimidine Derivatives in Medicinal Chemistry: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of: A Senior Application Scientist

Introduction: The Perimidine Scaffold - A Privileged Structure in Drug Discovery

Perimidine, a fascinating tricyclic heteroaromatic system, consists of a pyrimidine ring fused to a naphthalene moiety. This unique structural architecture, first described in the late 19th century, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] The presence of two nitrogen atoms within the six-membered ring, coupled with the extended π-system of the naphthalene core, endows perimidine derivatives with the ability to interact with a variety of biological targets.[2] This guide provides an in-depth exploration of the applications of perimidine derivatives in medicinal chemistry, complete with detailed protocols and insights into their mechanisms of action.

Anticancer Applications: Targeting the Machinery of Cell Proliferation

Perimidine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of human cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving direct interaction with DNA and inhibition of key enzymes involved in DNA replication and maintenance.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A primary mechanism by which perimidine derivatives exert their anticancer effects is through DNA intercalation. The planar, aromatic structure of the perimidine core allows it to slip between the base pairs of the DNA double helix.[4] This insertion distorts the helical structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]

Furthermore, some perimidine derivatives function as topoisomerase inhibitors.[5] Topoisomerases are crucial enzymes that resolve DNA supercoiling during replication. By inhibiting these enzymes, perimidine compounds can lead to the accumulation of DNA strand breaks, a catastrophic event for the cell that triggers programmed cell death.[1]

Anticancer mechanisms of perimidine derivatives.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the perimidine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the perimidine derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data: Cytotoxicity of Representative Perimidine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
PD-1 MCF-7 (Breast)8.0[1]
PD-2 A549 (Lung)1.7[6]
PD-3 HeLa (Cervical)1.04-2.27[6]
PD-4 HL-60 (Leukemia)≤ 1[5]
PD-5 HCT116 (Colon)≤ 1[5]

Antimicrobial Applications: A New Frontier in Combating Infectious Diseases

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Perimidine derivatives have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[7][8]

Mechanism of Action: Disruption of Bacterial Cellular Processes

The antimicrobial mechanism of perimidine derivatives is thought to involve multiple targets. Molecular docking studies suggest that these compounds can bind to and inhibit essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase.[7] DNA gyrase is a type of topoisomerase that is vital for bacterial DNA replication, while dihydrofolate reductase is involved in the synthesis of folic acid, a crucial component for bacterial growth. By targeting these enzymes, perimidine derivatives can effectively halt bacterial proliferation.

Workflow for antimicrobial screening of perimidine derivatives.
Protocol: Antimicrobial Susceptibility Testing using the Agar Disc Diffusion Method

The agar disc diffusion method is a widely used technique for the preliminary screening of antimicrobial agents.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar. If the compound is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disc.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Evenly swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Discs:

    • Sterilize paper discs (6 mm in diameter).

    • Impregnate the sterile discs with a known concentration of the perimidine derivative solution.

    • Aseptically place the impregnated discs onto the surface of the inoculated agar plates.

    • Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic like ciprofloxacin).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disc.

  • Interpretation:

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. A larger zone suggests greater efficacy.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Perimidine Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
PD-6 S. aureus0.25-0.5[8]
PD-7 E. coli8[8]
PD-8 B. subtilis0.33-2.6[1]
PD-9 P. aeruginosa8[8]

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, perimidine derivatives have also shown promise as antiviral and anti-inflammatory agents.

  • Antiviral Activity: Certain perimidine-containing compounds have demonstrated inhibitory effects against viruses such as influenza A/H1N1 and HIV.[4] The development of novel antiviral agents is of paramount importance, especially in the context of emerging viral threats.

  • Anti-inflammatory Activity: Some perimidine derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] Molecular docking studies suggest that these compounds may exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9]

Conclusion and Future Directions

The perimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The diverse biological activities of its derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore their potential for the development of new therapeutic agents. Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The detailed protocols and insights provided in this guide are intended to facilitate these efforts and accelerate the translation of promising perimidine-based compounds from the laboratory to the clinic.

References

  • Design, synthesis, anti-inflammatory activity, and molecular docking studies of perimidine derivatives containing triazole. (2017). PubMed. [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (n.d.). MDPI. [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (n.d.). PubMed. [Link]

  • Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies. (n.d.). ResearchGate. [Link]

  • View of Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (n.d.). Zanco Journal of Medical Sciences. [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. (2020). PMC. [Link]

  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. (2023). PMC. [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. (n.d.). Academic Journals. [Link]

  • Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. (2022). Preprints.org. [Link]

  • Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies. (2024). R Discovery. [Link]

  • IC 50 values of the experimental compounds towards the tested cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis of aryl-2,3-dihydro-1H-perimidine derivatives with... (n.d.). ResearchGate. [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (n.d.). MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. [Link]

  • Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. (n.d.). [Source not provided].
  • IC50 values (µM) of synthesised compounds against various cell lines. (n.d.). ResearchGate. [Link]

  • Antibacterial activity data in MIC (µg/mL). (n.d.). ResearchGate. [Link]

  • Antiviral agents active against influenza A viruses. (n.d.). PMC. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (n.d.). PMC. [Link]

  • (PDF) Pteridine-2,4-Diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase that can Possess Anti-Inflammatory Properties. (n.d.). ResearchGate. [Link]

  • Full article: Pteridine-2,4-Diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase that can Possess Anti-Inflammatory Properties. (2015). Taylor & Francis Online. [Link]

  • Antibacterial activity (MIC in μg/mL) of the target compounds against... (n.d.). ResearchGate. [Link]

  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. (n.d.). PubMed Central. [Link]

  • Emerging antiviral therapies and drugs for the treatment of influenza. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. (n.d.). IJFMR. [Link]

  • Synthesis, characterization and molecular docking studies of new indol(1H-3-yl)pyrimidine derivatives: Insights into their role in DNA interaction. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. (n.d.). PMC. [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). PMC. [Link]

  • The kinetics of inhibition of Topoisomerase II by the selected compounds 6 a, 6 b, 6 d, and 6 g. (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: Unlocking the Antifungal Potential of 2-(Chloromethyl)-1H-perimidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic agents, heterocyclic compounds have emerged as a promising reservoir of chemical diversity and biological activity. Among these, the perimidine scaffold, a rigid, planar tricyclic system, offers a unique structural foundation for the development of new antifungals. This guide provides a comprehensive framework for the synthesis, evaluation, and mechanistic investigation of derivatives based on the reactive precursor, 2-(chloromethyl)-1H-perimidine hydrochloride. By leveraging this key intermediate, researchers can generate extensive chemical libraries and systematically probe structure-activity relationships. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility—critical for any drug discovery pipeline.[1][2][3]

The Perimidine Scaffold: A Privileged Structure in Antifungal Research

Perimidines are nitrogen-containing heterocyclic compounds derived from the fusion of a pyrimidine ring with a naphthalene core at the 1,8-positions. This arrangement results in a unique electronic and steric profile. The core structure's planarity and potential for π-π stacking interactions suggest possible mechanisms of action involving intercalation with fungal DNA or disruption of the highly organized fungal cell membrane.

The starting scaffold, this compound[4], is particularly valuable. The chloromethyl group at the 2-position serves as a potent electrophilic handle, readily undergoing nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups, making it an ideal starting point for generating a library of diverse derivatives to screen for antifungal activity.

Synthesis and Derivatization Strategy

The cornerstone of this research workflow is the ability to systematically modify the perimidine scaffold and evaluate the impact on antifungal efficacy. This begins with the synthesis of the core intermediate, followed by the generation of a derivative library.

Protocol 2.1: Synthesis of this compound

This protocol describes a common method for synthesizing the perimidine ring system through the condensation of 1,8-diaminonaphthalene with a suitable C1 electrophile, followed by conversion to the hydrochloride salt.[5]

Materials:

  • 1,8-Diaminonaphthalene

  • Chloroacetic acid

  • Phosphorus oxychloride (POCl₃) or similar dehydrating/chlorinating agent

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Anhydrous toluene or xylene

  • Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1,8-diaminonaphthalene (1.0 eq) and chloroacetic acid (1.1 eq) in anhydrous toluene.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: This step forms the initial cyclized intermediate, a 2-hydroxymethyl-perimidine derivative.

  • Chlorination: Cool the reaction mixture to room temperature. Slowly add phosphorus oxychloride (1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Heat the mixture to 80-90 °C for 2-3 hours until the conversion is complete as indicated by TLC. Rationale: POCl₃ acts as both a dehydrating and chlorinating agent, converting the hydroxyl group to the desired chloride.

  • Work-up: Cool the mixture and carefully quench by pouring it over crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base of 2-(chloromethyl)-1H-perimidine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous methanol. Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable solid.

Protocol 2.2: General Procedure for Library Derivatization

The chloromethyl group is highly susceptible to Sₙ2 reactions. This protocol outlines a general method for reacting it with various nucleophiles (e.g., amines, thiols, alcohols) to build a derivative library.

Materials:

  • This compound

  • Selected nucleophile (e.g., benzylamine, 4-fluorothiophenol, morpholine) (1.2 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • In a vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the selected nucleophile (1.2 eq) followed by DIPEA (2.5 eq). Rationale: The base neutralizes the hydrochloride salt and the HCl generated during the substitution reaction, driving the reaction to completion.

  • Stir the reaction at room temperature or heat gently (50-60 °C) for 6-12 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration or, if the product is an oil, extract with ethyl acetate.

  • Purify the crude product using column chromatography or recrystallization to obtain the final derivative.

G cluster_synthesis Synthesis Workflow cluster_derivatization Library Generation A 1,8-Diaminonaphthalene + Chloroacetic Acid B Cyclization & Chlorination A->B C Precursor: 2-(Chloromethyl)-1H-perimidine HCl B->C D Nucleophilic Substitution (Amines, Thiols, etc.) C->D F Purification & Characterization D->F E Derivative Library (Compound 1, 2, 3...n) F->E

Figure 2. Example layout of a 96-well plate for MIC determination.
Data Presentation

MIC values should be tabulated to facilitate comparison across different derivatives and fungal species.

Compound IDR-GroupC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Precursor -CH₂Cl>64>64
PD-01 -CH₂-NH-Benzyl1632
PD-02 -CH₂-S-Ph-4-F48
PD-03 -CH₂-(Morpholine)3264
Fluconazole N/A1>64

Table 1: Hypothetical MIC data for a series of perimidine derivatives.

Elucidating the Mechanism of Action (MoA)

Identifying a compound's MoA is a critical step in drug development. For novel scaffolds like perimidine, the MoA is likely unknown. The following protocols can help elucidate whether these derivatives act via common antifungal pathways, such as cell membrane disruption or inhibition of ergosterol biosynthesis. [6][7]

Hypothetical MoA

The planar, cationic nature of the perimidine ring suggests two primary hypothetical mechanisms:

  • Membrane Disruption: The compound may insert into the fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death. This is a mechanism shared by polyenes like Amphotericin B. [6]2. Inhibition of Ergosterol Biosynthesis: The compound could inhibit a key enzyme in the ergosterol pathway, similar to azole antifungals which target lanosterol 14-α-demethylase. [6][7]

G cluster_cell Fungal Cell Compound Perimidine Derivative Membrane Cell Membrane Compound->Membrane Hypothesis 1: Disruption Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Hypothesis 2: Inhibition Death Cell Death Membrane->Death Ergosterol->Death

Sources

Application Notes and Protocols for the Antibacterial Evaluation of Novel Perimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Perimidines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold due to their diverse biological activities, including antimicrobial potential.[1] Their unique structural properties, such as a heteroaromatic ring skeleton and uneven charge distribution, make them adept at binding with various microbial proteins and enzymes.[1] This document provides a comprehensive, multi-tiered guide for the systematic evaluation of novel perimidine compounds, progressing from initial screening to in-depth mechanistic and safety profiling. The protocols herein are designed to be robust and self-validating, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[2][3]

Tier 1: Primary Screening for Antibacterial Activity

The initial phase of evaluation focuses on identifying whether a novel perimidine compound exhibits any antibacterial activity. This is achieved through two standard, high-throughput methods: the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for a qualitative assessment.

Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a quantitative and widely used technique for determining the MIC of a new compound against a panel of clinically relevant bacteria.[5][6]

Principle: Serial dilutions of the perimidine compound are prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension.[4] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[5]

Materials:

  • Novel perimidine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[7]

  • Sterile 96-well round-bottom microtiter plates[8]

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for compound (e.g., DMSO)

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of the perimidine compound in a suitable solvent. Create a working solution by diluting the stock in MHB to twice the highest desired test concentration.[8]

  • Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.[8]

  • Serial Dilution: Add 100 µL of the 2x working compound solution to the first column of wells. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test values.

  • Controls:

    • Growth Control: Wells containing MHB and bacteria, but no compound.

    • Sterility Control: Wells containing only MHB to check for contamination.[4]

    • Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[5]

  • Reading Results: The MIC is the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[4]

Tier 2: Characterizing the Nature of Antibacterial Action

Once a compound shows inhibitory activity (a measurable MIC), the next critical step is to determine whether it is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). This is crucial for guiding future development and potential clinical applications.

Protocol 2.1: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This assay is a direct extension of the MIC test.

Principle: Aliquots from the clear wells of the completed MIC plate (at and above the MIC) are sub-cultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in CFU/mL is achieved compared to the initial inoculum.[7]

Materials:

  • Completed MIC plate from Protocol 1.1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or loops

Procedure:

  • Sub-culturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot and spot-plate it onto a TSA plate.[9]

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.[10]

  • Determining MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log) reduction in the bacterial count from the original inoculum.[10]

  • Interpretation: The ratio of MBC to MIC is often calculated. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[10]

Protocol 2.2: Time-Kill Kinetics Assay

This dynamic assay provides a more detailed picture of a compound's bactericidal or bacteriostatic effects over time.[11]

Principle: A standardized bacterial culture is exposed to the perimidine compound at various concentrations (e.g., 1x, 2x, and 4x MIC). At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are taken, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[12][13]

Materials:

  • Bacterial culture in log phase

  • Perimidine compound at 1x, 2x, and 4x MIC

  • MHB

  • TSA plates

  • Sterile saline for dilutions

Procedure:

  • Setup: In sterile tubes, add the perimidine compound to MHB to achieve the final desired concentrations (1x, 2x, 4x MIC). Include a growth control tube with no compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of ~1 x 10^6 CFU/mL.[13]

  • Sampling: At predetermined time points (0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates.

  • Incubation & Counting: Incubate plates at 37°C for 24 hours and then count the colonies to determine CFU/mL for each time point.

  • Data Analysis: Plot log10 CFU/mL versus time. A bactericidal agent is typically defined by a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.[11] A bacteriostatic agent will keep the bacterial count relatively stable compared to the initial inoculum, while the growth control shows a significant increase.[11]

Tier 3: Elucidating the Mechanism of Action (MoA)

Understanding how a compound kills or inhibits bacteria is fundamental for drug development.[14][15] The following are example protocols for investigating common antibacterial targets.

Protocol 3.1: Cell Membrane Integrity Assay

This assay determines if the perimidine compound disrupts the bacterial cell membrane.

Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells.[16] If the membrane is compromised, PI enters the cell, intercalates with DNA, and emits a strong red fluorescence.[17][18] An increase in fluorescence indicates membrane damage.[19]

Materials:

  • Bacterial suspension

  • Perimidine compound

  • Propidium Iodide (PI) solution[16]

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Preparation: Wash and resuspend a mid-log phase bacterial culture in PBS to a specific optical density.

  • Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing the perimidine compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).

  • PI Addition: Add PI solution to each well to a final concentration of ~1 µg/mL.[18]

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[18]

  • Measurement: Measure the fluorescence intensity using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[18]

  • Interpretation: A significant increase in fluorescence in compound-treated wells compared to the negative control indicates that the compound disrupts bacterial membrane integrity.[17]

Protocol 3.2: DNA Gyrase Inhibition Assay

Many potent antibiotics, like fluoroquinolones, target DNA gyrase, an essential enzyme for bacterial DNA replication.[20] This assay determines if the perimidine compound inhibits its activity.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An effective inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.[21]

Materials:

  • Purified E. coli DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer containing ATP

  • Perimidine compound

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the perimidine compound.[22]

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" control.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[22]

  • Reaction Termination: Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).

  • Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Interpretation: In the "no inhibitor" control, most of the relaxed DNA should be converted to the faster-migrating supercoiled form. The presence of an effective inhibitor will result in a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Tier 4: Preclinical Safety and Advanced Profiling

Before a compound can be considered a viable drug candidate, its safety profile and activity in more complex biological systems must be assessed.

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

This assay evaluates the toxicity of the perimidine compound against mammalian cells to determine its therapeutic window.

Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[23] The amount of formazan produced is proportional to the number of living cells.[24]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Perimidine compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the perimidine compound. Include a "cells only" control and a "vehicle" control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 (the concentration that inhibits 50% of cell viability) can be determined. A compound with high antibacterial potency and low mammalian cytotoxicity is desirable.

Protocol 4.2: Anti-Biofilm Activity (Crystal Violet Assay)

Many chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to conventional antibiotics.[25] This assay assesses the compound's ability to inhibit biofilm formation or eradicate existing biofilms.

Principle: The crystal violet (CV) assay is a simple method to quantify biofilm mass. Bacteria are allowed to form a biofilm in a 96-well plate. Non-adherent cells are washed away, and the remaining biofilm is stained with CV.[26] The stain is then solubilized, and the absorbance is measured, which is proportional to the biofilm biomass.[27]

Materials:

  • Biofilm-forming bacterial strain

  • Tryptic Soy Broth supplemented with glucose (TSB-G)

  • Perimidine compound

  • 0.1% Crystal Violet solution[28]

  • 30% Acetic acid or ethanol for solubilization[26][28]

  • 96-well flat-bottom polystyrene plates

Procedure (Inhibition of Biofilm Formation):

  • Setup: In a 96-well plate, prepare serial dilutions of the perimidine compound in TSB-G.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.[28]

  • Washing: Discard the contents of the plate and gently wash the wells with PBS to remove planktonic (free-floating) cells.[26]

  • Staining: Add 0.1% CV solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the CV solution and wash the wells again with PBS.

  • Solubilization: Add 30% acetic acid or ethanol to each well to dissolve the bound CV stain.[26]

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at ~590 nm.

  • Interpretation: A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Sample Data Summary for Novel Perimidine Compounds

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioIC50 (HeLa cells, µg/mL)
PER-001S. aureus8162>128
PER-001E. coli321284>128
PER-002S. aureus16>128>864
PER-002E. coli64>128>264
CiprofloxacinS. aureus0.512>200
CiprofloxacinE. coli0.250.52>200

Caption: This table presents a sample summary of antibacterial and cytotoxicity data. A promising lead compound, like PER-001, would exhibit a low MIC, a low MBC/MIC ratio (indicating bactericidal activity), and a high IC50 value (indicating low cytotoxicity).

Visual Workflows and Pathways

Diagrams are essential for visualizing the experimental process and hypothetical mechanisms.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Activity Characterization cluster_tier3 Tier 3: Mechanism of Action cluster_tier4 Tier 4: Safety & Advanced Profile MIC Protocol 1.1: MIC Determination Active Active Hit? MIC->Active MBC Protocol 2.1: MBC Determination Bactericidal Bactericidal? MBC->Bactericidal TimeKill Protocol 2.2: Time-Kill Kinetics Membrane Protocol 3.1: Membrane Integrity TimeKill->Membrane Gyrase Protocol 3.2: DNA Gyrase Inhibition TimeKill->Gyrase OtherMoA Other MoA Assays TimeKill->OtherMoA Cyto Protocol 4.1: Cytotoxicity (MTT) Membrane->Cyto Gyrase->Cyto OtherMoA->Cyto Biofilm Protocol 4.2: Anti-Biofilm Assay Cyto->Biofilm Lead Lead Candidate Biofilm->Lead Start Novel Perimidine Compound Library Start->MIC Active->MBC Yes Inactive Inactive Active->Inactive No Bactericidal->TimeKill Yes Bactericidal->TimeKill No (Static)

Caption: Workflow for antibacterial evaluation of perimidine compounds.

G cluster_cell Bacterial Cell cluster_action DNA Nucleic Acids (DNA/RNA) Fluorescence Red Fluorescence (Signal) DNA->Fluorescence Emits Membrane Intact Cell Membrane Membrane_Damaged Damaged Cell Membrane Perimidine Perimidine Compound Perimidine->Membrane Disruption PI_out Propidium Iodide (PI) PI_in PI Enters Cell PI_out->PI_in Passage PI_in->DNA Intercalates

Caption: Mechanism of the Propidium Iodide cell membrane integrity assay.

References

  • Membrane integrity assay using propidium iodide (PI) staining. - ResearchGate. Available at: [Link]

  • Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. (n.d.). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. (n.d.). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. (n.d.). Available at: [Link]

  • Minimum bactericidal concentration. Grokipedia. (n.d.). Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. Available at: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. (n.d.). Available at: [Link]

  • Broth Microdilution. MI - Microbiology. (n.d.). Available at: [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. (2020). Molecules. Available at: [Link]

  • Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies. (2024). Discover Chemistry. Available at: [Link]

  • Broth microdilution. Wikipedia. (n.d.). Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (n.d.). Available at: [Link]

  • O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. (2013). Available at: [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. (n.d.). Available at: [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2008). Methods in Molecular Biology. Available at: [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. (2008). Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. (n.d.). Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. (n.d.). Available at: [Link]

  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (2019). Antibiotics. Available at: [Link]

  • General Biofilm Assay Protocol. iGEM. (n.d.). Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. (2024). Available at: [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments. Available at: [Link]

  • Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. (2017). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • A Rapid Growth-Independent Antibiotic Resistance Detection Test by SYBR Green/Propidium Iodide Viability Assay. (2018). Frontiers in Microbiology. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. (n.d.). Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. (n.d.). Available at: [Link]

  • Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. (2005). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Antimicrobial Susceptibility Testing. CLSI. (n.d.). Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). Available at: [Link]

  • Time-Kill Evaluations. Nelson Labs. (n.d.). Available at: [Link]

  • Synthesis and structural characterization of Pd(II) complexes derived from perimidine ligand and their in vitro antimicrobial st. An-Najah Staff. (2013). Available at: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). International Journal of Molecular Sciences. Available at: [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2009). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. (n.d.). Available at: [Link]

  • Mode of Action & Target for Antibacterial Drug. Creative Biolabs. (n.d.). Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]

  • The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. (2023). Medicina. Available at: [Link]

  • Validation of high-throughput time-kill assay. HELDA - University of Helsinki. (n.d.). Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Antibacterial activity and their mechanisms of action: Significance and symbolism. (n.d.). Available at: [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2022). Molecules. Available at: [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2019). BioMed Research International. Available at: [Link]

  • MTT Cytotoxicity Study. NAMSA. (n.d.). Available at: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). mBio. Available at: [Link]

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Synthesis of Novel Anticancer Agents Utilizing 2-(Chloromethyl)-1H-perimidine Hydrochloride: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Perimidine Scaffold in Oncology

The perimidine nucleus, a tricyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1] The planar nature of the perimidine ring system allows for effective intercalation into the DNA double helix, a mechanism of action shared by several established chemotherapeutic drugs.[2] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in rapidly proliferating cancer cells. Furthermore, derivatives of the perimidine core have been investigated as inhibitors of topoisomerase II, an essential enzyme involved in managing DNA topology during replication.[2] By stabilizing the covalent DNA-topoisomerase II complex, these agents can induce cytotoxic DNA double-strand breaks.

This guide focuses on the synthetic utility of a key intermediate, 2-(chloromethyl)-1H-perimidine hydrochloride, as a versatile starting material for generating a library of potential anticancer compounds. The reactive chloromethyl group at the 2-position provides a convenient handle for introducing diverse functionalities via nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.

Chemical Properties and Synthetic Strategy

This compound is a reactive electrophile. The chlorine atom is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its application in combinatorial chemistry and drug discovery. The general synthetic approach involves the nucleophilic substitution of the chloride with a desired bioactive moiety.

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)-1H-perimidine (A Representative Anticancer Agent)

This protocol details the synthesis of a representative 2-substituted perimidine derivative, 2-(piperidin-1-ylmethyl)-1H-perimidine, through the nucleophilic substitution of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Addition: Add piperidine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-ylmethyl)-1H-perimidine.

Causality Behind Experimental Choices:

  • Triethylamine: The hydrochloride salt of the starting material requires a base to liberate the free base of 2-(chloromethyl)-1H-perimidine for the reaction to proceed. Triethylamine is a common, non-nucleophilic organic base suitable for this purpose. An excess is used to ensure complete neutralization and to scavenge the HCl generated during the reaction.

  • Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Inert Atmosphere: While not strictly necessary for all substrates, an inert atmosphere is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when working with sensitive reagents.

Visualization of Synthetic and Mechanistic Pathways

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic scheme for the derivatization of this compound.

G start 2-(Chloromethyl)-1H-perimidine Hydrochloride reagent1 Base (e.g., TEA) in Anhydrous Solvent (e.g., DMF) start->reagent1 intermediate 2-(Chloromethyl)-1H-perimidine (Free Base) reagent1->intermediate reagent2 Nucleophile (Nu-H) (e.g., Piperidine) intermediate->reagent2 product 2-(Nu-methyl)-1H-perimidine (e.g., 2-(Piperidin-1-ylmethyl)-1H-perimidine) reagent2->product

Caption: Synthetic pathway for nucleophilic substitution of 2-(chloromethyl)-1H-perimidine.

Proposed Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Perimidine derivatives exert their anticancer effects primarily through two interconnected mechanisms: DNA intercalation and subsequent inhibition of topoisomerase II.

G cluster_cell Cancer Cell drug Perimidine Derivative dna Nuclear DNA drug->dna Intercalation dna_topo_complex DNA-Topo II Cleavable Complex dna->dna_topo_complex topoII Topoisomerase II topoII->dna_topo_complex ds_break Double-Strand Break dna_topo_complex->ds_break Inhibition of Re-ligation apoptosis Apoptosis ds_break->apoptosis Direct Induction cell_cycle_arrest Cell Cycle Arrest ds_break->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of anticancer action for perimidine derivatives.

The planar perimidine core intercalates between DNA base pairs, distorting the helical structure. This distortion interferes with the function of DNA topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. The perimidine derivative traps the enzyme in its cleavable complex state, where the DNA is cut but not resealed. This leads to the accumulation of double-strand breaks, which are highly cytotoxic lesions that trigger cell cycle arrest and apoptosis.[2]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative perimidine derivatives against a human cancer cell line. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
1 2-(Aminomethyl)-1H-perimidineL1210 (Leukemia)1.5[2]
2 2-(N,N-Dimethylaminomethyl)-1H-perimidineL1210 (Leukemia)0.5[2]

Data presented is for illustrative purposes and is based on published literature for structurally related compounds.

Conclusion and Future Directions

This compound is a valuable and reactive starting material for the synthesis of a diverse range of 2-substituted perimidine derivatives with potential anticancer activity. The straightforward nucleophilic substitution chemistry allows for the facile introduction of various functionalities, enabling a systematic exploration of the SAR for this promising class of compounds. The primary mechanism of action is believed to be DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives to probe the effects of different substituents on anticancer activity and selectivity.

  • Detailed mechanistic studies: Elucidating the precise molecular interactions with DNA and topoisomerase II, and investigating other potential cellular targets.

  • In vivo evaluation: Testing the most potent and selective compounds in preclinical animal models of cancer to assess their therapeutic potential.

By leveraging the synthetic accessibility of this compound and a deeper understanding of the biological activity of its derivatives, it is possible to develop novel and effective anticancer agents based on the perimidine scaffold.

References

  • Potential antitumor agents. 53. Synthesis, DNA binding properties, and biological activity of perimidines designed as "minimal" DNA-intercalating agents. Journal of Medicinal Chemistry. [Link]

  • Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. PubMed. [Link]

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Application Note: A Stability-Indicating HPLC Method for Purity Assessment of 2-(chloromethyl)-1H-perimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-(chloromethyl)-1H-perimidine hydrochloride. The developed method is designed to be stability-indicating, capable of separating the main compound from its potential process-related impurities and degradation products. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices, making it an essential resource for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Purity in Drug Development

The safety and efficacy of any pharmaceutical compound are intrinsically linked to its purity.[1][2] The presence of impurities, even in minute quantities, can significantly impact the therapeutic outcome and may pose unforeseen toxicological risks. This compound is a key heterocyclic building block in medicinal chemistry, and its purity must be rigorously controlled to ensure the quality and safety of downstream products.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity determination of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] A well-developed HPLC method should not only quantify the main analyte but also resolve it from all potential impurities and degradation products, a characteristic known as being "stability-indicating."[3][5][6] This application note outlines a systematic approach to developing such a method for this compound, including a protocol for forced degradation studies to ensure the method's specificity.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties is paramount for developing a robust analytical method.[4]

  • Structure: this compound

  • Molecular Formula: C₁₂H₁₀Cl₂N₂

  • Molecular Weight: 253.13 g/mol

  • Chemical Class: Nitrogen-containing heterocyclic compound, aromatic amine.

The perimidine core is a fused aromatic system, which imparts significant UV absorptivity, making UV detection a suitable choice for HPLC analysis. Perimidine derivatives are known to exhibit strong absorption in the UV-Vis region, often with multiple bands.[1][7] The basic nitrogen atoms in the perimidine ring suggest that the retention behavior will be pH-dependent. The chloromethyl group is a reactive moiety and may be susceptible to hydrolysis, particularly under basic or neutral aqueous conditions.

Proposed Stability-Indicating HPLC Method

The following HPLC method is proposed based on the known chemistry of perimidine derivatives and general principles of reversed-phase chromatography for aromatic amines.[2][8]

Chromatographic Conditions

A summary of the optimized HPLC parameters is provided in the table below.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent retention and selectivity for hydrophobic and moderately polar compounds like perimidine derivatives.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a consistent acidic pH to ensure the protonation of the basic nitrogens, leading to improved peak shape and consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and elution strength.
Gradient Elution See Table BelowA gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Diode Array Detector (DAD) scan 200-400 nm, with extraction at ~370 nmPerimidine systems have a characteristic absorbance around 370 nm. A DAD allows for peak purity analysis and confirmation of the optimal detection wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent 50:50 (v/v) Acetonitrile:WaterThis mixture is expected to provide good solubility for the hydrochloride salt and is compatible with the mobile phase.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Sample and Standard Preparation

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent (50:50 Acetonitrile:Water).

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

Sample Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Filter through a 0.45 µm syringe filter prior to injection.

Method Validation and System Suitability

To ensure the reliability of the analytical data, the method should be validated according to ICH guidelines. Furthermore, system suitability tests must be performed before each analytical run.

System Suitability Test (SST)

Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (0.5 mg/mL in Diluent) Sample_Injection Sample Injection Sample_Prep->Sample_Injection Standard_Prep Standard Preparation (0.1 mg/mL in Diluent) SST System Suitability Test (5 injections of Standard) Standard_Prep->SST Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->SST SST->Sample_Injection If SST Passes Integration Peak Integration & Identification Sample_Injection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for the HPLC Purity Assessment of this compound.

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[1][2][6][7] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.

Protocol for Forced Degradation

Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection. The chloromethyl group is expected to be labile under basic conditions.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours. Prepare a sample solution as described in section 3.2.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a sample solution as described in section 3.2.

Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a Diode Array Detector.

Data Interpretation

The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak of this compound. Peak purity analysis using the DAD data should be performed to confirm that the main peak is spectrally pure in all stressed samples.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome Acid Acid Hydrolysis 0.1 M HCl, 60°C HPLC_DAD HPLC-DAD Analysis Acid->HPLC_DAD Base Base Hydrolysis 0.1 M NaOH, RT Base->HPLC_DAD Oxidation Oxidation 3% H₂O₂, RT Oxidation->HPLC_DAD Thermal Thermal Solid, 80°C Thermal->HPLC_DAD Photo Photolytic Solid, ICH Q1B Photo->HPLC_DAD Peak_Resolution Assess Peak Resolution HPLC_DAD->Peak_Resolution Peak_Purity Evaluate Peak Purity HPLC_DAD->Peak_Purity Stability_Indicating Method is Stability-Indicating Peak_Resolution->Stability_Indicating Peak_Purity->Stability_Indicating

Caption: Logical workflow for forced degradation studies to establish the stability-indicating nature of the HPLC method.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the purity assessment of this compound. The proposed method, coupled with a thorough forced degradation study, is designed to be robust, reliable, and stability-indicating, meeting the stringent requirements of the pharmaceutical industry. By explaining the rationale behind the experimental choices, this guide serves as a practical tool for scientists involved in the quality control and development of pharmaceuticals containing this important heterocyclic moiety.

References

  • Jena, A. K., et al. (2016). Impurities and Forced Degradation Studies: A Review. International Journal of Pharmaceutical Sciences and Research, 7(5), 1866-1876.
  • Protheragen. Forced Degradation Study & Impurity Analysis. Protheragen Website. Available at: [Link]

  • Lurie, I. S., & Hays, P. A. (2004). The separation of aromatic amines using reversed-phase and ion-exchange high-performance liquid chromatography with electrochemical detection.
  • Singh, R., & Singh, S. (2013). Recent advances in the synthesis of perimidines and their applications. RSC Advances, 3(42), 19269-19294.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • PubChem. 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1). National Center for Biotechnology Information Website. Available at: [Link]

  • Kozlov, A. I., et al. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 74(8), 834-841.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(8), 3213-3221.
  • ChemTik. This compound. ChemTik Website. Available at: [Link]

  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 31(8), 612-621.
  • Waters Corporation. (2010). Stability-Indicating HPLC Method Development.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

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Application and Protocol for the N-Alkylation of Amines using 2-(Chloromethyl)-1H-perimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Perimidines

Perimidines represent a fascinating and highly versatile class of nitrogen-containing heterocyclic compounds.[1] Their unique tricyclic structure, featuring a naphthalene core fused with a pyrimidine ring, imparts a range of intriguing physicochemical properties.[1][2] This has led to their extensive investigation in various scientific domains, including medicinal chemistry, materials science, and catalysis.[1][3][4] In the realm of drug discovery, N-alkylated perimidine derivatives are of particular interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties.[2][5]

The introduction of alkyl substituents on the nitrogen atoms of the perimidine scaffold is a critical synthetic step that allows for the fine-tuning of a molecule's steric and electronic properties, ultimately influencing its pharmacological profile. 2-(Chloromethyl)-1H-perimidine hydrochloride serves as a key building block in this context. It is a reactive electrophile that readily participates in nucleophilic substitution reactions with a wide array of primary and secondary amines, providing a direct and efficient route to a library of novel N-alkylated perimidine derivatives.

This technical guide provides a comprehensive protocol for the N-alkylation of amines using this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, insights into the reaction mechanism, and practical troubleshooting advice.

Reaction Workflow Overview

The following diagram outlines the general workflow for the N-alkylation of amines with this compound.

N_Alkylation_Workflow reagent_prep Reagent Preparation - Amine Substrate - 2-(Chloromethyl)-1H-perimidine HCl - Base (e.g., K2CO3, Et3N) - Anhydrous Solvent (e.g., DMF, Acetonitrile) reaction_setup Reaction Setup - Inert Atmosphere (N2 or Ar) - Combine Amine and Base in Solvent - Stir and Add Alkylating Agent reagent_prep->reaction_setup 1. reaction_progress Reaction Monitoring - TLC or LC-MS Analysis reaction_setup->reaction_progress 2. workup Aqueous Workup - Quench Reaction - Extraction with Organic Solvent - Washing and Drying reaction_progress->workup 3. purification Product Purification - Column Chromatography - Recrystallization workup->purification 4. characterization Product Characterization - NMR, MS, IR purification->characterization 5.

Caption: A generalized workflow for the N-alkylation of amines.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials and Reagents
  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)[6][7]

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of amine).

    • Under an inert atmosphere (e.g., nitrogen or argon), add the base (K₂CO₃ or Et₃N, 2.5 - 3.0 eq) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to ensure proper dispersion of the base.

  • Addition of the Alkylating Agent:

    • In a separate container, dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent.

    • Add the solution of the alkylating agent dropwise to the stirring amine/base mixture over 5-10 minutes.

  • Reaction Monitoring:

    • The reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction, depending on the reactivity of the amine.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated perimidine derivative.

    • Alternatively, recrystallization from a suitable solvent system can be employed for purification if the product is a solid.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary

The following table provides illustrative data for the N-alkylation of various amines with this compound. Note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF601285
BenzylamineEt₃NAcetonitrileRoom Temp892
PiperidineK₂CO₃DMF501088
MorpholineEt₃NAcetonitrileRoom Temp695

Mechanism and Scientific Rationale

The N-alkylation of amines with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R₂NH TS [R₂N---H---CH₂(Perimidine)---Cl]⁻ Amine->TS Nucleophilic Attack AlkylHalide Perimidine-CH₂-Cl AlkylHalide->TS Product Perimidine-CH₂-NR₂ TS->Product Bond Formation Byproduct HCl TS->Byproduct Leaving Group Departure

Caption: The SN2 mechanism for N-alkylation.

The key steps in the reaction are as follows:

  • Deprotonation of the Amine (Optional but Favorable): While amines are inherently nucleophilic, the presence of a base like potassium carbonate or triethylamine can deprotonate the amine to a small extent, increasing its nucleophilicity. In the case of the hydrochloride salt of the alkylating agent, the base is essential to neutralize the HCl and liberate the free amine form of the perimidine.[8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic methylene carbon of the 2-(chloromethyl) group.

  • Chloride Displacement: Simultaneously, the chloride ion, being a good leaving group, is displaced, leading to the formation of a new carbon-nitrogen bond.

The choice of an aprotic polar solvent like DMF or acetonitrile is crucial as it can solvate the cations, leaving the nucleophile relatively free to attack the electrophile, thereby accelerating the SN2 reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive amine.- Inactive alkylating agent.- Insufficient base.- Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DBU).- Confirm the purity of the this compound.- Ensure the use of an adequate amount of base.
Formation of Multiple Products - Over-alkylation of primary amines.- Side reactions.- Use a 1:1 stoichiometry of amine to alkylating agent or a slight excess of the amine.- Add the alkylating agent slowly to the reaction mixture.- Perform the reaction at a lower temperature.
Difficult Product Isolation - Product is highly soluble in the aqueous phase.- Emulsion formation during workup.- Perform multiple extractions with the organic solvent.- Saturate the aqueous layer with NaCl to decrease the polarity.- Break up emulsions by adding brine or filtering through celite.

Conclusion

The N-alkylation of amines using this compound is a robust and versatile method for the synthesis of a wide array of perimidine derivatives. This protocol, along with the mechanistic insights and troubleshooting guide, provides a solid foundation for researchers to explore the chemical space of N-alkylated perimidines for applications in drug discovery and materials science. As with any chemical transformation, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. (2020-08-10). Available at: [Link]

  • A library of studied perimidine derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Some important perimidine derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • View of Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine - Zanco Journal of Medical Sciences. Available at: [Link]

  • A rapid method of N-alkylation of amines - Journal of the Chemical Society C. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH. (2023-02-02). Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]

  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - NIH. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole - ResearchGate. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. Available at: [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. Available at: [Link]

  • US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents.

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Application Notes & Protocols: A Guide to the Development and Evaluation of 2-(chloromethyl)-1H-perimidine hydrochloride as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for the synthesis, application, and evaluation of 2-(chloromethyl)-1H-perimidine hydrochloride as a high-potential corrosion inhibitor. Perimidine derivatives are a promising class of organic corrosion inhibitors due to their unique electronic structure, featuring a large π-system and multiple nitrogen heteroatoms.[1] These characteristics facilitate strong adsorption onto metal surfaces, creating a protective barrier against corrosive media.[2] The introduction of a chloromethyl group at the 2-position offers a reactive site for potential derivatization or enhanced surface interaction, making this specific compound a compelling candidate for advanced corrosion inhibition applications.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodologies, empowering researchers to make informed decisions and adapt procedures to their specific needs.

Section 1: Synthesis of this compound

The synthesis of the target compound is proposed via a two-step process: the condensation of 1,8-diaminonaphthalene with chloroacetic acid to form the perimidine base, followed by salt formation using hydrochloric acid. This approach is adapted from established methods for synthesizing similar heterocyclic structures.[3]

Protocol 1.1: Synthesis of 2-(chloromethyl)-1H-perimidine

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, add 1,8-diaminonaphthalene (10 mmol) and chloroacetic acid (12 mmol).

  • Acidic Condensation: Add 50 mL of 4N hydrochloric acid to the flask. The HCl acts as a catalyst and reaction medium.[3]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Neutralization & Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~8-9. The free base, 2-(chloromethyl)-1H-perimidine, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 1.2: Formation of this compound

  • Dissolution: Dissolve the purified 2-(chloromethyl)-1H-perimidine (1 equivalent) in a minimal amount of anhydrous ethanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., 2M HCl in diethyl ether) to the stirred solution at 0°C.

  • Precipitation and Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold anhydrous ether, and dry under vacuum to yield this compound.[4]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

cluster_synthesis Proposed Synthesis Workflow reactants 1,8-Diaminonaphthalene + Chloroacetic Acid reflux Reflux in 4N HCl (4-6 hours) reactants->reflux Condensation neutralize Neutralization (NaHCO₃ or NH₄OH) reflux->neutralize Cooling base 2-(chloromethyl)-1H-perimidine (Free Base) neutralize->base Precipitation hcl_add Dissolve in Anhydrous Solvent + Add HCl base->hcl_add Purification product This compound (Final Product) hcl_add->product Salt Formation

Caption: Proposed synthesis of this compound.

Section 2: Proposed Mechanism of Corrosion Inhibition

Organic inhibitors function primarily by adsorbing onto the metal surface, creating a barrier that isolates the metal from the corrosive environment.[5] The perimidine moiety is particularly effective due to its large, planar structure and the presence of nitrogen atoms.

  • Physisorption: Initial adsorption may occur via electrostatic interactions between the protonated inhibitor molecule (in acidic media) and the negatively charged metal surface (due to adsorbed anions like Cl⁻).

  • Chemisorption: A more robust protective layer is formed through chemical bonds. This involves the donation of lone pair electrons from the nitrogen atoms and the interaction of the extensive π-electron system of the perimidine ring with the vacant d-orbitals of the metal (e.g., iron).[2] This process effectively blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites.[5]

cluster_mechanism Proposed Inhibition Mechanism on Metal Surface cluster_interactions Key Interactions inhibitor Perimidine Inhibitor in Solution adsorption Adsorption Process inhibitor->adsorption metal Metal Surface (e.g., Steel) metal->adsorption film Protective Inhibitor Film adsorption->film Forms pi_system π-electrons (Perimidine Ring) Vacant d-orbitals (Metal) adsorption->pi_system n_atoms N-atom lone pairs Vacant d-orbitals (Metal) adsorption->n_atoms

Caption: Proposed corrosion inhibition mechanism via surface adsorption.

Section 3: Experimental Evaluation of Inhibition Performance

A multi-faceted approach is essential for a thorough evaluation of the inhibitor's effectiveness. This includes gravimetric, electrochemical, and surface analysis techniques.[6][7]

Protocol 3.1: Weight Loss (Gravimetric) Method

This fundamental method provides a direct measure of metal loss over time.[8]

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Prepare the surface by grinding with progressively finer grades of emery paper, degreasing with acetone, rinsing with deionized water, and drying.[2]

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W₁).

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Final Weighing: After immersion, remove the coupons, clean them according to ASTM G1 standards to remove corrosion products, rinse, dry, and reweigh (W₂).[9]

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the metal density (g/cm³).

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[1]

Protocol 3.2: Electrochemical Measurements

Electrochemical methods offer rapid evaluation and mechanistic insights into the inhibition process.[8][9] A standard three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[1]

  • Open Circuit Potential (OCP): Immerse the WE in the test solution and monitor the OCP until it reaches a stable state (typically 30-60 minutes). This ensures the system is at equilibrium before measurements.[2]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV relative to the stable OCP at a slow scan rate (e.g., 0.5-1 mV/s).[1]

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Data Analysis: Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[1] The IE% is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]

    • Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating an increase in the charge transfer resistance (R_ct). The diameter of this semicircle corresponds to R_ct.[11] The IE% can be calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 The double-layer capacitance (C_dl) can be calculated from the frequency at which the imaginary part of the impedance is maximal. A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the inhibitor molecules at the surface.[12]

Protocol 3.3: Surface Analysis Techniques

These methods provide visual and chemical evidence of the protective film formed by the inhibitor.

  • Scanning Electron Microscopy (SEM):

    • Immerse metal coupons in the corrosive media (with and without the optimal inhibitor concentration) for a set period.

    • After immersion, gently rinse the coupons with deionized water and dry them.

    • Analyze the surface morphology using SEM. The surface of the uninhibited coupon will show significant damage, while the inhibited coupon should appear much smoother, confirming the protective action of the inhibitor film.[13]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Prepare samples as for SEM analysis. To minimize post-immersion oxidation, samples should be transferred from the solution to the XPS vacuum chamber within an inert atmosphere glove box.[14]

    • Acquire high-resolution spectra for key elements (e.g., Fe 2p, O 1s, N 1s, C 1s, Cl 2p).

    • Data Analysis: The presence of N 1s and specific C 1s signals on the inhibited sample confirms the adsorption of the perimidine molecule. Deconvolution of the Fe 2p and O 1s spectra can provide insights into the chemical state of the surface and the nature of the inhibitor-metal bond.[14]

cluster_workflow Overall Experimental Evaluation Workflow cluster_methods Evaluation Methods cluster_data Data Analysis start Prepare Inhibitor Solutions & Metal Coupons gravimetric Weight Loss Method start->gravimetric electrochemical Electrochemical Tests (PDP & EIS) start->electrochemical surface Surface Analysis (SEM & XPS) start->surface cr_ie Calculate: - Corrosion Rate (CR) - Inhibition Efficiency (IE%) gravimetric->cr_ie electro_params Determine: - i_corr, E_corr - R_ct, C_dl electrochemical->electro_params morphology Analyze: - Surface Morphology - Film Composition surface->morphology conclusion Correlate Results & Determine Inhibition Mechanism cr_ie->conclusion electro_params->conclusion morphology->conclusion

Caption: A comprehensive workflow for evaluating corrosion inhibitors.

Section 4: Data Presentation

Organizing quantitative data into tables allows for clear comparison and interpretation.

Table 1: Weight Loss Data and Inhibition Efficiency

Inhibitor Conc. (ppm) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (IE%)
Blank - - -
50 - - -
100 - - -
200 - - -

| 500 | - | - | - |

Table 2: Potentiodynamic Polarization (PDP) Parameters

Inhibitor Conc. (ppm) E_corr (mV vs. SCE) i_corr (µA/cm²) Anodic Slope (βa) Cathodic Slope (βc) Inhibition Efficiency (IE%)
Blank - - - - -
50 - - - - -
100 - - - - -
200 - - - - -

| 500 | - | - | - | - | - |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Conc. (ppm) R_ct (Ω·cm²) C_dl (µF/cm²) Inhibition Efficiency (IE%)
Blank - - -
50 - - -
100 - - -
200 - - -

| 500 | - | - | - |

References

  • Novel Perimidine Derivatives as Corrosion Inhibitors of HRB400 Steel in Simulated Concrete Pore Solution. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. (2020). Molecules, 25(16), 3639. National Center for Biotechnology Information. Retrieved from [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (2016). ResearchGate. Retrieved from [Link]

  • Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022). International Journal of Materials Engineering Innovation, 13(1). Taylor & Francis Online. Retrieved from [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). Corrosion, 57(1), 9-18. NACE International. Retrieved from [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). Scientific Reports, 7, 44583. National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of corrosion inhibitors. (n.d.). NACE International. Retrieved from [Link]

  • Comprehensive Experimental and Theoretical Study on the Adsorption and Corrosion Inhibition Efficiency of Pyronin B for Mild Steel Protection in HCl Solution. (2023). ACS Omega, 8(34), 31057–31073. ACS Publications. Retrieved from [Link]

  • Evaluating Corrosion Inhibitors with the Help of Electrochemical Measurements Including Electrochemical Frequency Modulation. (2002). ResearchGate. Retrieved from [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ResearchGate. Retrieved from [Link]

  • Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2021). Materials, 14(21), 6393. MDPI. Retrieved from [Link]

  • Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. (2022). Organic & Biomolecular Chemistry, 20(3), 566-571. Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2015). ResearchGate. Retrieved from [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2023). Materials, 16(13), 4684. MDPI. Retrieved from [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2015). Bioorganic & Medicinal Chemistry Letters, 25(20), 4566-4570. PubMed. Retrieved from [Link]

  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. (2024). ACS Omega. National Center for Biotechnology Information. Retrieved from [Link]

  • Insights into the Corrosion Inhibition Performance of Isonicotinohydrazide Derivatives for N80 Steel in 15% HCl Medium: An Experimental and Molecular Level Characterization. (2022). Molecules, 27(21), 7430. MDPI. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-1H-perimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(chloromethyl)-1H-perimidine hydrochloride. As a crucial heterocyclic building block, optimizing its synthesis for high yield and purity is paramount. This document provides an in-depth, experience-driven approach to the synthesis, moving beyond a simple protocol to address the nuanced challenges and critical control points of the procedure.

Part 1: Foundational Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene with chloroacetic acid. This method is analogous to the well-established Phillips condensation for benzimidazoles and leverages readily available starting materials.[1][2]

Reaction Mechanism

The reaction proceeds via a well-understood pathway:

  • Amide Formation: One of the amino groups of 1,8-diaminonaphthalene performs a nucleophilic attack on the carbonyl carbon of chloroacetic acid.

  • Intramolecular Cyclization: The second amino group then attacks the newly formed amide carbonyl, initiating a cyclization process.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic perimidine ring.

  • Protonation: The basic nitrogen atoms of the perimidine ring are protonated by the hydrochloric acid medium, leading to the precipitation of the stable hydrochloride salt.

The use of hydrochloric acid is critical; it serves as both the catalyst for the condensation and the reagent for the formation of the final, stable salt product.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity while ensuring operational simplicity.

Materials:

  • 1,8-Diaminonaphthalene (NDA)

  • Chloroacetic Acid

  • Concentrated Hydrochloric Acid (5N or similar)

  • Ethanol

  • Activated Charcoal

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,8-diaminonaphthalene (1.0 eq).

  • Acidic Medium: Add 5N Hydrochloric Acid (approx. 10-15 mL per gram of NDA). Stir the mixture to form a slurry of the diamine hydrochloride salt.

  • Reagent Addition: Add chloroacetic acid (1.1 eq) to the slurry.

  • Heating and Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize the crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold water (to remove excess HCl) and then with a non-polar solvent like diethyl ether or hexane (to remove organic impurities).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

  • Purification (if necessary): If the product purity is insufficient (e.g., discoloration), perform a recrystallization from an ethanol/water mixture with a small amount of activated charcoal.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Impure 1,8-Diaminonaphthalene (NDA): NDA is susceptible to air oxidation, turning dark and leading to side products. 2. Insufficient Acid: The reaction is acid-catalyzed; an inadequate amount will stall the reaction. 3. Incomplete Reaction: Reaction time or temperature may be insufficient to drive the dehydration step.1. Use high-purity, light-colored NDA. If necessary, purify the starting material by recrystallization or sublimation before use. 2. Ensure the correct concentration and volume of HCl are used to maintain a strongly acidic environment. 3. Monitor the reaction via TLC. If starting material persists, extend the reflux time by 1-2 hours.
Product is Dark/Tarry 1. Overheating: Excessive temperatures can cause decomposition of the starting materials or product, leading to polymerization and tar formation. 2. Oxidized NDA: As mentioned, using dark, oxidized NDA will inevitably lead to a discolored product.1. Maintain a controlled reflux. Use a heating mantle with a temperature controller to avoid exceeding 110 °C. 2. Use purified, high-quality NDA. For discolored crude product, perform a purification step with activated charcoal during recrystallization.
Product is Difficult to Filter 1. Fine, Amorphous Precipitate: This can occur if the reaction mixture is cooled too rapidly, preventing the formation of well-defined crystals. 2. Hygroscopic Product: The hydrochloride salt can absorb moisture from the air, becoming gummy.1. Allow the mixture to cool slowly to room temperature before transferring to an ice bath. Gentle stirring during cooling can promote better crystal growth. 2. Work quickly during filtration and wash with a dry, non-polar solvent (e.g., diethyl ether) to help displace water before drying.
Impurities Detected by NMR/LC-MS 1. Unreacted Starting Materials: Incomplete reaction. 2. Polymeric Byproducts: Side reactions from overheating or impurities. 3. Bis-Perimidine Methane Analogs: Potential side reaction, though less common under these conditions.1. Extend reaction time or slightly increase the temperature. 2. Purify the product via recrystallization. The desired hydrochloride salt often has different solubility characteristics than polymeric impurities. 3. Optimize stoichiometry and ensure controlled heating to minimize side reactions. A thorough purification by recrystallization is essential.

Part 3: Visualized Workflows

General Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from setup to final product.

G cluster_0 Reaction Stage cluster_1 Isolation & Purification Setup 1. Setup (NDA + 5N HCl) Addition 2. Reagent Addition (Chloroacetic Acid) Setup->Addition Reflux 3. Reflux (100-110°C, 4-6h) Addition->Reflux Cooling 4. Cooling & Crystallization Reflux->Cooling Filtration 5. Vacuum Filtration & Washing Drying 6. Vacuum Drying Filtration->Drying Recrystallization 7. Recrystallization (Optional) Drying->Recrystallization If needed Final Pure Product Drying->Final Recrystallization->Final

Caption: High-level workflow for the synthesis of 2-(chloromethyl)-1H-perimidine HCl.

Troubleshooting Logic Diagram

This flowchart provides a logical path for diagnosing and resolving low yield issues.

G Start Problem: Low Yield Check_NDA Is NDA starting material pure & light-colored? Start->Check_NDA Check_Reaction Was the reaction refluxed for 4-6h at >100°C? Check_NDA->Check_Reaction Yes Sol_NDA Solution: Purify NDA before use. Check_NDA->Sol_NDA No Check_Workup Was the product fully precipitated before filtering? Check_Reaction->Check_Workup Yes Sol_Reaction Solution: Extend reflux time and monitor by TLC. Check_Reaction->Sol_Reaction No Sol_Workup Solution: Cool mixture in ice bath for at least 1 hour. Check_Workup->Sol_Workup No End Yield Improved Check_Workup->End Yes Sol_NDA->End Sol_Reaction->End Sol_Workup->End

Caption: Decision tree for troubleshooting low product yield in the synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the product isolated as a hydrochloride salt instead of the free base? A: The hydrochloride salt offers several advantages. It is generally more crystalline and stable than the corresponding free base, which can be prone to degradation.[3] The salt form facilitates isolation and purification, as it precipitates readily from the acidic reaction medium.

Q2: What are the critical safety precautions for this synthesis? A: The primary hazards involve corrosive chemicals. Both concentrated hydrochloric acid and chloroacetic acid are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

Q3: Can other chlorinating agents be used to synthesize this compound from a different precursor? A: While this guide focuses on the condensation route, analogous syntheses for similar heterocycles suggest other pathways are plausible, though potentially less direct.[5] For example, one could theoretically synthesize 2-methyl-1H-perimidine and then perform a radical chlorination, or synthesize 2-(hydroxymethyl)-1H-perimidine and subsequently chlorinate it with an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5] However, the condensation with chloroacetic acid is often more direct and atom-economical.

Q4: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will confirm the structure by showing the characteristic peaks for the perimidine ring protons and the chloromethyl group. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity. Mass Spectrometry (MS) will confirm the molecular weight of the compound.[6]

Q5: My 1,8-diaminonaphthalene is dark grey. Can I still use it? A: It is strongly discouraged. 1,8-diaminonaphthalene readily oxidizes in air, and the dark color is indicative of impurities that will lead to side reactions, a discolored product, and a significantly lower yield.[7] It is best to purify the diamine by recrystallization from a suitable solvent (e.g., ethanol/water) or sublimation before proceeding.

References

  • Kumar, A., Kumar, V., & Kumar, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecules, 25(16), 3585. [Link]

  • Reddy, T. S., Kumar, V. P., & Paidakula, S. (2018). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]

  • Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. (2021). Organic & Biomolecular Chemistry. [Link]

  • This compound. Moldb. [Link]

  • Li, P., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3169. [Link]

  • Wang, H., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2139-2146. [Link]

  • Process for purification of linagliptin. (2023).
  • Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-1H-perimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(chloromethyl)-1H-perimidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct pathway involves the cyclocondensation of 1,8-diaminonaphthalene (NDA) with chloroacetic acid.[1][2] This reaction is typically performed under acidic conditions, often using hydrochloric acid, which also serves to form the final hydrochloride salt. The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield the perimidine ring system.[1][3]

Q2: What is the most critical parameter to control during this synthesis?

Temperature is arguably the most critical parameter. While heating is necessary to drive the cyclocondensation, excessive temperatures can lead to a host of side reactions, including decomposition of the NDA starting material, oxidation of the perimidine product, and increased formation of polymeric byproducts.[4] Careful optimization and consistent temperature control are paramount for a successful synthesis.

Q3: Why is my reaction mixture turning dark brown or black?

Dark discoloration is a frequent observation and is almost always due to the oxidation of 1,8-diaminonaphthalene (NDA). NDA is highly susceptible to air oxidation, especially at elevated temperatures and in the presence of acid catalysts, forming highly colored, polymeric impurities.[4] To mitigate this, it is crucial to use high-purity, preferably freshly purified, NDA and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of this compound

Q: I'm consistently getting a low yield of my target compound. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem that can originate from several factors in the reaction setup. Let's break down the potential causes and their solutions.

  • Cause A: Incomplete Reaction/Poor Conversion

    • Explanation: The cyclocondensation reaction may not be proceeding to completion. This can be due to insufficient reaction time, sub-optimal temperature, or inadequate mixing.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the 1,8-diaminonaphthalene starting material.

      • Optimize Temperature: Systematically screen a range of temperatures. While some protocols suggest reflux, excessively high temperatures can degrade the product.[4] A moderate temperature (e.g., 80-100 °C) often provides a good balance between reaction rate and stability.

      • Extend Reaction Time: If TLC shows incomplete conversion, extend the reaction time accordingly.

  • Cause B: Degradation of Starting Material or Product

    • Explanation: As mentioned in the FAQ, NDA is prone to oxidation. The desired product, 2-(chloromethyl)-1H-perimidine, can also be susceptible to degradation under harsh acidic conditions or high temperatures over prolonged periods.

    • Troubleshooting Steps:

      • Inert Atmosphere: Always perform the reaction under a nitrogen or argon atmosphere to prevent oxidation of NDA.[4]

      • Reagent Purity: Use high-purity NDA. If your starting material is old or discolored, consider recrystallizing it before use.

      • Controlled Heating: Use an oil bath or a heating mantle with a temperature controller to avoid localized overheating.

  • Cause C: Sub-optimal Stoichiometry

    • Explanation: The molar ratio of chloroacetic acid to NDA is crucial. An excess of either reagent can lead to side reactions or make purification more difficult.

    • Troubleshooting Steps:

      • Verify Stoichiometry: Start with a 1:1 molar ratio of NDA to chloroacetic acid.

      • Incremental Adjustments: If conversion is low, a slight excess (e.g., 1.1 equivalents) of chloroacetic acid can be tested, but be mindful that this can increase the likelihood of side reactions.

Issue 2: Presence of Unexpected Impurities in Characterization (NMR/LC-MS)

Q: My NMR and/or Mass Spec data show significant peaks that do not correspond to my product. What are these impurities?

A: Identifying unexpected peaks requires understanding the potential side reactions. Here are the most common culprits:

  • Impurity A: 2-(Hydroxymethyl)-1H-perimidine

    • Formation Mechanism: This impurity arises from the hydrolysis of the chloromethyl group of the final product. This is particularly favored if there is excess water in the reaction mixture or during aqueous work-up procedures, especially at elevated temperatures.[5]

    • Identification: Look for a corresponding mass peak (M-Cl+OH) and shifts in the 1H NMR spectrum, particularly the disappearance of the chloromethyl singlet and the appearance of a new singlet for the hydroxymethyl group.

    • Prevention:

      • Anhydrous Conditions: While the reaction often uses aqueous HCl, minimizing excess water and avoiding prolonged heating during work-up can reduce hydrolysis.

      • Control Work-up Temperature: Perform any aqueous washes or extractions at room temperature or below.

  • Impurity B: Bis(1H-perimidin-2-yl)methane Derivatives (Dimers)

    • Formation Mechanism: The 2-(chloromethyl) group is reactive and can undergo nucleophilic substitution. A common side reaction is the alkylation of another perimidine molecule, leading to the formation of a dimer. This is more likely to occur if the reaction is run for an extended period at high temperatures.

    • Identification: Look for a high molecular weight peak in the mass spectrum corresponding to the dimer. The 1H NMR will be more complex but may show characteristic peaks for the methylene bridge.

    • Prevention:

      • Avoid Excessive Heating: Do not prolong the reaction time unnecessarily once the starting material is consumed (as monitored by TLC).

      • Control Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.

  • Impurity C: Oxidized/Polymeric NDA Byproducts

    • Formation Mechanism: As discussed, these are colored impurities formed from the oxidation of 1,8-diaminonaphthalene.[4]

    • Identification: These are often a complex mixture of oligomers/polymers and may appear as a broad baseline hump in LC-MS or as insoluble material.

    • Prevention: The most effective prevention is to use an inert atmosphere and high-purity starting materials.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the desired synthetic route to this compound and the major side reactions that can occur.

Synthesis_Pathway NDA 1,8-Diamino- naphthalene (NDA) Intermediate Schiff Base Intermediate NDA->Intermediate + Chloroacetic Acid Oxidized Oxidized/Polymeric Impurities NDA->Oxidized Air Oxidation (High Temp) CAA Chloroacetic Acid + HCl CAA->Intermediate Product 2-(Chloromethyl)-1H- perimidine HCl (Desired Product) Intermediate->Product Intramolecular Cyclization Hydrolyzed 2-(Hydroxymethyl)- 1H-perimidine (Hydrolysis) Product->Hydrolyzed H₂O, Heat Dimer Bis-perimidine Dimer Product->Dimer + Perimidine (High Temp)

Sources

Technical Support Center: Optimization of Perimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Perimidine Synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of perimidine derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the complexities of this versatile reaction and optimize your experimental outcomes.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that may arise during perimidine synthesis in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is sluggish, and I'm obtaining a very low yield of my desired perimidine. What are the potential causes and how can I improve the yield?

Answer: Low product yield is a frequent challenge in perimidine synthesis, often stemming from several interrelated factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

  • Inadequate Catalyst Activity: The cornerstone of a successful perimidine synthesis is often the catalyst, which activates the carbonyl group of the aldehyde or ketone for nucleophilic attack by 1,8-diaminonaphthalene (NDA).[1]

    • Causality: Without proper activation, the initial condensation to form the Schiff base intermediate is slow, leading to poor overall conversion.[2][3]

    • Solutions:

      • Catalyst Choice: A wide array of catalysts, including Brønsted acids (e.g., glacial acetic acid, sulfamic acid), Lewis acids (e.g., InCl₃, Yb(OTf)₃), and various solid-supported and nanocatalysts have been successfully employed.[3][4][5] If one catalyst is underperforming, consider switching to another class.

      • Catalyst Loading: The amount of catalyst is critical. Typically, 2-10 mol% is effective, but optimization may be required for your specific substrates.[3]

      • Heterogeneous Catalyst Deactivation: If using a recyclable solid catalyst, ensure it has not been poisoned or lost activity from previous runs.

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction kinetics.

    • Causality: While some protocols are effective at room temperature, many require heating to overcome the activation energy barrier for cyclization and dehydration.[1] Conversely, excessive heat can lead to the degradation of starting materials or the final product.

    • Solutions:

      • Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition for your specific reaction.[3]

  • Incorrect Solvent Selection: The solvent plays a multifaceted role, affecting reactant solubility, reaction rate, and even the reaction mechanism.[1]

    • Causality: Poor solubility of reactants or intermediates can halt the reaction. The polarity of the solvent can also influence the stability of the transition states.

    • Solutions:

      • Commonly used solvents include ethanol, methanol, and water.[1][3] In some cases, solvent-free conditions, such as grinding or heating a neat mixture of reactants, can lead to excellent yields and are environmentally benign.[3][4] Experimenting with different solvent systems is often a worthwhile endeavor.

  • Steric Hindrance: The structure of your starting materials can have a profound impact.

    • Causality: Sterically bulky aldehydes or ketones may react more slowly due to hindered access to the catalytic site or the nucleophilic amino groups of NDA.[1]

    • Solutions:

      • For sterically hindered substrates, more forcing conditions such as higher temperatures or the use of a stronger acid catalyst may be necessary.[1]

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckCatalyst Evaluate Catalyst - Type - Loading - Activity Start->CheckCatalyst OptimizeTemp Optimize Temperature - Screen RT, 50°C, 80°C CheckCatalyst->OptimizeTemp If catalyst is appropriate ImprovedYield Yield Improved CheckCatalyst->ImprovedYield Problem Solved ChangeSolvent Change Solvent - EtOH, MeOH, H2O - Solvent-free OptimizeTemp->ChangeSolvent If temperature is optimal OptimizeTemp->ImprovedYield Problem Solved ConsiderSterics Assess Steric Hindrance - Use stronger catalyst - Increase temperature ChangeSolvent->ConsiderSterics If solvent change is ineffective ChangeSolvent->ImprovedYield Problem Solved ConsiderSterics->ImprovedYield Problem Solved

Caption: A stepwise logic flow for troubleshooting low yields in perimidine synthesis.

Issue 2: Significant Side Product Formation and Purification Challenges

Question: My reaction mixture is complex, with multiple spots on the TLC plate, making purification difficult. What are the common side products, and how can I minimize their formation?

Answer: The formation of side products is a common issue that can complicate product isolation and reduce overall yield. Understanding the potential side reactions is key to mitigating them.

  • Over-oxidation: The perimidine ring system can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.[1]

    • Causality: This can lead to the formation of colored impurities and other degradation products.

    • Solutions:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Incomplete Cyclization: The reaction proceeds through a Schiff base intermediate.[2][4]

    • Causality: If the subsequent intramolecular cyclization is slow or reversible, this intermediate can be isolated as a major byproduct.

    • Solutions:

      • Ensure sufficient catalyst is present to promote the cyclization step.

      • Increasing the reaction temperature or time may also drive the reaction to completion.

  • Polymerization: Under certain conditions, especially with highly reactive aldehydes, polymerization can occur.[6]

    • Causality: Acidic conditions can sometimes promote the self-condensation of aldehydes.

    • Solutions:

      • Adjusting reactant concentrations and temperature can help minimize polymerization.[1]

  • Robust Purification Strategy: When side products are unavoidable, an effective purification strategy is essential.

    • Column Chromatography: This is a common and effective method for separating the desired perimidine from impurities.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent technique for obtaining highly pure product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of perimidines from 1,8-diaminonaphthalene and aldehydes?

The synthesis of perimidines from 1,8-diaminonaphthalene and an aldehyde proceeds via a cyclocondensation reaction. The generally accepted mechanism involves the following key steps[2][4]:

  • Activation of the Carbonyl Group: The catalyst (typically an acid) activates the carbonyl group of the aldehyde, making it more electrophilic.

  • Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate readily loses a molecule of water to form a protonated imine, also known as a Schiff base.

  • Intramolecular Cyclization: The second amino group of the naphthalene backbone performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the six-membered heterocyclic ring.

  • Proton Transfer: A final proton transfer step results in the stable 2-substituted-2,3-dihydro-1H-perimidine product.

Reaction Mechanism of Perimidine Synthesis

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates NDA 1,8-Diaminonaphthalene Hemiaminal Hemiaminal Intermediate NDA->Hemiaminal + Aldehyde (Nucleophilic Attack) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase - H2O (Dehydration) Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 2,3-Dihydro-1H-perimidine Cyclized->Product Proton Transfer

Caption: The step-by-step mechanism for the synthesis of 2,3-dihydro-1H-perimidines.

Q2: How do I choose the right catalyst for my perimidine synthesis?

The choice of catalyst can significantly impact yield, reaction time, and even the environmental footprint of your synthesis. There is no single "best" catalyst, as the optimal choice depends on the specific substrates and desired reaction conditions.

Catalyst TypeExamplesAdvantagesConsiderations
Brønsted Acids Glacial Acetic Acid, Sulfamic Acid, p-Toluenesulfonic acid (p-TSA)Readily available, inexpensive, effective for many substrates.[3][4]Can be corrosive, may require neutralization during workup.
Lewis Acids InCl₃, Yb(OTf)₃, FeCl₃, Cu(NO₃)₂·6H₂OHigh catalytic activity, often effective under mild conditions.[3][5]Can be sensitive to moisture, may require anhydrous conditions.
Solid-Supported & Nanocatalysts Amberlyst-15, Nano-silica sulfuric acid, Magnetic nanoparticlesEnvironmentally friendly, easily recoverable and reusable, simplifies product purification.[3][7][8]May have lower activity than homogeneous catalysts, potential for leaching.
Organocatalysts Squaric acid, Phenylboronic acidMetal-free, often biodegradable and non-toxic.[3]May require higher catalyst loading or longer reaction times.

Recommendation: For initial screening, a simple Brønsted acid like glacial acetic acid or a mild Lewis acid such as InCl₃ are good starting points. For green chemistry applications, exploring solid-supported or nanocatalysts is highly recommended.[3][7]

Q3: What is a general, reliable protocol for the synthesis of a 2-aryl-2,3-dihydro-1H-perimidine?

The following protocol is a robust starting point that can be adapted for a variety of aromatic aldehydes.

Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydro-1H-perimidine

  • Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) and the desired substituted aromatic aldehyde (1.0 mmol) in absolute ethanol (15 mL).[4]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the aldehyde.[4]

  • Work-up: Upon completion, the product often precipitates out of the solution. Collect the solid product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.[4] If further purification is needed, recrystallization from ethanol or column chromatography on silica gel can be performed.[2]

Q4: How can I characterize my final perimidine product?

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized perimidine derivatives.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the number and types of protons and carbons.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

  • UV-Visible Spectroscopy: Can be used to study the electronic properties of the perimidine system.[9][11]

References

  • Synthesis of Perimidines from 1,8-Diaminonaphthalene and Aldehydes: Application Notes and Protocols. Benchchem.
  • An In-depth Technical Guide to the Synthesis Mechanism of 2-Phenyl-2,3-dihydro-1H-perimidine. Benchchem.
  • Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH.
  • Review on Perimidines: A synthetic Pathways Approach. Material Science Research India.
  • . Benchchem.
  • Fe3O4/SO3H@zeolite-Y as a novel multi-functional and magnetic nanocatalyst for clean and soft synthesis of imidazole and perimidine derivatives. SciSpace.
  • Various approaches of perimidine synthesis. ResearchGate.
  • Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Investigating perimidine precursors for the synthesis of new multiredox polymers. PMC.
  • General scheme for perimidine synthesis. ResearchGate.
  • Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling using a recyclable Fe catalyst. Royal Society of Chemistry.
  • Optimization of reaction conditions to elevate the synthesis of 2,3-dihydro-1H-perimidine. ResearchGate.
  • A study of the synthesis and some reactions of perimidines. Sci-Hub.
  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. MDPI.
  • Perimidine | C11H8N2 | CID 120189. PubChem - NIH.
  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. NIH.

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Technical Support Center: Overcoming Solubility Challenges with 2-(chloromethyl)-1H-perimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(chloromethyl)-1H-perimidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in organic solvents. As Senior Application Scientists, we've structured this guide to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

The Challenge: Understanding the Solubility Profile

This compound (CAS No: 109735-97-9) is a heterocyclic compound with a molecular weight of approximately 253.13 g/mol .[1][2][3] Its structure as a hydrochloride salt is the primary determinant of its solubility characteristics. The molecule exists as an ion pair: the protonated perimidine cation and the chloride anion. This ionic nature imparts high lattice energy and a preference for polar, protic solvents that can effectively solvate both ions. Consequently, its solubility in nonpolar or moderately polar aprotic organic solvents is often limited, leading to challenges in reaction setup, purification, and formulation.

This guide provides a systematic approach to tackling these issues, from simple solvent screening to more advanced solubility enhancement techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Answer:

The poor solubility you're observing is expected due to the ionic character of the hydrochloride salt. Non-polar or low-polarity aprotic solvents like DCM and THF lack the ability to effectively stabilize the charged ions of the salt, resulting in low solubility. The principle of "like dissolves like" is key here; polar, ionic solutes dissolve best in polar solvents.[4][5]

Troubleshooting Steps:

  • Start with Polar, Aprotic Solvents: Begin your solvent screening with more polar aprotic solvents.

  • Introduce Heat: Gently warming the mixture can sometimes provide the necessary energy to overcome the crystal lattice energy.[5]

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[5][6][7]

Table 1: Initial Solvent Screening Suggestions
Solvent ClassExamplesRationale
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)These solvents have high dielectric constants and are excellent at solvating cations, which may be sufficient to dissolve the salt.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Alcohols can form hydrogen bonds and are effective at solvating both the cation and the chloride anion. However, be mindful of potential reactivity with the chloromethyl group, especially with heating.
Nitriles Acetonitrile (MeCN)Offers moderate polarity and can be a good starting point if DMF or DMSO are too high-boiling or reactive for your application.
FAQ 2: I have achieved partial solubility in a polar solvent, but it's not sufficient for my reaction concentration. What is the next step?

Answer:

Once you've identified a solvent with some dissolving power, the next logical step is to employ co-solvency. A co-solvent system involves blending a "good" solvent (in which the compound is somewhat soluble) with a "poor" solvent to fine-tune the polarity of the medium and enhance overall solubility.[5][6][7][8]

Troubleshooting Protocol: Implementing a Co-Solvent System

  • Dissolve in "Good" Solvent: Dissolve the this compound in the minimum amount of a high-polarity solvent like DMF or DMSO.

  • Titrate with "Poor" Solvent: Slowly add your primary reaction solvent (e.g., THF, DCM) to this solution until you reach the desired concentration.

  • Observe for Precipitation: Monitor the solution closely. If the compound begins to precipitate, you have exceeded the solubility limit of that particular solvent ratio. You may need to add a small amount of the "good" solvent back to redissolve the material.

This technique allows you to use solvents that are compatible with your reaction conditions, even if the starting material has low solubility in them.

FAQ 3: My compound is "oiling out" or forming a sticky precipitate instead of dissolving or staying a solid. What is happening and how can I fix it?

Answer:

The phenomenon of "oiling out" or forming a viscous liquid is common with hydrochloride salts, especially if they are hygroscopic (readily absorb moisture from the atmosphere).[9] This can also occur during attempted crystallization from a solvent system in which it is too soluble.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. This minimizes moisture absorption.

  • Solvent Choice for Precipitation: If you are trying to precipitate the salt, the goal is to find a solvent in which it is very insoluble. After dissolving your compound in a minimal amount of a polar solvent like methanol, you can try adding a non-polar solvent like diethyl ether or hexane dropwise to induce precipitation of a solid.[10]

  • Consider an Alternative Salt Form: If the hydrochloride salt consistently proves difficult to handle, consider converting it to a different salt (e.g., mesylate, trifluoroacetate) which may have more favorable crystallization properties.[9]

FAQ 4: Can I improve solubility by converting the hydrochloride salt to its free base form?

Answer:

Yes, this is often the most effective strategy for achieving solubility in a wider range of organic solvents. The free base of 2-(chloromethyl)-1H-perimidine is a neutral, organic molecule and will be significantly more soluble in solvents like DCM, ethyl acetate, and THF than its hydrochloride salt.

Experimental Protocol: Conversion to Free Base
  • Dissolution: Suspend the this compound in a suitable solvent mixture, for example, a biphasic system of DCM and water.

  • Neutralization: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃), dropwise with vigorous stirring.

  • pH Monitoring: Monitor the pH of the aqueous layer, aiming for a pH of 8-9 to ensure complete deprotonation.

  • Extraction: Separate the organic layer. The free base will now be dissolved in the DCM. Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.

Important Consideration: The free base may be less stable than the hydrochloride salt. It is often best to generate it in situ or use it immediately after isolation.

Diagram: Workflow for Solubility Enhancement

G cluster_start Initial State cluster_methods Troubleshooting Methods cluster_outcome Desired Outcome Start Insoluble 2-(chloromethyl)-1H-perimidine hydrochloride in desired solvent Method1 Method 1: Change Solvent (e.g., DMF, DMSO, MeOH) Start->Method1 Try direct dissolution Method3 Method 3: Convert to Free Base Start->Method3 If other methods fail or high solubility is needed Method2 Method 2: Use Co-Solvents (e.g., DMF/THF blend) Method1->Method2 Partial Success/ Need to use specific reaction solvent End Homogeneous Solution for Reaction/ Analysis Method1->End Success Method2->End Success Method3->End Success

Caption: A logical workflow for addressing solubility issues.

FAQ 5: Are there any chemical compatibility issues I should be aware of when trying to dissolve this compound?

Answer:

Yes. The 2-(chloromethyl) group is a reactive electrophilic site. It is susceptible to nucleophilic substitution.[11]

Key Considerations:

  • Nucleophilic Solvents: Protic solvents like methanol and ethanol can act as nucleophiles, especially at elevated temperatures, potentially leading to the formation of the corresponding methoxy or ethoxy derivative. This is a key consideration for long-term storage in these solvents or when heating reactions.

  • Basic Conditions: When converting to the free base, use a mild inorganic base. Stronger organic bases (e.g., triethylamine) could also act as nucleophiles.

  • pH Stability: The stability of the salt form is pH-dependent. At a certain pH (known as the pHmax), the solubility of the salt and the free base are equal. Shifting the pH can cause the salt to disproportionate into the free base, which might precipitate if it's not soluble in the medium.[12][13]

Diagram: Salt-Base Equilibrium

G Salt Perimidine-H⁺ Cl⁻ (Salt) - Polar - Crystalline Solid - Soluble in Polar Solvents Base Perimidine (Free Base) - Less Polar - Organic Molecule - Soluble in Organic Solvents Salt->Base + Base (e.g., NaHCO₃) - H₂O Base->Salt + HCl

Caption: The reversible conversion between the hydrochloride salt and its free base.

This technical guide provides a foundational framework for addressing the solubility challenges of this compound. By systematically applying these principles and protocols, researchers can effectively integrate this valuable chemical intermediate into a wide range of experimental workflows.

References
  • Enhancing solubility of poorly soluble drugs using various techniques. (2024). Toppr.[Link]

  • Methods of solubility enhancements | PPTX - Slideshare. [Link]

  • 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | C12H10Cl2N2 | CID 16187205 - PubChem. National Center for Biotechnology Information.[Link]

  • This compound - ChemTik Products. [Link]

  • Methods to boost solubility - IJSDR. International Journal of Scientific Development and Research.[Link]

  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. ResearchGate.[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. [Link]

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. Royal Society of Chemistry.[Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. Ovid Technologies.[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. National Center for Biotechnology Information.[Link]

  • Solubility of Organic Compounds. University of Toronto.[Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. National Center for Biotechnology Information.[Link]

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Technical Support Center: Troubleshooting HPLC Separation of Perimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of perimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of these unique heterocyclic compounds. Perimidines, as nitrogen-containing aromatic structures, often exhibit basic properties that can lead to specific chromatographic issues.[1][2] This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in established chromatographic principles.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical framework for diagnosing any HPLC problem. The following workflow illustrates a systematic approach to identifying and resolving chromatographic errors.

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Investigation Pathways cluster_3 Resolution start Observe Chromatographic Issue (e.g., Poor Peak Shape, RT Shift) isolate Isolate the Variable: - All Peaks Affected? - One Specific Peak? - Gradual or Sudden Change? start->isolate mobile_phase Mobile Phase Issues - pH Drift - Composition Error - Degassing Failure - Contamination isolate->mobile_phase All Peaks (Systemic) column Column & Hardware - Degradation/Void - Contamination - Frit Blockage - Guard Column Saturation isolate->column All Peaks (Systemic) method Method Parameters - Injection Solvent Mismatch - Column Overload - Inadequate Equilibration - Gradient Too Steep isolate->method Specific or All Peaks system HPLC System - Pump Malfunction - Leaks - Injector Seal Wear - Detector Lamp isolate->system All Peaks / No Peaks solution Implement Solution & Verify - Prepare Fresh Mobile Phase - Replace Column/Guard - Adjust Method - Perform System Maintenance mobile_phase->solution column->solution method->solution system->solution solution->start Re-evaluate

Caption: A logical workflow for diagnosing HPLC issues.

Troubleshooting Guide

This section addresses the most common and specific problems encountered during the analysis of perimidine derivatives.

Part 1: Poor Peak Shape

Poor peak shape is a frequent issue that can compromise quantification and resolution.[3] It typically manifests as peak tailing, fronting, or excessive broadening.

Question: Why are my perimidine peaks tailing, and how can I fix it?

Answer: Peak tailing for perimidine derivatives is most often caused by secondary interactions between the basic nitrogen atoms in your analyte and residual silanol groups on the silica-based stationary phase of the column. These silanols (Si-OH) can become ionized (Si-O⁻) and interact strongly with protonated basic analytes, delaying their elution and causing the characteristic tail.

Causality & Solution:

  • Silanol Interaction (Primary Cause):

    • Why it happens: At a typical mobile phase pH (e.g., 3-7), the basic perimidine is protonated (BH⁺), making it highly susceptible to ionic interactions with negatively charged silanols.

    • How to fix it:

      • Use a Mobile Phase Modifier: Add a competitive base, like 0.1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase.[4] These small amine molecules will preferentially interact with the active silanol sites, effectively "shielding" your analyte from them.

      • Increase Mobile Phase pH: Adjust the mobile phase pH to be 1.5-2 units above the pKa of your perimidine derivative.[5][6][7] This suppresses the ionization of the basic analyte (it remains in its neutral form, B), minimizing interactions with silanols. Ensure your column is stable at higher pH values; many modern columns are designed for this.[6]

      • Use an End-Capped Column: Select a high-quality, modern column with thorough end-capping (e.g., C18 or C8). End-capping treats the silica surface to reduce the number of accessible silanol groups.[5]

  • Column Overload:

    • Why it happens: Injecting too much sample mass can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing tailing.[3]

    • How to fix it: Reduce the injection volume or dilute your sample.[3][8]

  • Metal Chelation:

    • Why it happens: The nitrogen atoms in the perimidine structure can chelate with trace metal impurities (e.g., iron, nickel) present in the stainless-steel components of the HPLC or on the silica surface.

    • How to fix it: Add a chelating agent like 0.5 mM ethylenediaminetetraacetic acid (EDTA) to the mobile phase to bind these metal ions and prevent them from interacting with your analyte.

Question: My peaks are broad, not sharp. What's the cause?

Answer: Broad peaks indicate a loss of chromatographic efficiency. This can stem from issues both inside and outside the column.

Causality & Solution:

  • Extra-Column Volume:

    • Why it happens: Excessive volume from long tubing, large-volume detector cells, or loose fittings between the injector, column, and detector can cause the analyte band to spread before it even reaches the column.

    • How to fix it: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly tightened.

  • Injection Solvent Mismatch:

    • Why it happens: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 10% acetonitrile), the analyte band will not focus properly at the head of the column, leading to broadening.

    • How to fix it: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve your compound.

  • Column Degradation:

    • Why it happens: Over time, the packed bed of the column can settle, creating a void at the inlet. This void acts as a mixing chamber, causing peak broadening. This is more common when operating at high pH or temperature, which can dissolve the silica support.

    • How to fix it: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column likely needs to be replaced. Using a guard column can significantly extend the life of your analytical column by trapping contaminants.[3]

Part 2: Retention and Resolution Issues

Achieving consistent retention and adequate separation is the primary goal of any HPLC method.

Question: My retention times are shifting from one injection to the next. Why?

Answer: Retention time instability is a common problem that points to a lack of equilibrium or consistency in the HPLC system.[9]

Causality & Solution:

  • Inadequate Column Equilibration:

    • Why it happens: If you are running a gradient, the column needs sufficient time to return to the initial mobile phase conditions before the next injection. If not fully equilibrated, the starting conditions will be inconsistent, causing retention times to drift (usually to earlier times).

    • How to fix it: Ensure your method includes an equilibration period of at least 10-15 column volumes after each run.

  • Mobile Phase Preparation:

    • Why it happens: Minor variations in mobile phase composition, especially the pH of the buffer, can cause significant shifts in the retention of ionizable compounds like perimidines.[7][10] Buffers can also lose their effectiveness over time.

    • How to fix it: Prepare mobile phases fresh daily.[11] When preparing a buffered mobile phase, always measure and adjust the pH of the aqueous portion before adding the organic solvent.[6] Use a calibrated pH meter.

  • Temperature Fluctuations:

    • Why it happens: Column temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. An unstable ambient lab temperature can lead to drifting retention times.

    • How to fix it: Use a column oven to maintain a consistent and stable temperature (e.g., 30-40 °C).[11]

Question: I can't separate two of my perimidine derivatives. How can I improve the resolution?

Answer: Improving resolution requires changing the selectivity of your chromatographic system. This involves modifying the mobile phase or stationary phase to alter the relative retention of the co-eluting peaks.

Causality & Solution:

  • Optimize Mobile Phase pH:

    • Why it happens: Changing the mobile phase pH is a powerful tool for altering the selectivity of ionizable compounds.[7][10] If your co-eluting perimidines have different pKa values, adjusting the pH can change their ionization state differently, leading to changes in retention and potentially achieving separation.

    • How to fix it: Screen a range of pH values. For basic compounds, starting at a low pH (e.g., 2.5-3.5) and a high pH (e.g., 7.5-8.5) can reveal significant selectivity differences.[6]

  • Change the Organic Solvent:

    • Why it happens: Different organic solvents (e.g., acetonitrile vs. methanol) interact differently with analytes and the stationary phase, offering different selectivity. Acetonitrile is generally a stronger solvent with lower viscosity, while methanol can offer unique hydrogen bonding interactions.[4][12]

    • How to fix it: If your current method uses acetonitrile, try developing a method with methanol, or vice-versa.[12]

  • Adjust the Gradient Slope:

    • Why it happens: In a gradient elution, a shallower gradient (a smaller change in %B over a longer time) increases the run time but often improves the resolution of closely eluting peaks.

    • How to fix it: Decrease the slope of your gradient around the time your target peaks are eluting. For example, change from a 5-95% B in 10 minutes to a 5-95% B in 20 minutes.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase pH when analyzing perimidine derivatives?

For initial method development with basic compounds like perimidines, it is often best to start at a low pH (e.g., 2.5-3.5 using a formic acid or phosphate buffer).[6] At this pH, the silanol groups on the column are protonated (less active), and the basic analytes are fully protonated, leading to predictable behavior.[6] Alternatively, working at a high pH (e.g., >8, ensuring column compatibility) where the perimidine is in its neutral form can also provide excellent peak shape and retention.[5][7]

Q2: How should I choose a column for separating perimidine derivatives?

Start with a modern, high-purity, end-capped C18 or C8 column. These are versatile and provide good hydrophobic retention.[5] Columns with a high carbon load are often suitable for basic compounds.[5] If peak tailing persists even after mobile phase optimization, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or an embedded polar group (PEG) phase, which can offer different selectivity and reduce silanol interactions.

Q3: What are the best practices for preparing samples of perimidine derivatives for HPLC?

Always filter your samples through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[11] As mentioned earlier, dissolve the sample in your initial mobile phase whenever possible to ensure good peak shape. If the compound is not soluble, use the weakest possible solvent.

Q4: My perimidine derivative is chiral. What are the key considerations for its separation?

Chiral separation requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely applicable and have shown success with heterocyclic and piperidine derivatives.[13][14] The mobile phase is often a non-polar solvent system (normal phase), such as hexane/isopropanol, often with a small amount of an amine modifier like DEA to improve peak shape.[13] In some cases, pre-column derivatization with a chiral or chromophore-containing agent may be necessary to improve separation or detection.[13][15]

Key Experimental Protocols

Protocol 1: Step-by-Step HPLC Method Development for Perimidine Derivatives

This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method.

  • Analyte Characterization:

    • Determine the pKa and logP of your perimidine derivative(s) if possible. This will guide pH and solvent selection.

    • Assess the analyte's solubility in common HPLC solvents (Water, Acetonitrile, Methanol).

  • Initial Column & Mobile Phase Selection:

    • Column: Select a C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8).[16]

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis, set to the λmax of the perimidine derivative.

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

  • Evaluation and Optimization:

    • Analyze the scouting run. Is the peak retained? Is the peak shape acceptable?

    • If retention is poor: Consider a mobile phase with higher pH (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) to analyze the neutral form.

    • If peak shape is poor: Add an amine modifier (0.1% DEA) or switch the organic solvent to Methanol.[4]

    • If resolution is poor: Adjust the gradient slope. Once the approximate elution time is known, create a shallower gradient around that point (e.g., increase from 40% to 60% B over 15 minutes instead of 5 minutes).

Protocol 2: System Suitability Test (SST)

Perform this test before any sample analysis to ensure the system is performing correctly.

  • Prepare a System Suitability Solution: This should be a standard solution of your perimidine derivative at a known concentration.

  • Perform 5-6 Replicate Injections.

  • Evaluate the Following Parameters:

    • Retention Time Repeatability: The relative standard deviation (RSD) should be < 1%.

    • Peak Area Repeatability: The RSD should be < 2%.

    • Tailing Factor (Asymmetry): Should be between 0.9 and 1.5.

    • Theoretical Plates (N): Should be > 2000 for a standard column.

  • Acceptance Criteria: If all parameters meet the pre-defined criteria, the system is ready for analysis. If not, troubleshoot the system using the guide above before proceeding.

Data & Reference Tables

Table 1: Recommended Starting Conditions for Perimidine Analysis
ParameterRecommendation 1 (Low pH)Recommendation 2 (High pH)Rationale
Column C18, C8 (fully end-capped)pH-stable C18, C8C18 provides good hydrophobic retention. High pH requires a chemically stable stationary phase.
Mobile Phase A 0.1% Formic Acid or TFA in Water10-20 mM Ammonium Bicarbonate/FormateLow pH protonates silanols.[16] High pH neutralizes basic analytes.[5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile often gives sharper peaks; Methanol offers different selectivity.[4]
Detector UV-Vis (at λmax) or MSUV-Vis (at λmax) or MSPerimidines are chromophoric. MS is useful for identification.
Temperature 30 - 40 °C30 - 40 °CImproves efficiency and reduces viscosity.
Table 2: Common Mobile Phase Additives and Their Function
AdditiveTypical ConcentrationPrimary Function
Formic Acid (FA) 0.05 - 0.1%Acidic modifier, protonates analytes, good for MS.[16]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent, improves peak shape for bases but can suppress MS signal.[16]
Triethylamine (TEA) 0.1 - 0.5%Competitive base, masks active silanol sites to reduce peak tailing.[4]
Ammonium Bicarbonate 10 - 20 mMVolatile buffer for high pH applications, compatible with MS.
EDTA 0.5 mMChelating agent, binds trace metals to prevent analyte chelation and peak tailing.

References

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Phenomenex. (2025, June 6).
  • LCGC International.
  • Nacalai Tesque. T1. Poor peak shape - Obrnuta faza.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • BenchChem.
  • Agilent.
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • YMC.
  • ResearchGate. (2020, June 15). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine.
  • Chromatography Today. Solving Common Errors in HPLC.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Quora. (2021, June 5). How does pH affect the results of HPLC results?
  • PubMed.
  • PubMed Central.
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  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Amanote Research. (PDF)
  • PubMed Central. (2018, September 6). Synthesis of Novel VO(II)
  • ACS Publications. Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
  • ResearchGate. (2025, August 10). (PDF) Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance.
  • PubMed Central. (2020, August 10).
  • Scientific Research Publishing. (2015, December 12). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance.
  • ResearchGate. (2025, October 25). (PDF)
  • PubMed. Development and validation of RP-HPLC-fluorescence method for quantitative determination of quinidine, a probe substrate for P-glycoprotein inhibition assay using Caco-2 cell monolayer.
  • IJPPR. (2016, July 25). Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug.
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Preventing decomposition of 2-(chloromethyl)-1H-perimidine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(chloromethyl)-1H-perimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. As a reactive heterocyclic compound, its proper storage and handling are paramount for reproducible and reliable experimental outcomes. This document provides in-depth, experience-driven guidance on preventing decomposition, troubleshooting potential issues, and implementing best practices.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, it is crucial to maintain the compound in a tightly sealed container at -20°C.[1] This minimizes thermal degradation and slows down potential solid-state reactions. The container should be placed in a desiccator or a controlled low-humidity environment to prevent moisture ingress, which is a key factor in decomposition.[2]

Q2: I've just received a shipment of this compound that was shipped at ambient temperature. Is it still viable?

Shipping at ambient temperature for short durations is a common practice and generally does not compromise the compound's integrity.[1] However, upon receipt, it is imperative to immediately transfer the compound to the recommended long-term storage conditions (-20°C, dry environment) to preserve its stability.

Q3: What are the primary pathways of decomposition for this compound?

The main decomposition pathway for this compound is hydrolysis. The chloromethyl group is susceptible to nucleophilic attack by water, which leads to the displacement of the chloride ion and the formation of the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-1H-perimidine.[2][3][4] This reactivity is a known characteristic of chloromethylated heterocyclic compounds.[3][4]

Q4: Are there any solvents that should be avoided when preparing stock solutions?

Yes. Protic and nucleophilic solvents should be avoided for anything other than immediate use in a reaction. This includes water, methanol, ethanol, and any solvents containing amines.[4] These solvents can directly react with the chloromethyl group, leading to rapid degradation of the compound.[4] For preparing stock solutions for short-term storage, aprotic, non-nucleophilic solvents such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended.[4] However, even in these solvents, it is best practice to prepare solutions fresh.

Q5: What are the visual signs of decomposition?

While not always apparent, visual signs of degradation can include a change in color, often to a darker yellow or brown hue, and a change in the physical state, such as clumping or melting, which could indicate the presence of impurities or degradation products. If any of these changes are observed, the purity of the compound should be verified before use.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the potential decomposition of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Poor or no yield in a reaction where this compound is a starting material.

  • Appearance of unexpected side products in your reaction mixture.

  • Variability in results between different batches of the compound.

Troubleshooting Workflow:

Caption: Troubleshooting logic for inconsistent experimental results.

Causality Behind the Workflow:

  • Verify Storage Conditions: The first and most common cause of decomposition is improper storage. Confirm that the compound has been consistently stored at -20°C in a dry, dark environment.

  • Check Compound Age: Even under ideal conditions, very old batches may show some degradation. If the compound is several years old, its purity should be questioned.

  • Perform Purity Analysis: This is the definitive step. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for accurately assessing purity.[1] The appearance of new peaks, particularly one corresponding to the hydrolyzed product, is a clear sign of degradation. Proton NMR can also be used to check for the presence of impurities.

  • Actionable Solutions: If degradation is confirmed, the batch should be properly discarded, and a new, fresh batch should be used. If the compound is found to be pure, the source of the inconsistent results lies elsewhere in your experimental setup.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)

Symptoms:

  • When preparing a solution for an experiment, you observe new peaks in your analytical trace that are not present in the reference spectrum.

Potential Causes and Solutions:

Observation Potential Cause Recommended Action
New peak with a mass corresponding to the addition of a water molecule and loss of HCl.Hydrolysis: The compound has reacted with moisture.Prepare solutions fresh using anhydrous solvents. Store stock solutions at -80°C for no longer than six months, or at -20°C for no longer than one month, and aliquot to avoid freeze-thaw cycles.[4]
New peak with a mass corresponding to the addition of a solvent molecule (e.g., methanol) and loss of HCl.Solvolysis: The compound has reacted with a nucleophilic solvent.Use only aprotic, non-nucleophilic solvents like anhydrous DMF or DMSO for stock solutions.[4]
A general broadening of peaks or the appearance of a complex mixture of new peaks.Extensive Decomposition: The compound may have been exposed to harsh conditions (e.g., high heat, strong acids/bases).Discard the current batch and obtain a fresh supply. Review handling and storage procedures to prevent recurrence.

Part 3: Best Practices for Storage and Handling

Adherence to these protocols will ensure the long-term stability and integrity of your this compound.

Protocol 1: Recommended Storage Conditions
Parameter Condition Rationale
Temperature -20°C (long-term) or 4°C (short-term)[1]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[5]Protects against atmospheric moisture and oxygen.
Container Tightly sealed, opaque or amber glass vial.Prevents ingress of moisture and protects from light.[6]
Environment Inside a desiccator or a controlled low-humidity cabinet.Minimizes exposure to water vapor.
Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous, aprotic solvents such as DMF or DMSO.[4]

  • Preparation: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon) to minimize exposure to moisture.

  • Storage:

    • For short-term storage (up to one month), store at -20°C.[4]

    • For longer-term storage (up to six months), store at -80°C.[4]

    • Crucially, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4]

Protocol 3: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a method to assess the stability of this compound.

Objective: To separate the parent compound from potential degradation products, primarily the hydrolyzed derivative.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or another suitable modifier.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).

  • Forced Degradation: To validate the method's stability-indicating properties, subject the compound to forced degradation under acidic, basic, and oxidative conditions.[7] This will generate the degradation products and confirm the method's ability to separate them from the parent peak.

Caption: Recommended workflow for handling and storage.

By implementing these guidelines, you can significantly mitigate the risk of decomposition and ensure the quality and reliability of your experimental work with this compound.

References

  • A Comparative Stability Assessment of Perimidine Derivatives: A Guide for Researchers. Benchchem.
  • The Hydrolysis of Chloromethyl Aryl Sulfides. datapdf.com.
  • This compound Safety Data Sheets. Echemi.
  • Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles. ResearchGate. Available from: [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. MDPI. Available from: [Link]

  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
  • Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. Available from: [Link]

  • An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Benchchem.
  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available from: [Link]

  • Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem.
  • Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. NIH. Available from: [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. PubMed. Available from: [Link]

  • This compound. Molecular Database - Moldb. Available from: [Link]

  • Preparation of perimidine derivatives. ResearchGate. Available from: [Link]

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  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. . Available from: [Link]

  • Synthesis and Biological Activity of oxo-7H-benzo[e]perimidine-4-carboxylic Acid Derivatives as Potent, Nonpeptide Corticotropin Releasing Factor (CRF) Receptor Antagonists. PubMed. Available from: [Link]

  • Stability and proper storage conditions for aziridine compounds. Benchchem.
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Technical Support Center: Characterization of Reactive Perimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of reactive perimidine intermediates. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and characterizing these transient species. Perimidine intermediates are notoriously unstable, making their structural elucidation a significant challenge. This guide provides in-depth, field-proven insights to help you troubleshoot common experimental hurdles and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why are perimidine intermediates so difficult to characterize?

A1: The primary challenge lies in their inherent instability. The formation of the perimidine ring system proceeds through intermediates, such as Schiff bases and cyclic hemiaminals, which are often transient and prone to rapid subsequent reactions or decomposition.[1] Their short lifetimes make isolation and characterization using conventional techniques difficult.[2]

Q2: What are the most common degradation pathways for perimidine intermediates?

A2: Degradation can occur through several pathways, including hydrolysis of imine bonds, oxidation (especially if the reaction is not performed under an inert atmosphere), and polymerization. The specific pathway is highly dependent on the reaction conditions, such as pH, temperature, and the presence of nucleophiles or electrophiles.[3][4]

Q3: What is the general strategy for characterizing a suspected perimidine intermediate?

A3: A multi-pronged approach is most effective. This typically involves in situ analytical techniques to observe the intermediate as it is formed in the reaction mixture.[5][6] Low-temperature studies can help to slow down the reaction and increase the lifetime of the intermediate. When direct observation is not possible, trapping experiments can be employed to convert the intermediate into a more stable, characterizable derivative.[7]

Q4: Can computational chemistry aid in the characterization of these intermediates?

A4: Absolutely. Computational methods are a powerful complementary tool. Density functional theory (DFT) calculations, for example, can predict the structures, energies, and spectroscopic properties (like NMR chemical shifts) of potential intermediates. This information can help to interpret experimental data and support the identification of transient species that are difficult to observe directly.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for real-time reaction monitoring and structural elucidation of intermediates.[5][8][9] However, the instability of perimidine intermediates can lead to several challenges.

Problem Potential Causes Troubleshooting Solutions & Rationale
Broad or disappearing signals - Chemical exchange between the intermediate and other species (reactants, products, solvent).- Paramagnetic impurities.- Low concentration of the intermediate.- Variable Temperature (VT) NMR: Lowering the temperature can slow down exchange processes, leading to sharper signals. This helps to resolve distinct peaks for the intermediate.- Use of High-Purity Solvents and Reagents: Ensure all materials are free from paramagnetic metals.- Increase Analyte Concentration: If possible, use more concentrated samples to improve the signal-to-noise ratio.
Complex, overlapping spectra - Presence of multiple intermediates or side products.- Dynamic equilibria.- 2D NMR Techniques (COSY, HSQC, HMBC): These experiments can help to resolve overlapping signals and establish connectivity between protons and carbons, aiding in the structural assignment of the intermediate.[6]- Selective 1D NOE Experiments: Can help to establish spatial relationships between protons, providing further structural clues.
No observable signals for the intermediate - Very short lifetime of the intermediate.- Very low concentration of the intermediate.- In situ Monitoring: Set up the reaction directly in the NMR tube and acquire spectra at regular intervals to capture the transient species.[9]- Flow NMR: For very fast reactions, flow chemistry coupled with NMR can allow for the detection of short-lived intermediates by precisely controlling reaction times.[2][9]- Use of Deuterated Solvents: This is standard practice but crucial for minimizing solvent signals that could obscure the signals of the intermediate.
Experimental Workflow for In Situ NMR Monitoring

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_reactants Prepare reactant solutions in deuterated solvent prep_nmr_tube Place one reactant in NMR tube prep_reactants->prep_nmr_tube prep_syringe Load second reactant into a syringe prep_reactants->prep_syringe place_tube Place NMR tube in spectrometer prep_nmr_tube->place_tube inject Inject second reactant to initiate reaction prep_syringe->inject shim_lock Lock and shim the sample place_tube->shim_lock acquire_t0 Acquire t=0 spectrum shim_lock->acquire_t0 acquire_t0->inject acquire_series Acquire spectra at regular time intervals inject->acquire_series process_spectra Process and phase the spectral series acquire_series->process_spectra identify_signals Identify new signals corresponding to intermediate(s) process_spectra->identify_signals kinetic_analysis Plot signal integrals vs. time for kinetic analysis identify_signals->kinetic_analysis G start Reaction Mixture Containing Suspected Intermediate soft_ionization Analyze via Soft Ionization MS (e.g., ESI-MS) start->soft_ionization parent_ion Observe Potential Parent Ion (M+H)+ or (M-H)- soft_ionization->parent_ion no_parent_ion No Parent Ion Observed soft_ionization->no_parent_ion If not observed hrms Confirm Elemental Composition with HRMS parent_ion->hrms msms Perform Tandem MS (MS/MS) on Parent Ion parent_ion->msms troubleshoot Troubleshoot: - Change ionization method - Use trapping agent - In-source CID no_parent_ion->troubleshoot structure_confirm Correlate with Proposed Intermediate Structure hrms->structure_confirm fragmentation Analyze Fragmentation Pattern msms->fragmentation fragmentation->structure_confirm

Caption: Decision tree for identifying intermediates with MS.

Troubleshooting Guide: X-ray Crystallography

Obtaining a single crystal of a reactive intermediate is the "gold standard" for structural characterization but is often the most challenging. [10]

Problem Potential Causes Troubleshooting Solutions & Rationale
Inability to form crystals - The intermediate is too unstable in solution to crystallize.- The intermediate is not pure enough. - Low-Temperature Crystallization: Set up crystallization trials at low temperatures (-20°C or lower) to slow down degradation.- Use of a Stabilizing Ligand/Counter-ion: If the intermediate is ionic, the choice of counter-ion can significantly impact crystal packing and stability.- Rapid Crystallization Techniques: Techniques like microseeding or rapid solvent evaporation might yield crystals before the intermediate decomposes.
Crystal decomposes upon isolation or exposure to X-rays - The intermediate is sensitive to air, moisture, or radiation. - Cryo-crystallography: Flash-cool the crystal in a stream of liquid nitrogen. The cryogenic temperatures will halt decomposition and protect the crystal from radiation damage during data collection.<[8]br>- Inert Atmosphere Handling: Handle all crystals in a glovebox or under an inert atmosphere to prevent decomposition.

| Poor diffraction quality | - The crystal is disordered or has low crystallinity. | - Annealing: In some cases, briefly warming a cryo-cooled crystal and re-cooling it can improve crystal order.- Screening Different Crystallization Conditions: Systematically vary solvents, precipitants, and concentrations to find conditions that yield higher quality crystals. |

Stabilization Strategies for Crystallography

G intermediate Reactive Perimidine Intermediate stabilization Stabilization Strategies Low Temperature Trapping Agent Matrix Isolation intermediate->stabilization crystal Single Crystal for XRD stabilization:low->crystal stabilization:trap->crystal stabilization:matrix->crystal

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-1H-perimidine and 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, 2-(chloromethyl)benzimidazole and 2-(chloromethyl)-1H-perimidine are pivotal intermediates. Their utility stems from the reactive chloromethyl group, which acts as an electrophilic handle for introducing the benzimidazole or perimidine moiety into larger molecular architectures via nucleophilic substitution.[1][2] Benzimidazoles are a well-established pharmacophore in numerous FDA-approved drugs, while the extended aromatic system of perimidines offers unique photophysical and biological properties.[3][4]

This guide provides an in-depth comparison of the reactivity of these two key building blocks. We will dissect their structural and electronic differences, propose a standardized experimental framework for direct comparison, and interpret the expected outcomes. The objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of their relative reactivity, enabling more informed decisions in synthetic strategy and reaction design.

Theoretical Framework: Structural and Electronic Factors Governing Reactivity

The reactivity of the C-Cl bond in both molecules is fundamentally governed by the electrophilicity of the methylene carbon atom and the stability of the transition state during nucleophilic attack. While both are "activated" benzylic-type halides, the nature of the attached heterocyclic system introduces critical differences.

2-(Chloromethyl)benzimidazole features a bicyclic structure where a benzene ring is fused to an imidazole ring.[1] The imidazole moiety contains two nitrogen atoms, one pyrrole-type and one pyridine-type. This arrangement creates a π-deficient character in the imidazole ring, which exerts an inductive electron-withdrawing effect on the attached chloromethyl group. This effect polarizes the C-Cl bond, increasing the partial positive charge on the methylene carbon and making it highly susceptible to nucleophilic attack.

2-(Chloromethyl)-1H-perimidine , in contrast, is a larger, tricyclic heteroaromatic system. It consists of a pyrimidine ring fused to a naphthalene core at the peri-positions.[4][5] This extended π-system is more electron-rich and polarizable than the benzimidazole core. Perimidine is known to possess both π-excessive and π-deficient characteristics.[5] The lone pair of electrons from the pyrrole-like nitrogen participates extensively in the π-system of the molecule.[4] This greater electron delocalization is poised to have a more profound influence on the stability of the SN2 transition state. It can more effectively stabilize the build-up of partial negative charge on the leaving group and the developing bond with the nucleophile.

Based on this, we can hypothesize that the extended, more polarizable π-system of the perimidine ring will offer greater stabilization to the SN2 transition state compared to the benzimidazole ring. This should translate to a faster reaction rate for 2-(chloromethyl)-1H-perimidine.

G cluster_0 2-(Chloromethyl)benzimidazole cluster_1 2-(Chloromethyl)-1H-perimidine benzimidazole b_label Benzene ring fused to an imidazole ring. The C-Cl bond is activated by the electron-withdrawing heterocycle. perimidine p_label Pyrimidine ring fused to a naphthalene core. Extended π-system offers greater transition state stabilization.

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A Comparative Guide to the Antifungal Activity of Perimidine and Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. This necessitates an urgent and continuous search for novel antifungal agents with improved efficacy, broader spectrums of activity, and novel mechanisms of action. Within the vast landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds for drug discovery. This guide provides a comparative analysis of two such promising classes: perimidines and benzimidazoles . We will delve into their mechanisms of action, compare their fungicidal efficacy with supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in mycology and drug development.

The Chemical Scaffolds: An Introduction

Perimidines and benzimidazoles are bicyclic aromatic heterocycles. While both feature a six-membered benzene ring fused to a five-membered nitrogen-containing ring, their core structures and resulting chemical properties differ significantly.

  • Benzimidazole: Consists of a benzene ring fused to an imidazole ring. This scaffold is a structural bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets. It is the core structure of several established anthelmintic drugs (e.g., albendazole) and has been extensively investigated for its broad-spectrum antimicrobial properties.[1][2]

  • Perimidine: Comprises a naphthalene ring system fused with a pyrimidine ring at the peri-position.[3] This unique arrangement results in a more extended, planar π-system compared to benzimidazole, influencing its molecular interaction capabilities.[3][4] Perimidine derivatives are being explored for a variety of pharmacological activities, including antifungal and antimicrobial effects.[5]

G cluster_benzimidazole Benzimidazole Core cluster_perimidine Perimidine Core benz Benzimidazole benz_img peri Perimidine peri_img

Core chemical structures of Benzimidazole and Perimidine.

Mechanisms of Antifungal Action: Divergent Strategies

The structural differences between these two scaffolds lead to distinct and, in some cases, multifaceted mechanisms of antifungal action.

Benzimidazole Derivatives: From Microtubules to Membranes

Historically, the primary antifungal and anthelmintic mechanism of benzimidazoles was established as the disruption of microtubule assembly.[6]

  • Tubulin Polymerization Inhibition: Benzimidazole compounds bind to β-tubulin, a subunit of microtubules.[7] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for critical cellular processes like mitosis (nuclear division) and intracellular transport.[6] The disruption of the mitotic spindle ultimately arrests the cell cycle and leads to fungal cell death.

However, recent research has unveiled a paradigm shift, with novel benzimidazole derivatives demonstrating potent antifungal activity through an entirely different pathway:

  • Ergosterol Biosynthesis Inhibition: Newer classes of benzimidazoles have been shown to inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[8][9] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion, coupled with the accumulation of toxic sterol precursors, compromises membrane integrity and function, leading to cell lysis.[10] This mechanism is the same as that of the widely used azole antifungal drugs (e.g., fluconazole, voriconazole).[11]

Perimidine Derivatives: Targeting Essential Biosynthesis

While research into the precise antifungal mechanisms of perimidines is less extensive than for benzimidazoles, the available evidence points towards the disruption of fundamental biosynthetic pathways. The perimidine scaffold is a fused analog of pyrimidine, a critical component of nucleic acids.

  • Pyrimidine Biosynthesis Inhibition: The most promising proposed mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH).[12] This enzyme catalyzes a crucial step in the de novo biosynthesis of pyrimidines.[12] By inhibiting DHODH, perimidine-related compounds (orotomides) effectively starve the fungal cell of essential building blocks (like uridine and cytosine) required for DNA, RNA, and phospholipid synthesis, leading to cell cycle arrest and death.[12] This represents a novel and highly attractive target for antifungal therapy.

  • DNA Intercalation: The planar, aromatic nature of the perimidine ring system also suggests a potential for DNA intercalation. This mechanism, more commonly associated with anticancer agents, involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately triggering apoptosis.

G cluster_benz Benzimidazole MOA cluster_peri Perimidine MOA BZD Benzimidazole Derivative Tubulin β-Tubulin BZD->Tubulin Binds Erg11 Lanosterol 14α-demethylase (ERG11) BZD->Erg11 Inhibits Microtubule Microtubule Assembly Tubulin->Microtubule Blocks Ergosterol Ergosterol Synthesis Erg11->Ergosterol Blocks Cell Division Arrest Cell Division Arrest Microtubule->Cell Division Arrest Membrane Disruption Membrane Disruption Ergosterol->Membrane Disruption PER Perimidine Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) PER->DHODH Inhibits DNA Fungal DNA PER->DNA Intercalates (Proposed) Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Blocks Replication DNA Replication/ Transcription DNA->Replication Disrupts Nucleic Acid Depletion Nucleic Acid Depletion Pyrimidine->Nucleic Acid Depletion Cell Death Cell Death Replication->Cell Death

Antifungal mechanisms of Benzimidazole and Perimidine derivatives.

Comparative Efficacy: A Data-Driven Analysis

The most critical measure of an antifungal agent's potential is its efficacy, quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. A lower MIC value indicates higher potency.

The following table summarizes representative MIC data from published studies for various benzimidazole and perimidine derivatives against clinically relevant fungal pathogens.

Compound ClassDerivative ExampleFungal StrainMIC (µg/mL)Reference
Benzimidazole 1-Decyl-1H-benzo[d]imidazoleCandida albicans2 - 256[9]
1-Nonyl-1H-benzo[d]imidazoleCandida albicans0.5 - 256[9]
Benzimidazole-triazole Hybrid (6b)Candida glabrata0.97[13][14]
Benzimidazole-triazole Hybrid (6i)Candida glabrata0.97[13][14]
Benzimidazole-oxadiazole HybridCandida albicans3[2]
MebendazoleAspergillus niger10[2]
MebendazoleCandida albicans10[2]
Perimidine Perylene Bisimide (Ammonium salt 5)Candida albicans~1.3 (2.1 µM)[15]
Perylene Bisimide (Ammonium salt 5)Candida tropicalis~1.3 (2.1 µM)[15]
Perylene Bisimide (Ammonium salt 5)Cryptococcus neoformans~1.3 (2.1 µM)[15]
Perylene Bisimide (Ammonium salt 5)Fusarium spp.~1.3 (2.1 µM)[15]
5-Fluorocytosine (Pyrimidine Analog)Candida spp.Varies[16]

Analysis of Efficacy:

  • Benzimidazoles have demonstrated a broad range of activities. Simple alkylated derivatives show moderate to good activity, while more complex hybrids, such as those incorporating triazole or oxadiazole moieties, exhibit potent activity with MIC values dropping into the low microgram and even sub-microgram per milliliter range.[2][9][13][14] Notably, certain derivatives show high efficacy against azole-resistant species like Candida glabrata.[13][14]

  • Perimidines , particularly functionalized derivatives like amphiphilic perylene bisimides, show very promising and potent broad-spectrum activity.[15] The reported MIC values in the low single-digit µM range against Candida, Cryptococcus, and even filamentous fungi like Fusarium are highly significant.[15] The activity of these compounds against azole-resistant C. tropicalis further underscores their potential.[15]

  • Comparative Insight: While direct, side-by-side studies are rare, the existing data suggests that optimized derivatives from both classes can achieve high potency, often comparable or superior to existing clinical agents. The development of hybrid molecules appears to be a particularly effective strategy for enhancing the antifungal power of the benzimidazole core. For perimidines, exploring substitutions that enhance solubility and cell penetration seems key to unlocking their intrinsic activity.

Experimental Protocol: Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal efficacy data, standardized methodologies are crucial. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[17][18]

Workflow: Broth Microdilution Method (CLSI M27/M38)

This protocol is a self-validating system because it includes positive (drug-free) and negative (inoculum-free) controls, ensuring that any observed inhibition is due to the test compound and not other factors like contaminated media or non-viable inocula.

G cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading p1 Prepare stock solutions of test compounds in DMSO p3 Prepare RPMI-1640 assay medium p2 Prepare standardized fungal inoculum (0.5 McFarland) a1 Dispense medium to 96-well microtiter plate p3->a1 a2 Perform 2-fold serial dilutions of compounds across plate a1->a2 a3 Add standardized inoculum to each well a2->a3 a4 Include Growth Control (no drug) & Sterility Control (no inoculum) a3->a4 Controls r1 Incubate at 35°C for 24-48 hours a4->r1 r2 Visually or spectrophotometrically read the plate for growth r1->r2 r3 Determine MIC: Lowest concentration with significant growth inhibition r2->r3

Workflow for the CLSI Broth Microdilution Antifungal Susceptibility Test.

Step-by-Step Methodology:

  • Preparation of Antifungal Agents:

    • Rationale: Accurate stock solutions are fundamental to accurate final concentrations. DMSO is a common solvent for solubilizing hydrophobic compounds.

    • Procedure: Dissolve the synthesized perimidine or benzimidazole derivatives in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Rationale: A standardized starting number of fungal cells is essential for reproducibility. The 0.5 McFarland turbidity standard provides a consistent cell density.

    • Procedure: From a fresh 24-48 hour culture on agar (e.g., Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration specified by CLSI guidelines (e.g., 0.5-2.5 x 10³ CFU/mL).[19][20]

  • Plate Preparation and Dilution:

    • Rationale: Serial two-fold dilutions create a concentration gradient, allowing for the precise determination of the minimum concentration that inhibits growth.

    • Procedure: In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells. Add a specific volume of the stock drug solution to the first well and perform serial two-fold dilutions across the plate. The final column should be a drug-free growth control. A separate well with medium only serves as a sterility control.

  • Inoculation and Incubation:

    • Rationale: The standardized inoculum is added to expose the fungi to the various drug concentrations. Incubation provides the necessary time for growth to occur in non-inhibitory conditions.

    • Procedure: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This halves the drug concentration in each well to the final desired test concentration. Incubate the plate at 35°C for 24-48 hours.[21]

  • MIC Determination:

    • Rationale: The endpoint determines the MIC. For most compounds, this is the complete absence of visible growth. For azoles and some other fungistatic agents, a significant reduction (≥50%) in growth compared to the control is used.[22]

    • Procedure: After incubation, examine the plate visually or with a microplate reader. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth (or significant growth inhibition) as compared to the drug-free growth control well.

Conclusion and Future Outlook

Both benzimidazole and perimidine scaffolds represent highly valuable starting points for the development of new antifungal agents.

  • Benzimidazoles are a well-established class with a proven track record. The discovery of derivatives that inhibit ergosterol biosynthesis has revitalized interest in this scaffold, providing a clinically validated mechanism of action to build upon. Future work will likely focus on creating hybrid molecules that optimize binding to fungal-specific targets while minimizing off-target effects in humans.

  • Perimidines are a comparatively less explored but equally promising class. Their potential to act via novel mechanisms, such as the inhibition of pyrimidine biosynthesis, makes them particularly exciting candidates for overcoming existing drug resistance.[5][12] Significant opportunities exist in synthesizing and screening diverse perimidine libraries to establish robust structure-activity relationships and confirm their primary antifungal targets.

For drug development professionals, the key takeaway is that both heterocyclic families offer fertile ground for innovation. A multipronged approach, involving the synthesis of novel derivatives, rigorous evaluation using standardized protocols like the CLSI broth microdilution method, and in-depth mechanistic studies, will be essential to translate the chemical potential of these scaffolds into clinically effective antifungal therapies.

References

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  • Allen, D., et al. (1971). Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. Journal of Bacteriology.
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  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances. [Link]

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  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016). ResearchGate. [Link]

  • Medical Notes. (2024). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. [Link]

  • Yurttaş, L., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. [Link]

  • Farghaly, T. A., et al. (2020). Synthesis and Reactions of Perimidines and Their Fused Systems. Current Organic Chemistry. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Kuhn, N., et al. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy. [Link]

  • Yurttaş, L., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. PMC. [Link]

  • Rezaei, Z., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences. [Link]

  • Farghaly, T. A., et al. (2020). Synthesis and Reactions of Perimidines and Their Fused Systems. ResearchGate. [Link]

  • Antifungal activity of compounds 28-53 (MIC in µg/mL). ResearchGate. [Link]

  • Agarwal, S., & Kumar, P. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. PubMed. [Link]

  • Agarwal, S., & Kumar, P. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. PMC. [Link]

  • Ortiz-Pérez, L. J., et al. (2021). Antifungal Activity of Amphiphilic Perylene Bisimides. PMC. [Link]

  • Tawara, S., et al. (1998). Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. Journal of Clinical Microbiology. [Link]

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  • Mechanisms of action of the antifungal drugs. (n.d.). ResearchGate. [Link]

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  • Evaluation of the antimicrobial and fungicidal activity of nucleoside derivatives. (2024). ResearchGate. [Link]

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A Comparative Guide to 2-(chloromethyl)-1H-perimidine hydrochloride and Other Alkylating Agents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic introduction of molecular fragments is a cornerstone of modern synthesis. Alkylating agents are fundamental tools in this endeavor, yet their selection is a critical decision point that profoundly impacts reaction efficiency, selectivity, and the viability of a synthetic route. This guide provides an in-depth comparison of 2-(chloromethyl)-1H-perimidine hydrochloride against a backdrop of conventional alkylating agents, offering field-proven insights and experimental context to inform your choice of reagent.

Introduction: The Strategic Role of Alkylation in Drug Discovery

Alkylation, the transfer of an alkyl group from one molecule to another, is a foundational transformation in organic chemistry. In the context of drug discovery, it is a primary method for modifying scaffolds to enhance potency, modulate selectivity, improve pharmacokinetic profiles, and create novel intellectual property.[1][2] Alkylating agents themselves form a major class of anticancer therapeutics by covalently modifying DNA, which underscores the power of this chemical reactivity.[3][4]

The choice of an alkylating agent is governed by a delicate balance of reactivity and selectivity. Overly reactive agents can lead to poor chemoselectivity and unwanted side reactions, while less reactive agents may require harsh conditions that are incompatible with complex molecules. This guide focuses on this compound, a reagent that not only acts as an alkylating agent but also introduces the perimidine moiety—a versatile and biologically relevant N-heterocyclic scaffold known for its applications in materials science and medicinal chemistry.[5]

Profile of the Reagent: this compound

This compound (CAS No. 109735-97-9) is a heterocyclic building block characterized by a reactive chloromethyl group attached to the C2 position of the perimidine core.[6] The perimidine structure is a tricyclic aromatic system that imparts unique electronic and steric properties to the reagent.

SN2_Mechanism cluster_legend Key Reactants Nu:⁻  +  R-CH₂-X TransitionState [Nu···CH₂(R)···X]δ- Reactants->TransitionState Nucleophilic Attack Products Nu-CH₂-R  +  X:⁻ TransitionState->Products Leaving Group Departure key1 Nu:⁻ = Nucleophile key2 R-CH₂-X = Alkylating Agent key3 X = Leaving Group (Cl, Br, I)

Caption: Generalized SN2 mechanism for alkylation reactions.

Leaving Group Ability: The primary determinant of reactivity among alkyl halides is the leaving group's ability to stabilize a negative charge. The established trend is I > Br > Cl > F. This is because the iodide ion is large, highly polarizable, and a very weak base, making it an excellent leaving group. Chloride is a less effective leaving group.

  • Insight: Consequently, this compound is expected to be less reactive than its bromo- or iodo-methyl counterparts. Experimental data from analogous pyrimidine systems confirms this principle, where iodomethyl pyrimidines provide significantly higher yields in shorter reaction times compared to the corresponding chloromethyl derivatives. [7]This lower reactivity can be advantageous, potentially leading to greater selectivity with multifunctional substrates, but it often necessitates more forcing conditions (e.g., higher temperatures or longer reaction times).

Influence of the Heterocyclic Core: The perimidine ring system can influence the reactivity of the chloromethyl group. The electron-rich nature of the fused aromatic system may affect the electrophilicity of the adjacent carbon. Compared to a simple agent like benzyl bromide, the steric bulk of the perimidine moiety may also play a role in moderating reactivity with sterically hindered nucleophiles.

Performance and Experimental Data Comparison

The choice of alkylating agent directly impacts reaction outcomes. The following table summarizes typical performance characteristics based on experimental data from the literature and reasoned extrapolation for the perimidine reagent.

Feature2-(chloromethyl)-1H-perimidine HClBenzyl Bromide2-(chloromethyl)benzimidazole
Reactivity ModerateHighModerate to High
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Chloride (Cl⁻)
Typical Conditions Base (e.g., K₂CO₃, Et₃N), 60-100 °CBase (e.g., K₂CO₃), RT to 60 °CBase (e.g., K₂CO₃), 50-80 °C
Advantages Introduces unique perimidine scaffold; Potentially higher selectivityHigh reactivity, fast reactions; Readily availableIntroduces biologically active benzimidazole core
Disadvantages Lower reactivity requires harsher conditions; Limited commercial availabilityHigh reactivity can lead to over-alkylation or side reactions; LachrymatorPotential for N-alkylation of the benzimidazole ring itself
Reference Yields Projected: 60-85% (substrate dependent)>90% for many simple nucleophiles75-95% in optimized reactions [8]

Note: Yields are highly dependent on the specific nucleophile, solvent, and base used. The projected yield for the perimidine reagent is an educated estimate based on the performance of similar heterocyclic chlorides.

Chemoselectivity and Regioselectivity

For substrates with multiple nucleophilic sites (ambident nucleophiles), such as substituted pyrimidinones, the choice of alkylating agent can determine the site of alkylation (e.g., N- vs. O-alkylation). [7][9]While hard and soft acid-base (HSAB) theory provides a framework, empirical testing is crucial. The less reactive nature of this compound might offer a different selectivity profile compared to the more aggressive benzyl bromide. For instance, in a competition between a soft nucleophile (like a thiol) and a hard nucleophile (like an alcohol), a less reactive alkylating agent might favor reaction at the softer, more polarizable center.

Experimental Protocols: A Practical Workflow

Reproducibility is paramount in scientific research. The following section provides a detailed, self-validating protocol for a representative N-alkylation reaction.

General Protocol for N-Alkylation of a Secondary Amine

This protocol describes the alkylation of a generic secondary amine (e.g., morpholine) with an alkylating agent.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • TLC plates (silica gel)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

G cluster_desc A 1. Setup B 2. Reagent Addition A->B C 3. Reaction B->C D 4. Monitoring C->D D->C Reaction Incomplete E 5. Workup D->E F 6. Purification E->F G 7. Analysis F->G desc_A Combine amine, K₂CO₃, and CH₃CN in flask. desc_B Add alkylating agent portion-wise at RT. desc_C Heat to reflux (e.g., 80 °C) under N₂ atmosphere. desc_D Monitor progress by TLC (e.g., every 2 hours). desc_E Cool, filter solids, concentrate. Partition between EtOAc & H₂O. desc_F Dry organic layer (Na₂SO₄), concentrate, and purify by flash chromatography. desc_G Characterize pure product (NMR, MS, etc.).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Perimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The perimidine scaffold, a tricyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an attractive framework for designing molecules that can interact with various biological targets. The C2 position of the perimidine ring is particularly amenable to substitution, providing a versatile handle for modulating physicochemical properties and biological activity. This guide offers an in-depth comparison of 2-substituted perimidine derivatives, synthesizing data from multiple studies to elucidate the structure-activity relationships (SAR) governing their anticancer and antimicrobial effects. We will explore the causal relationships behind synthetic strategies, detail self-validating experimental protocols, and present quantitative data to guide future drug discovery efforts.

The Perimidine Core: A Foundation for Diverse Bioactivity

Perimidines are synthesized primarily through the condensation of 1,8-diaminonaphthalene with aldehydes, ketones, or carboxylic acids.[1][2] This straightforward synthesis allows for the introduction of a wide array of substituents at the 2-position, which directly influences the molecule's interaction with biological targets. The extended π-system of the perimidine core facilitates π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors, making these compounds versatile pharmacophores.[3]

General Synthetic Pathway

The most common route to 2-substituted perimidines involves the cyclocondensation of 1,8-diaminonaphthalene with a suitable aldehyde. This reaction is often catalyzed by an acid and can be performed under mild conditions, making it highly efficient for generating diverse libraries of compounds.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,8-Diaminonaphthalene P1 Condensation (Acid Catalyst, e.g., PTSA) R1->P1 R2 Aldehyde (R-CHO) R2->P1 Prod 2-Substituted Perimidine P1->Prod Cyclization

Caption: General synthesis of 2-substituted perimidines.

SAR in Anticancer Activity: A Comparative Analysis

Numerous studies have demonstrated the cytotoxic potential of 2-substituted perimidines against various cancer cell lines. The nature of the substituent at the C2 position is a critical determinant of this activity.

Key Findings:
  • Aromatic Substituents: The presence of an aromatic ring at the 2-position is a common feature among active compounds. An unsubstituted phenyl ring serves as a good baseline for activity.[4]

  • Influence of Halogens: Introducing electron-withdrawing halogen atoms, particularly chlorine, onto the 2-phenyl ring often enhances cytotoxic effects. For example, 2-(4-Chlorophenyl)-1H-perimidine showed significant cytotoxicity (82% to 95%) against the F2408 cell line.[4] This suggests that modulation of the electronic properties of the phenyl ring is key to potency.

  • Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like furyl groups can also yield highly active compounds. 2-(2-Furyl)-1H-perimidine demonstrated moderate to high cytotoxicity.[4]

  • Urea Linkages: Derivatives incorporating a urea moiety, such as 1-substituted 3-(2-perimidyl)ureas, have also been investigated. Preliminary findings indicate that chlorinated substituents in this series are crucial for observing notable cytotoxic and antibacterial effects.[5]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various 2-substituted perimidine derivatives against different cell lines, providing a clear comparison of their performance.

Compound ID2-SubstituentCell LineActivity MetricResultReference
1 PhenylF2408% CytotoxicityModerate (58-76%)[4]
2 4-ChlorophenylF2408% CytotoxicityHigh (82-95%)[4]
3 2-FurylF2408% CytotoxicityHigh (82-95%)[4]
4 2-ThienylHepG2, MCF-7, HCT116IC₅₀ (µM)Varies by cell line[6]
5 Various Aryl5 Human Cancer LinesIC₅₀ (µM)Varies by substituent[7]

SAR in Antimicrobial Activity: Targeting Bacterial Pathogens

Perimidine derivatives have also emerged as a promising class of antimicrobial agents. The SAR for this activity often parallels that seen for anticancer effects, though with distinct nuances.

Key Findings:
  • Gram-Negative vs. Gram-Positive: Some derivatives exhibit selective activity. For instance, a series of 2-substituted-2,3-dihydro-1H-perimidines showed promising activity against Escherichia coli (Gram-negative) but were inactive against Staphylococcus aureus (Gram-positive).[2]

  • Beneficial Substituents: Heterocyclic substituents at the C2 position, such as a thienyl group, have been shown to impart significant antimicrobial activity.[3]

  • Role of Metal Complexes: Coordination of the perimidine ligand to a metal center, such as Palladium(II), can dramatically enhance antimicrobial efficacy. Pd(II) complexes of 2-(2-thienyl)-2,3-dihydro-1H-perimidine were found to be more potent inhibitors of microbial growth than the ligand alone, likely due to altered lipophilicity and interaction with bacterial components.[3]

  • General Trends: As with anticancer activity, electron-withdrawing groups on a 2-aryl substituent tend to be favorable. This is a common theme in related heterocyclic antibacterial agents, where para-halogen substituents often yield the best activity, while electron-donating groups like methoxy can be detrimental.[8]

Comparative Antimicrobial Activity Data
Compound Type2-SubstituentTarget Organism(s)Activity MetricKey FindingReference
2,3-dihydro-1H-perimidinesVariousE. coli, S. aureusAgar DiffusionActive against E. coli only[2]
2-Aryl perimidinesVariousS. aureus, E. coliAgar DiffusionAll derivatives showed bactericidal properties[1]
2-(2-thienyl)perimidine ligand2-ThienylE. coli, S. aureus, etc.Agar DiffusionModerate activity[3]
Pd(II) Complex2-ThienylE. coli, S. aureus, etc.Agar DiffusionSignificantly higher activity than ligand[3]

Experimental Protocols: A Guide for Researchers

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of 2-substituted perimidine derivatives.

Protocol 1: General Synthesis of 2-Aryl Perimidines

This protocol is a generalized procedure based on common methods for the condensation of 1,8-diaminonaphthalene with aromatic aldehydes.[1]

Objective: To synthesize a 2-aryl perimidine derivative.

Materials:

  • 1,8-Diaminonaphthalene (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.1 mmol, 10 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 1,8-diaminonaphthalene (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (20 mL).

  • Add the catalyst, p-toluenesulfonic acid (10 mol%).

  • Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Characterize the final compound using NMR, IR, and Mass Spectrometry to confirm its structure and purity.[4]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxicity of compounds on cultured cancer cells. The assay relies on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in viable cells.

G A 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Add serial dilutions of perimidine derivatives) B->C D 4. Incubation (48-72h, 37°C, 5% CO₂) C->D E 5. Add MTT Solution (e.g., 20 µL of 5 mg/mL stock) D->E F 6. Incubation (2-4h, allow formazan formation) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of the test perimidine derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with a positive control (e.g., Doxorubicin), a vehicle control (DMSO at the highest concentration used), and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The structure-activity relationship of 2-substituted perimidines is a rich field for drug discovery. The evidence strongly indicates that the C2 position is a critical locus for modulating biological activity.

  • For anticancer agents , the introduction of a 2-aryl group, particularly one substituted with electron-withdrawing halogens, is a highly effective strategy for enhancing cytotoxicity.

  • For antimicrobial agents , heteroaromatic substituents and the formation of metal complexes appear to be promising avenues for increasing potency, especially against challenging Gram-negative pathogens.

Future research should focus on expanding the diversity of substituents at the C2 position, including more complex heterocyclic systems and functional groups capable of specific interactions with target enzymes or receptors. Quantitative structure-activity relationship (QSAR) studies could further refine the design of next-generation perimidine derivatives, leading to the development of potent and selective therapeutic agents.[9]

References

  • Current time information in Hyderabad, IN. (n.d.). Google.
  • Işıkdağ, İ., İncesu, Z., Gülnaz, C., & Özkay, Y. (n.d.). Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. FABAD Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

  • (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Retrieved January 14, 2026, from [Link]

  • Yadav, G., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. Retrieved January 14, 2026, from [Link]

  • (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. ResearchGate. Retrieved January 14, 2026, from [Link]

  • (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. Retrieved January 14, 2026, from [Link]

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  • (n.d.). View of Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences. Retrieved January 14, 2026, from [Link]

  • (2013). Synthesis and structural characterization of Pd(II) complexes derived from perimidine ligand and their in vitro antimicrobial st. An-Najah Staff. Retrieved January 14, 2026, from [Link]

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  • (n.d.). Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety. PubMed. Retrieved January 14, 2026, from [Link]

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  • (n.d.). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. SciSpace. Retrieved January 14, 2026, from [Link]

  • (n.d.). Synthesis and Biological Evaluation of Some 1‐Substituted 3‐(2‐Perimidyl)ureas. Retrieved January 14, 2026, from [Link]

  • (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Retrieved January 14, 2026, from [Link]

  • (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. PubMed. Retrieved January 14, 2026, from [Link]

  • (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. Retrieved January 14, 2026, from [Link]

  • (n.d.). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed. Retrieved January 14, 2026, from [Link]

  • (n.d.). The biologically active perimidine scaffolds | Download Scientific Diagram. ResearchGate. Retrieved January 14, 2026, from [Link]

  • (2018). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. PubMed Central. Retrieved January 14, 2026, from [Link]

  • (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Retrieved January 14, 2026, from [Link]

  • (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved January 14, 2026, from [Link]

  • (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. PMC - NIH. Retrieved January 14, 2026, from [Link]

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  • (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

  • (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Retrieved January 14, 2026, from [Link]

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Navigating the Frontier of Antifungal Research: A Comparative Guide to the Potential of 2-(Chloromethyl)-1H-perimidine Hydrochloride Derivatives Against Drug-Resistant Fungi

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

The escalating threat of multidrug-resistant fungal infections necessitates a paradigm shift in the discovery and development of novel antifungal agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential efficacy of 2-(chloromethyl)-1H-perimidine hydrochloride derivatives as a promising, yet underexplored, class of antifungals. While direct and extensive experimental data on this specific subclass of perimidines against resistant fungal strains remains nascent, this document synthesizes the available scientific knowledge on the broader perimidine scaffold, offering a robust framework for future investigation. We will delve into the synthetic pathways, plausible mechanisms of action, and comparative analysis with existing antifungal therapies, supported by standardized experimental protocols to facilitate further research in this critical area.

The Growing Challenge of Antifungal Resistance

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The widespread use and often prolonged courses of antifungal treatments have led to the emergence of drug-resistant strains, rendering many conventional therapies ineffective. Pathogens such as Candida auris, which can exhibit resistance to multiple classes of antifungals, pose a serious public health threat, underscoring the urgent need for new chemical entities with novel mechanisms of action. Nitrogen-containing heterocyclic compounds have historically been a rich source of antimicrobial agents, and the perimidine nucleus presents a compelling scaffold for the development of next-generation antifungals.[1][2][3][4]

The Perimidine Scaffold: A Platform for Antifungal Discovery

Perimidines are a class of polycyclic aromatic compounds containing a fused pyrimidine and naphthalene ring system. This unique structure provides a versatile backbone for chemical modification, allowing for the introduction of various functional groups to modulate biological activity. The 2-(chloromethyl) substituent, in particular, offers a reactive site for further derivatization, enabling the creation of a diverse library of compounds for screening.

Synthesis of 2-Substituted Perimidine Derivatives

The synthesis of the perimidine core typically involves the condensation of 1,8-diaminonaphthalene with a suitable carbonyl compound or its equivalent. For the synthesis of 2-substituted perimidines, a common route involves the reaction of 1,8-diaminonaphthalene with a carboxylic acid or aldehyde. The synthesis of the specific precursor, 2-(chloromethyl)-1H-perimidine, can be achieved through the reaction of 1,8-diaminonaphthalene with chloroacetic acid or a derivative. The resulting perimidine can then be converted to its hydrochloride salt.

Diagram of the General Synthesis of 2-Substituted Perimidines

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 1,8-Diaminonaphthalene Reaction Condensation (Acid or Base Catalysis) Reactant1->Reaction Reactant2 Carboxylic Acid / Aldehyde (e.g., Chloroacetic Acid) Reactant2->Reaction Product 2-Substituted Perimidine Reaction->Product

Caption: General synthetic scheme for 2-substituted perimidines.

Plausible Mechanisms of Antifungal Action

While the precise antifungal mechanism of this compound derivatives has not been elucidated, the broader class of nitrogen-containing heterocyclic compounds is known to exert its antimicrobial effects through various pathways. These potential mechanisms, which warrant investigation for perimidine derivatives, include:

  • Disruption of Fungal Cell Membrane Integrity: Many heterocyclic compounds are lipophilic and can intercalate into the fungal cell membrane, disrupting its structure and function. This can lead to leakage of essential cellular components and ultimately cell death.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs like azoles. Perimidine derivatives may inhibit key enzymes in the ergosterol biosynthesis pathway.[5][6][7]

  • DNA Intercalation and Inhibition of Nucleic Acid Synthesis: The planar structure of the perimidine ring system suggests the possibility of intercalation into fungal DNA, which could interfere with DNA replication and transcription.

  • Enzyme Inhibition: The nitrogen atoms in the perimidine ring can act as ligands, potentially chelating essential metal ions required for the activity of fungal enzymes.

Diagram of Potential Antifungal Mechanisms of Action

G cluster_targets Potential Fungal Targets Perimidine Perimidine Derivative CellMembrane Cell Membrane Perimidine->CellMembrane Disruption Ergosterol Ergosterol Biosynthesis Perimidine->Ergosterol Inhibition DNA DNA/RNA Synthesis Perimidine->DNA Intercalation/ Inhibition Enzymes Essential Enzymes Perimidine->Enzymes Inhibition

Caption: Potential mechanisms of antifungal action for perimidine derivatives.

Comparative Efficacy: A Call for Data

A critical step in evaluating the potential of this compound derivatives is to determine their in vitro activity against a panel of drug-resistant fungal pathogens and compare it to that of established antifungal agents. The following table provides a template for such a comparative analysis, highlighting the type of data that is urgently needed.

Table 1: Hypothetical Comparative Antifungal Activity (MIC, µg/mL)

CompoundCandida auris (Fluconazole-R)Candida albicans (Azole-R)Aspergillus fumigatus (Amphotericin B-R)
Perimidine Derivative 1 Data NeededData NeededData Needed
Perimidine Derivative 2 Data NeededData NeededData Needed
Fluconazole >64>64N/A
Amphotericin B 1-40.5-2>2
Caspofungin 0.25-10.125-0.50.25-1

R: Resistant; N/A: Not Applicable. MIC values are illustrative and based on typical resistance profiles.

Experimental Protocols for Evaluation

To facilitate the investigation of this compound derivatives, we provide the following standardized protocols for determining antifungal susceptibility and cytotoxicity.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeasts.[8][9][10][11][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal isolates.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in RPMI-1640 medium directly in the microtiter plates. The final concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final inoculum concentration.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted test compound. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[13][14][15][16][17]

Diagram of Broth Microdilution Workflow

G Start Start Step1 Prepare serial dilutions of perimidine derivatives in 96-well plate Start->Step1 Step2 Prepare standardized fungal inoculum Step1->Step2 Step3 Inoculate plate with fungal suspension Step2->Step3 Step4 Incubate at 35°C for 24-48 hours Step3->Step4 Step5 Read MIC values (visual or spectrophotometric) Step4->Step5 End End Step5->End

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Protocol 2: Cytotoxicity Assay Using Mammalian Cell Lines

Objective: To assess the in vitro toxicity of the test compounds against mammalian cells to determine their selectivity index.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that inhibits 50% of cell growth (IC₅₀) is determined from the dose-response curve.[18][19][20][21][22]

Conclusion and Future Directions

The this compound scaffold represents a promising but largely unexplored area in the quest for novel antifungal agents. While this guide highlights the current knowledge gap regarding their specific efficacy against drug-resistant fungi, it provides a foundational framework for their synthesis and evaluation. The versatile chemistry of the perimidine ring system, coupled with the potential for diverse mechanisms of action, makes these compounds compelling candidates for further investigation. It is imperative that the research community undertakes systematic screening of these derivatives against clinically relevant resistant strains, elucidates their mechanisms of action, and evaluates their preclinical safety and efficacy. Such efforts are crucial to unlocking the full therapeutic potential of this chemical class and addressing the urgent global health challenge of antifungal resistance.

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  • Clinical and Laboratory Standards Institute. M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. 2022.
  • Clinical and Laboratory Standards Institute. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. 2017.
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  • CNGBdb. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing.
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A Spectroscopic Journey: Comparative Analysis of 2-(chloromethyl)-1H-perimidine hydrochloride and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, perimidines stand out for their unique electronic properties and broad applications, ranging from materials science to medicinal chemistry. The synthesis of functionalized perimidines is a key area of research, and understanding the transformation of reactants to products is fundamental. This guide provides an in-depth spectroscopic comparison of 2-(chloromethyl)-1H-perimidine hydrochloride and its precursors, 1,8-diaminonaphthalene and chloroacetic acid. Through a detailed analysis of FT-IR, ¹H NMR, and UV-Vis spectroscopy, we will elucidate the structural changes that occur during the synthesis, providing researchers and drug development professionals with a comprehensive reference for the characterization of this important class of compounds.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound is typically achieved through the condensation reaction of 1,8-diaminonaphthalene with chloroacetic acid. This reaction involves the formation of a new heterocyclic ring system, which can be monitored and confirmed by spectroscopic methods.

Synthesis of this compound cluster_0 Precursors cluster_1 Product Precursor1 1,8-Diaminonaphthalene Reaction Condensation Precursor1->Reaction + Precursor2 Chloroacetic Acid Precursor2->Reaction + Product This compound Reaction->Product Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis s1 Dissolve 1,8-diaminonaphthalene s2 Add Chloroacetic Acid s1->s2 s3 Reflux s2->s3 s4 Cool and Filter s3->s4 s5 Wash with Cold Solvent s4->s5 s6 Recrystallize s5->s6 a1 FT-IR s6->a1 a2 ¹H NMR s6->a2 a3 UV-Vis s6->a3

A Comparative Guide to the In Vitro Cytotoxicity of Novel Perimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone of innovation. Among these, perimidines, synthetic tricyclic compounds, have garnered significant attention for their potential as DNA-intercalating and antitumoral agents.[1] This guide provides a comprehensive comparison of the in vitro cytotoxicity of a series of novel perimidine compounds, offering researchers, scientists, and drug development professionals a detailed protocol for evaluation and a critical analysis of structure-activity relationships.

The inherent planar structure of the perimidine nucleus allows it to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells.[1][2] Furthermore, the versatility of the perimidine scaffold allows for a wide range of chemical modifications, enabling the synthesis of derivatives with potentially enhanced potency and selectivity against various cancer cell lines.[2][3] This guide will delve into the synthesis of select perimidine derivatives and their subsequent cytotoxic evaluation using a robust and widely accepted method.

Experimental Design and Methodologies

The cornerstone of a reliable cytotoxicity comparison lies in a meticulously planned experimental design and the consistent application of validated methodologies. This section outlines the synthesis of representative perimidine compounds and a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4][5]

The synthesis of perimidine derivatives is often achieved through the condensation of 1,8-diaminonaphthalene with various aldehydes or ketones.[1][2] This straightforward approach allows for the introduction of diverse substituents at the 2-position of the perimidine ring system, facilitating the exploration of structure-activity relationships. For the purpose of this guide, we will consider three hypothetical novel perimidine compounds (PMD-1, PMD-2, and PMD-3) with varying substituents to illustrate the comparative analysis.

  • PMD-1: 2-(4-methoxyphenyl)-1H-perimidine

  • PMD-2: 2-(4-nitrophenyl)-1H-perimidine

  • PMD-3: 2-(4-chlorophenyl)-1H-perimidine

The general synthetic route involves the reaction of 1,8-diaminonaphthalene with the corresponding substituted benzaldehyde in an appropriate solvent, often with catalytic amounts of acid.[2]

The choice of cell lines is critical for a meaningful cytotoxicity assessment. A panel of human cancer cell lines representing different tumor types is recommended to evaluate the spectrum of activity. For this guide, we will consider the following cell lines:

  • MCF-7: Human breast adenocarcinoma

  • HepG2: Human hepatocellular carcinoma[3][6]

  • HCT-116: Human colon carcinoma

  • A549: Human lung carcinoma

A non-cancerous cell line, such as human dermal fibroblasts (HDFs), should be included to assess the selectivity of the compounds for cancer cells over normal cells.[4][6] All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[4]

The following diagram illustrates the key steps in the in vitro cytotoxicity evaluation of the novel perimidine compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Data Analysis synthesis Synthesis of PMD-1, PMD-2, PMD-3 dissolution Dissolution in DMSO to create stock solutions synthesis->dissolution dilution Prepare serial dilutions of PMDs from stock solutions cell_culture Maintain selected cancer and normal cell lines seeding Seed cells into 96-well plates at optimal density (e.g., 1x10^4 cells/well) cell_culture->seeding treatment Treat cells with varying concentrations of PMDs for 48 hours seeding->treatment dilution->treatment mtt_addition Add MTT solution to each well and incubate treatment->mtt_addition formazan_solubilization Solubilize formazan crystals with DMSO mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Experimental workflow for in vitro cytotoxicity testing of perimidine compounds.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a reliable method to determine cell viability.[4][5] The protocol is as follows:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a series of dilutions of the perimidine compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Comparative Cytotoxicity Data

The cytotoxic activities of the novel perimidine compounds (PMD-1, PMD-2, and PMD-3) and the standard drug Doxorubicin against the selected cancer and normal cell lines are summarized in the table below. The data is presented as IC50 values in micromolar (µM).

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)HDF (Normal)
PMD-1 (4-methoxy) 25.832.128.435.2>100
PMD-2 (4-nitro) 8.210.59.112.785.3
PMD-3 (4-chloro) 15.618.916.321.592.7
Doxorubicin 0.91.20.81.55.4
Analysis and Discussion

The results indicate that all three novel perimidine compounds exhibit cytotoxic activity against the tested human cancer cell lines, with varying potencies.

  • Structure-Activity Relationship: A clear structure-activity relationship can be observed. PMD-2, with an electron-withdrawing nitro group at the 4-position of the phenyl ring, demonstrated the highest cytotoxicity across all cancer cell lines. This suggests that the electron-withdrawing nature of the substituent may enhance the compound's ability to interact with its biological target, potentially DNA. In contrast, PMD-1, bearing an electron-donating methoxy group, showed the lowest cytotoxic activity. The chloro-substituted derivative, PMD-3, exhibited intermediate potency.

  • Selectivity: Importantly, all three perimidine derivatives displayed a degree of selectivity towards cancer cells over the normal human dermal fibroblast cell line, as indicated by their significantly higher IC50 values against HDF cells.[8] This is a desirable characteristic for potential anticancer agents, as it suggests a wider therapeutic window.

  • Mechanism of Action: While the precise mechanism of action was not investigated in this hypothetical study, the observed cytotoxicity is consistent with the known DNA-intercalating properties of perimidine compounds.[1][2] The planar aromatic system of the perimidine core can stack between the base pairs of the DNA double helix, leading to an inhibition of DNA replication and transcription, ultimately triggering apoptosis or cell cycle arrest.

The following diagram illustrates a plausible signaling pathway for the cytotoxic action of perimidine compounds.

signaling_pathway cluster_cell Cancer Cell Perimidine Perimidine Compound DNA Nuclear DNA Perimidine->DNA Intercalation DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest (G2/M phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Plausible signaling pathway for perimidine-induced cytotoxicity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative in vitro cytotoxicity evaluation of novel perimidine compounds. The presented methodologies, from synthesis to data analysis, offer a robust approach for identifying promising anticancer drug candidates. The hypothetical results for PMD-1, PMD-2, and PMD-3 highlight the importance of systematic chemical modifications to optimize cytotoxic potency and selectivity.

Future studies should focus on elucidating the precise molecular mechanisms of action of the most potent compounds, including their effects on the cell cycle, apoptosis induction, and specific molecular targets. Further optimization of the perimidine scaffold could lead to the development of novel and effective anticancer agents with improved therapeutic profiles.

References

  • Işıkdağ, İ., İncesu, Z., Gülnaz, D., & Özkay, Y. (2008). Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. FABAD Journal of Pharmaceutical Sciences, 33(3), 135-143. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Akhtar, J., Khan, A. A., & Ali, Z. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecules, 25(16), 3633. [Link]

  • ResearchGate. (2025, August 7). Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • PubMed Central. (2018, September 6). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Retrieved from [Link]

  • MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives. Retrieved from [Link]

  • PubMed Central. (2024, November 6). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Retrieved from [Link]

  • PubMed Central. (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]

  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2-(chloromethyl)-1H-perimidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(chloromethyl)-1H-perimidine hydrochloride, a reactive heterocyclic compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory compliance, to ensure the protection of both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Reactivity: The chloromethyl group can react with nucleophiles. While the hydrochloride salt form reduces the reactivity of the perimidine nitrogen, the chloromethyl group remains a potential hazard.

  • Toxicity: Due to the lack of comprehensive toxicological data, it is prudent to assume the compound may be harmful if swallowed, inhaled, or comes into contact with skin.[5][6][7] Similar compounds with reactive functional groups can exhibit irritant or sensitizing properties.

  • Environmental Impact: The environmental fate and effects of this specific compound are not well-documented.[4] Therefore, release into the environment must be strictly avoided to prevent potential harm to aquatic life and ecosystems.

Property Information Source
Chemical Name This compoundEchemi
CAS Number Not readily availableN/A
Known Hazards Data not available; treat as potentially hazardous[4]
Reactivity Profile Contains a reactive chloromethyl groupChemical Structure

Personal Protective Equipment (PPE) and Safety Measures

Given the potential hazards, stringent adherence to safety protocols is non-negotiable. All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Mandatory PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves, ensuring they are compatible with the chemicals being handled. Check glove manufacturer's compatibility charts.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of aerosol generation outside of a containment system.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] The following protocol is based on guidelines for the disposal of hazardous chemical waste.

Step 1: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the foundation of safe disposal.

  • Designate as Hazardous Waste: Due to its reactive nature and lack of comprehensive safety data, this compound and any materials contaminated with it should be treated as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Unused or expired this compound, and any grossly contaminated items (e.g., weigh boats, contaminated silica gel).

    • Liquid Waste: Solutions containing this compound. Ensure segregation from incompatible waste streams (e.g., strong bases, oxidizing agents).

    • Contaminated Labware: Non-heavily contaminated items such as gloves, bench paper, and pipette tips.

Step 2: Waste Containment and Labeling

Proper containment and labeling are crucial for safe storage and transport.

  • Use Appropriate Containers:

    • Solid Waste: A clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) drum or pail).

    • Liquid Waste: A labeled, sealable, and chemically compatible container (e.g., an HDPE or glass bottle with a screw cap). Do not fill containers to more than 80% capacity to allow for expansion.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The primary hazard(s) (e.g., "Reactive," "Toxic")

Step 3: On-Site Storage

Store hazardous waste in a designated, secure area that is well-ventilated and away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of spills.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility.[4][10]

  • Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste contractor.

  • Recommended Disposal Method: The recommended method of disposal for this compound is controlled incineration in a permitted hazardous waste incinerator equipped with flue gas scrubbing.[4] This high-temperature destruction process breaks down the molecule into less harmful components and the scrubbing system removes acidic gases like HCl that are formed during combustion.

  • Landfill is NOT Recommended: Direct landfilling of this compound is not a responsible or compliant disposal method due to its potential reactivity and unknown environmental impact.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning up the spill, don the full PPE as described in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the powder from becoming airborne.

    • For Liquids: Use an appropriate absorbent material to contain the spill.

  • Clean the Spill:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Decontaminate: Thoroughly decontaminate any equipment used in the cleanup process.

  • Report the Incident: Report the spill to your EHS department.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition Hazard_Assessment 1. Hazard Assessment (Reactivity, Toxicity, Environmental) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Hazard_Assessment->PPE Waste_Characterization 3. Waste Characterization & Segregation PPE->Waste_Characterization Waste_Containment 4. Waste Containment & Labeling Waste_Characterization->Waste_Containment On_Site_Storage 5. On-Site Storage (Secure, Ventilated Area) Waste_Containment->On_Site_Storage EHS_Contact 6. Contact EHS for Pickup On_Site_Storage->EHS_Contact Incineration 7. Controlled Incineration (Licensed Facility) EHS_Contact->Incineration Spill Spill Occurs Spill_Response Spill Management Protocol (Evacuate, Contain, Clean) Spill->Spill_Response Spill_Response->Waste_Containment Dispose of spill cleanup materials as hazardous waste

Caption: A flowchart illustrating the key stages of the disposal process for this compound, from initial hazard assessment to final disposition.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel or less-characterized compounds like this compound, a conservative approach that treats the substance as hazardous is essential. By following this detailed disposal protocol, researchers can ensure they are operating in compliance with regulations and upholding the highest standards of safety and environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Siddiqui, Z. N., & Khan, S. A. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. PMC.
  • ResearchGate. (n.d.). Some important perimidine derivatives.
  • Acros Organics. (2025). 1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Pfizer. (2018). Safety Data Sheet.
  • Yelamame, D. J., & Jagtap, V. A. (2021). Review on Perimidines: A synthetic Pathways Approach. ResearchGate.
  • Biosynth Carbosynth. (2022). FM64058 - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.